molecular formula C24H28N4O2 B15566429 LP10

LP10

Cat. No.: B15566429
M. Wt: 404.5 g/mol
InChI Key: ICFUCABJWQGTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LP10 is a useful research compound. Its molecular formula is C24H28N4O2 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-(1H-indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl]-4-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C24H28N4O2/c1-16-6-8-17(9-7-16)23(29)28-22(24(30)27-19-10-12-25-13-11-19)14-18-15-26-21-5-3-2-4-20(18)21/h2-5,10-13,15-17,22,26H,6-9,14H2,1H3,(H,28,29)(H,25,27,30)

InChI Key

ICFUCABJWQGTGU-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LP-10 (Liposomal Tacrolimus)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LP-10 is an innovative, proprietary liposomal formulation of tacrolimus (B1663567), a potent macrolide immunosuppressant. This document provides a comprehensive overview of the core mechanism of action of LP-10, integrating the molecular pharmacology of tacrolimus with the pharmaceutical advantages of its liposomal delivery system. LP-10 is currently under clinical investigation for localized treatment of inflammatory conditions such as Oral Lichen Planus (OLP) and Hemorrhagic Cystitis (HC). The liposomal formulation is designed to enhance local drug delivery, thereby maximizing therapeutic efficacy at the target site while minimizing systemic exposure and associated toxicities. This guide will detail the signaling pathways modulated by tacrolimus, present available quantitative data from clinical trials of LP-10, and provide insights into the experimental methodologies and logical frameworks underpinning its development.

Core Mechanism of Action: Tacrolimus

The active pharmaceutical ingredient (API) in LP-10 is tacrolimus (also known as FK-506). Tacrolimus exerts its immunosuppressive effects primarily through the inhibition of T-lymphocyte activation. This is achieved by a multi-step intracellular process:

  • Binding to FKBP-12: Upon entering a T-cell, tacrolimus binds to the immunophilin FK506-binding protein 12 (FKBP-12).[1][2]

  • Inhibition of Calcineurin: The resulting tacrolimus-FKBP-12 complex acquires a new conformation that allows it to bind to and inhibit the calcium- and calmodulin-dependent phosphatase, calcineurin.[1][2][3]

  • Suppression of NFAT Activation: Calcineurin's primary role in T-cell activation is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, tacrolimus prevents the dephosphorylation of NFAT.

  • Inhibition of Cytokine Gene Transcription: Phosphorylated NFAT cannot translocate to the nucleus. This prevents it from binding to the promoter regions of genes encoding various pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is a critical cytokine for T-cell proliferation and differentiation.

  • Downstream Effects: The inhibition of IL-2 production leads to a reduction in T-cell proliferation and a dampening of the overall immune response. Tacrolimus also inhibits the transcription of other key cytokines involved in the early stages of T-cell activation, including IL-3, IL-4, IL-5, GM-CSF, and TNF-α. Additionally, tacrolimus has been shown to inhibit the release of pre-formed mediators from mast cells and basophils.

Recent studies have also indicated that tacrolimus can inhibit the activation of the transcription factor NF-κB in peripheral human T-cells, further contributing to its immunosuppressive effects.

Signaling Pathway of Tacrolimus

Tacrolimus_Pathway cluster_nucleus T-Cell Nucleus Tacrolimus Tacrolimus Tac_FKBP12 Tacrolimus-FKBP-12 Complex Tacrolimus->Tac_FKBP12 FKBP12 FKBP-12 FKBP12->Tac_FKBP12 Calcineurin Calcineurin Tac_FKBP12->Calcineurin Inhibits NFAT_P NFAT (phosphorylated) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (dephosphorylated) NFAT_N NFAT NFAT->NFAT_N Translocation Gene Cytokine Genes (e.g., IL-2) NFAT_N->Gene Activates Transcription Transcription Gene->Transcription LP10_Workflow LP10 LP-10 Administration (Oral Rinse/Intravesical) Adherence Liposome Adherence to Epithelial/Mucosal Surface This compound->Adherence Penetration Enhanced Tacrolimus Penetration into Tissue Adherence->Penetration Release Sustained Release of Tacrolimus Penetration->Release Local_Conc High Local Concentration of Tacrolimus Release->Local_Conc Systemic_Abs Minimal Systemic Absorption Local_Conc->Systemic_Abs TCell_Inhib Local T-Cell Inhibition Local_Conc->TCell_Inhib Safety Improved Safety Profile Systemic_Abs->Safety Inflammation_Red Reduced Local Inflammation TCell_Inhib->Inflammation_Red Symptom_Imp Symptom Improvement (e.g., Reduced Pain, Healing of Lesions) Inflammation_Red->Symptom_Imp Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Baseline Assessment (IGA, NRS, REU) Screening->Enrollment Randomization Assignment to Dose Cohort (0.25mg, 0.5mg, 1.0mg) Enrollment->Randomization Treatment 4-Week Treatment Period (Twice Daily Oral Rinse) Randomization->Treatment Monitoring Ongoing Monitoring (Adverse Events, Blood Levels) Treatment->Monitoring Week4_Assess Week 4 Efficacy Assessment Treatment->Week4_Assess FollowUp 2-Week Follow-Up Period Week4_Assess->FollowUp Final_Assess Final Safety & Efficacy Assessment FollowUp->Final_Assess Analysis Data Analysis Final_Assess->Analysis

References

In-Depth Technical Guide to a Representative Liposomal Tacrolimus Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide details a representative liposomal tacrolimus (B1663567) formulation based on publicly available scientific literature. While "LP10" is identified as a liposomal tacrolimus formulation in development by Lipella Pharmaceuticals, its specific proprietary details regarding composition and manufacturing are not in the public domain.[1] The information presented here is compiled from various research sources to provide an in-depth technical overview for researchers, scientists, and drug development professionals, reflecting common practices in the field of liposomal drug delivery.

Introduction to Liposomal Tacrolimus

Tacrolimus (also known as FK506) is a potent macrolide lactone immunosuppressant that is widely used to prevent allograft rejection in organ transplant patients.[2][3][4] Its therapeutic application is often limited by a narrow therapeutic index, poor oral bioavailability, and potential for significant side effects such as nephrotoxicity and neurotoxicity.[3] To overcome these limitations, various drug delivery systems have been investigated, with liposomal formulations showing considerable promise.

Liposomes are microscopic vesicles composed of a lipid bilayer, which can encapsulate both hydrophilic and hydrophobic drugs. For a hydrophobic drug like tacrolimus, liposomal encapsulation can enhance its solubility, modulate its pharmacokinetic profile, and potentially reduce systemic toxicity by targeting the drug to specific sites. This guide will focus on a representative liposomal tacrolimus formulation prepared by the thin film hydration method followed by extrusion, a common and well-documented technique in the literature.

Formulation and Composition

The composition of a liposomal tacrolimus formulation is critical to its stability, drug-loading capacity, and in vivo performance. The following tables summarize the key components and physicochemical properties of a representative formulation, compiled from various studies.

Quantitative Composition

The precise ratio of lipids and the drug-to-lipid ratio are key determinants of the liposome's characteristics.

ComponentRepresentative Concentration/RatioPurposeReference
Tacrolimus0.05 - 0.2 (Drug/Lipid weight ratio)Active Pharmaceutical Ingredient (Immunosuppressant)
Hydrogenated Soy Phosphatidylcholine (HSPC)8:2 (with Cholesterol)Primary structural lipid, forms the bilayer. Saturated lipids like HSPC offer good stability.
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)Variable (as primary lipid)Saturated phospholipid used to form a rigid and stable liposomal bilayer.
Egg Phosphatidylcholine (EPC)Variable (as primary lipid)Unsaturated phospholipid that creates a more fluid bilayer compared to saturated lipids.
Cholesterol10:1 (Phospholipid:Cholesterol wt/wt)Modulates membrane fluidity and stability, reduces drug leakage.
L-leucine12% of powder weight (for DPI)Used as an anti-adherent in the preparation of dry powder inhaler formulations of liposomes.
Physicochemical Characterization

The physical properties of the liposomes are crucial for their efficacy and safety.

ParameterRepresentative ValueMethod of AnalysisSignificanceReference
Mean Particle Size (Z-average)~100 - 140 nmDynamic Light Scattering (DLS)Influences in vivo distribution, cellular uptake, and stability. Smaller sizes are typical for IV use.
Polydispersity Index (PDI)< 0.5Dynamic Light Scattering (DLS)A measure of the size distribution homogeneity. Lower values indicate a more uniform population.
Zeta Potential+1.107 mVElectrophoretic Light ScatteringIndicates surface charge and predicts colloidal stability. Near-neutral values are common.
Encapsulation Efficiency (%)78 - 98%HPLC after separation of free drugThe percentage of the initial drug that is successfully entrapped within the liposomes.
Drug/Lipid Ratio (final)0.05 - 0.2HPLC analysisThe final weight ratio of drug to lipid in the purified liposomal formulation.

Experimental Protocols

Detailed methodologies are essential for the reproducible formulation and characterization of liposomal tacrolimus.

Preparation of Tacrolimus-Loaded Liposomes by Thin Film Hydration

This method is a widely used technique for the preparation of liposomes.

  • Dissolution of Lipids and Drug: Pre-determined amounts of phospholipids (B1166683) (e.g., HSPC or DPPC), cholesterol, and tacrolimus are dissolved in an organic solvent mixture, typically chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v).

  • Formation of a Thin Lipid Film: The organic solvent is removed under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-65°C). This process leaves a thin, dry film of the lipid and drug mixture on the inner surface of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) by gentle agitation. This step results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To achieve a uniform and smaller particle size, the MLV suspension is subjected to extrusion. The suspension is passed multiple times through polycarbonate filters with defined pore sizes (e.g., sequentially through 0.2 µm and 0.08 µm filters) using a high-pressure extruder. This process generates large unilamellar vesicles (LUVs) with a more homogenous size distribution.

Determination of Encapsulation Efficiency

This protocol quantifies the amount of tacrolimus successfully encapsulated within the liposomes.

  • Separation of Free Drug: The unencapsulated tacrolimus is separated from the liposomal formulation. This can be achieved by methods such as centrifugation or dialysis.

  • Quantification of Entrapped Drug: The liposomes are disrupted using a suitable solvent (e.g., methanol) to release the encapsulated tacrolimus.

  • HPLC Analysis: The concentration of tacrolimus in the solution is determined using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Calculation: The encapsulation efficiency is calculated using the following formula:

    • Encapsulation Efficiency (%) = (Amount of entrapped drug / Total initial amount of drug) x 100

In Vitro Drug Release Study

This experiment evaluates the rate at which tacrolimus is released from the liposomes over time.

  • Sample Preparation: A known amount of the liposomal tacrolimus formulation is placed in a dialysis bag or other release-testing apparatus.

  • Release Medium: The dialysis bag is immersed in a release medium (e.g., PBS with a surfactant to ensure sink conditions) at a controlled temperature (e.g., 37°C) with constant stirring.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.

  • Analysis: The concentration of released tacrolimus in the aliquots is quantified by HPLC.

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate a release profile. Studies have shown a sustained release of tacrolimus from liposomes, with as little as 20% of the drug being released over 14 days for some formulations.

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes and mechanisms related to liposomal tacrolimus.

Experimental Workflow for Liposome Preparation and Characterization

G cluster_prep Liposome Preparation cluster_char Characterization A 1. Dissolve Lipids & Tacrolimus in Chloroform/Methanol B 2. Create Thin Film via Rotary Evaporation A->B C 3. Hydrate Film with Aqueous Buffer (PBS) B->C D 4. Extrude through Polycarbonate Filters C->D E Particle Size & PDI (Dynamic Light Scattering) D->E Analyze Product F Encapsulation Efficiency (HPLC) D->F Analyze Product G In Vitro Release (Dialysis & HPLC) D->G Analyze Product

Workflow for liposomal tacrolimus preparation and analysis.
Tacrolimus Mechanism of Action in T-Lymphocytes

Tacrolimus exerts its immunosuppressive effect by inhibiting T-cell activation.

G cluster_cell T-Lymphocyte A Tacrolimus enters cell B Binds to FKBP-12 (intracellular protein) A->B C Tacrolimus-FKBP-12 Complex forms B->C D Calcineurin C->D Inhibits F NF-AT (active, nuclear) D->F Dephosphorylates E NF-AT (inactive, cytoplasmic) E->D Ca2+ signal G IL-2 Gene Transcription F->G Promotes H T-Cell Proliferation G->H Leads to

References

LP10: A Novel Nonazole Inhibitor of Trypanosoma cruzi CYP51 for the Treatment of Chagas Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Core Scientific Principles

This technical guide provides a comprehensive overview of the underlying scientific principles of LP10, a promising nonazole inhibitor of sterol 14α-demethylase (CYP51) for the treatment of Chagas disease. The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Introduction to Chagas Disease and the Therapeutic Target

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major cause of heart failure in Latin America.[1] Current treatments are limited and can have significant side effects. The parasite's sterol biosynthesis pathway, which is essential for its survival and resembles that of fungi, presents a key therapeutic target.[1] A critical enzyme in this pathway is sterol 14α-demethylase (CYP51), which is responsible for the C14-demethylation of sterol precursors.[1] Inhibition of CYP51 disrupts the parasite's cell membrane integrity, leading to its death. While azole-based CYP51 inhibitors have been explored, concerns over resistance and cost have driven the development of novel, nonazole inhibitors like this compound.[1]

Mechanism of Action of this compound

This compound is a nonazole compound that specifically targets and inhibits the T. cruzi CYP51 enzyme.[2][3] Its primary mechanism of action involves the following key steps:

  • Binding to CYP51: this compound binds tightly to the active site of the T. cruzi CYP51 enzyme.[3] Titration experiments have shown that the binding plateaus at a 1:1 protein-to-inhibitor ratio.[3]

  • Inhibition of 14α-demethylation: By binding to CYP51, this compound blocks the 14α-demethylation step in the parasite's sterol biosynthesis pathway.[1][4]

  • Alteration of Sterol Composition: This enzymatic inhibition leads to a significant change in the parasite's sterol profile. Specifically, there is an accumulation of C-14-methylated precursors, such as lanosterol (B1674476) and 24-methylene-dihydrolanosterol (eburicol).[1] Concurrently, there is a depletion of essential 14-desmethyl sterols.[1]

  • Disruption of Cell Membrane and Parasite Death: The altered sterol composition disrupts the integrity and function of the parasite's cell membrane.[1] This leads to severe ultrastructural and morphological changes, ultimately causing the death of the clinically relevant amastigote stage of T. cruzi.[1][4]

The signaling pathway and mechanism of action are illustrated in the diagram below.

LP10_Mechanism_of_Action cluster_parasite Trypanosoma cruzi cluster_drug Lanosterol Lanosterol / Eburicol (C-14 methylated precursors) Desmethyl_Sterols 14-Desmethyl Sterols (e.g., Fecosterol, Episterol) Lanosterol->Desmethyl_Sterols CYP51 (14α-demethylase) Membrane Parasite Cell Membrane Desmethyl_Sterols->Membrane Incorporation Death Parasite Death Membrane->Death Disruption This compound This compound This compound->Desmethyl_Sterols Inhibits

Mechanism of action of this compound on T. cruzi sterol biosynthesis.

Preclinical Efficacy of this compound

This compound has demonstrated significant curative effects in a mouse model of acute Chagas disease.[1][5] The key findings from these preclinical studies are summarized below.

ParameterUntreated ControlThis compound-TreatedK777-Treated (Positive Control)
Dosage N/A40 mg/kg (oral, BID for 30 days)Not specified
Clinical Signs of Acute Disease PresentAbsentAbsent
Mean Weight at End of Experiment 32.2 g30.5 g29.0 g
Histopathology of Major Organs Not specifiedNormalNot specified
PCR for T. cruzi Not specified4/5 mice negativeNot specified
Hemoculture for T. cruzi Not specified2/4 mice negativeNot specified
Cure Rate 0%60%Comparable to this compound

Data sourced from Doyle et al., 2010.[1]

These results indicate that this compound is highly effective in clearing T. cruzi infection in an acute model, with an efficacy comparable to the positive control, K777, and favorable when compared to posaconazole (B62084) in similar studies.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

  • Animal Model: Mice were infected with Trypanosoma cruzi.

  • Treatment Groups:

    • Untreated control group.

    • Experimental group treated with this compound.

    • Positive control group treated with K777 (a protease inhibitor).

  • Dosing Regimen: this compound was administered at an oral dose of 40 mg/kg of body weight, twice a day (BID), for 30 days. Treatment was initiated 24 hours post-infection.

  • Monitoring: Mice were monitored for clinical signs of acute disease and body weight.

  • Assessment of Cure: Six months post-treatment, a stringent test of cure was performed, which included:

    • PCR: To detect the presence of residual T. cruzi DNA.

    • Hemoculture: To amplify any remaining viable parasites in the blood.

  • Histopathology: Major organ tissues were collected for histopathological examination to assess for any treatment-related toxicity or parasite-induced damage.

  • Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) was used to analyze the sterol composition of T. cruzi amastigotes following treatment with this compound.

  • Sample Preparation: Lipids were extracted from intracellular amastigotes.

  • Analysis: The extracted lipids were analyzed by GC-MS to identify and quantify the different sterol species.

  • Outcome: This analysis confirmed the accumulation of C-14-methylated precursors (lanosterol and eburicol) and a reduction in 14-desmethylated sterols, consistent with the inhibition of CYP51.[1]

The general workflow for these experimental protocols is depicted below.

Experimental_Workflow cluster_invivo In Vivo Efficacy cluster_biochemical Biochemical Analysis Infection Infection of Mice with T. cruzi Treatment Treatment with this compound (40 mg/kg, BID, 30 days) Infection->Treatment Monitoring Monitoring for Clinical Signs and Weight Treatment->Monitoring Cure_Assessment Test of Cure (PCR, Hemoculture) Monitoring->Cure_Assessment Histopathology Histopathological Analysis Monitoring->Histopathology Amastigote_Treatment Treatment of T. cruzi Amastigotes Lipid_Extraction Lipid Extraction Amastigote_Treatment->Lipid_Extraction GCMS GC-MS Analysis of Sterols Lipid_Extraction->GCMS Composition_Analysis Analysis of Sterol Composition Changes GCMS->Composition_Analysis

General experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a significant advancement in the development of novel therapeutics for Chagas disease. As a nonazole inhibitor of T. cruzi CYP51, it effectively disrupts the parasite's sterol biosynthesis, leading to cell membrane dysfunction and parasite death. Preclinical studies in a mouse model of acute infection have demonstrated its curative potential. The detailed experimental protocols provide a solid foundation for further research and development of this compound and other compounds in its class. These findings underscore the potential of targeting the parasite's sterol metabolism for the effective treatment of this neglected tropical disease.

References

An In-depth Technical Guide to the Discovery and Development of LP-10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-10 is a proprietary liposomal formulation of tacrolimus (B1663567) developed by Lipella Pharmaceuticals.[1] It is a clinical-stage therapeutic candidate being investigated for the local treatment of inflammatory conditions of mucosal tissues. The formulation is designed to deliver tacrolimus directly to the site of inflammation, thereby maximizing therapeutic efficacy while minimizing systemic exposure and associated side effects.[2] Lipella is pursuing the development of LP-10 for several indications, including hemorrhagic cystitis (HC) and oral lichen planus (OLP), both of which are chronic inflammatory conditions with significant unmet medical needs.[1][3] The company has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for LP-10 for the treatment of HC.[4]

Discovery and Preclinical Development

The development of LP-10 is rooted in the need for a targeted, localized delivery of the potent immunosuppressive agent, tacrolimus, to treat severe mucosal inflammation. While systemically administered tacrolimus is effective for various inflammatory conditions, its use is often limited by significant side effects, including nephrotoxicity.[5] The poor aqueous solubility of tacrolimus presents a challenge for developing formulations suitable for direct instillation into organs like the bladder.[6]

To overcome these limitations, Lipella Pharmaceuticals developed a proprietary liposomal drug delivery platform utilizing "metastable liposomes."[2][3] This technology enables the encapsulation of hydrophobic drugs like tacrolimus, improving their solubility and facilitating targeted delivery to epithelial tissues.[3]

Preclinical Animal Studies

Preclinical studies in animal models were crucial in establishing the proof-of-concept for intravesical liposomal tacrolimus. In a rat model of cyclophosphamide-induced inflammatory cystitis, intravesical administration of liposomal tacrolimus (referred to as LFK) demonstrated significant suppression of the inflammatory response.[6] This was evidenced by a reduction in bladder overactivity and the normalization of elevated levels of inflammatory markers such as interleukin-2 (B1167480) (IL-2) and prostaglandin (B15479496) E2 (PGE2) in both bladder tissue and urine.[5][6]

Furthermore, in a rat model of radiation cystitis, intravesical liposomal tacrolimus was shown to protect against radiation-induced bladder damage and improve bladder function.[7][8] Histological analysis revealed that treatment with liposomal tacrolimus resulted in a bladder morphology comparable to that of healthy tissue, mitigating degenerative epithelial changes and urothelial swelling observed in placebo-treated animals.[7]

A key finding from these preclinical studies was the favorable pharmacokinetic profile of liposomal tacrolimus. Following intravesical instillation in rats, systemic levels of tacrolimus were significantly lower compared to direct instillation of non-liposomal tacrolimus or intraperitoneal injection.[5] This demonstrated the potential of the liposomal formulation to achieve high local drug concentrations in the bladder while minimizing systemic exposure and the risk of associated toxicities.[5]

Clinical Development

LP-10 has been evaluated in Phase 2a clinical trials for two primary indications: hemorrhagic cystitis and oral lichen planus.

Hemorrhagic Cystitis (HC)

Hemorrhagic cystitis is a severe and often debilitating condition characterized by persistent bleeding from the bladder, commonly caused by chemotherapy or pelvic radiation therapy.[4] There are currently no FDA-approved drug treatments for HC.[9]

A Phase 2a, multicenter, open-label, dose-escalation clinical trial (NCT03129126) was conducted to evaluate the safety and efficacy of LP-10 in patients with moderate to severe refractory HC.[9][10]

Parameter Results Reference
Number of Patients 13[9]
Dose Cohorts 2 mg, 4 mg, and 8 mg of tacrolimus in a liposomal formulation[9]
Primary Safety Outcome All patients tolerated LP-10 instillations and completed the study without any product-related serious adverse events.[9]
Pharmacokinetics Pharmacokinetic analysis demonstrated a short duration of low systemic uptake of tacrolimus.[9]
Primary Efficacy Outcomes - Decreased number of cystoscopic bleeding sites and bladder ulcerations.- Improvements in patients' urinary symptoms.[9]
Dose-Response A dose-response was observed, with higher efficacy noted in the 4 mg and 8 mg dose groups.[9]
Responder Analysis - Complete Response: 3 subjects- Partial Response: 7 subjects- No Response: 3 subjects[3]
  • Study Design: A multicenter, open-label, dose-escalation study.[9]

  • Participants: 13 adult patients with moderate to severe refractory hemorrhagic cystitis.[9]

  • Intervention: Patients received up to two intravesical instillations of LP-10 at doses of 2 mg, 4 mg, or 8 mg of liposomal tacrolimus.[9]

  • Primary Outcome Measures:

    • Safety and tolerability of LP-10.[9]

    • Change from baseline in the number of bleeding sites on cystoscopy.[4]

    • Change from baseline in microscopic urine analysis for red blood cells (RBCs).[4]

    • Change from baseline in hematuria on dipstick.[4]

  • Secondary Outcome Measures:

    • Changes in urinary incontinence, frequency, and urgency as recorded in a 3-day diary.[4]

    • Cystoscopy Global Response Assessment (GRA).[4]

  • Pharmacokinetic Assessments: Blood samples were collected to assess the systemic absorption of tacrolimus.[4]

Oral Lichen Planus (OLP)

Oral lichen planus is a chronic, T-cell-mediated autoimmune disease that affects the mucous membranes of the mouth, causing painful lesions and inflammation.[1] There is no FDA-approved therapy for OLP.[11]

A Phase 2a, multicenter, dose-ranging study (NCT06233591) was conducted to evaluate the safety and efficacy of LP-10 as an oral rinse in patients with symptomatic OLP.[12][13]

Parameter Results Reference
Number of Patients 27[14]
Dose Cohorts 0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus in a 10 mL oral rinse[14]
Primary Safety Outcome All 27 patients completed the 4-week treatment course with no serious adverse events reported. The most common treatment-related adverse event was mild to moderate dry mouth (18.5% of patients).[2]
Pharmacokinetics Minimal systemic exposure, with 76% of tacrolimus blood measurements below the limit of detection (<1.0 ng/mL). The maximum individual blood level (4.5 ng/mL) was well below the toxicity threshold of 15 ng/mL.[2][14]
Efficacy Outcomes (at Week 4) Statistically significant and clinically meaningful improvements were observed across all efficacy endpoints (p < 0.0001 for all).- Investigator Global Assessment (IGA): Mean score decreased from 3.5 ± 0.51 to 1.8 ± 1.37.- Pain Numerical Rating Scale (NRS): Mean score decreased from 6.8 ± 1.90 to 2.3 ± 2.53.- Reticulation/Erythema/Ulceration (REU) Score: Mean score decreased from 26.5 ± 10.4 to 13.2 ± 8.15.[14]
  • Study Design: A multicenter, dose-ranging study.[12]

  • Participants: 27 adult patients with biopsy-confirmed symptomatic OLP who had previously failed standard therapies, including topical corticosteroids.[14][15]

  • Inclusion Criteria:

    • Male or female, ≥ 18 years of age.[12]

    • Oral biopsy within the last 10 years confirming OLP.[12]

    • Moderate OLP based on an Investigator Global Assessment (IGA) score of ≥ 3.[12]

    • OLP Pain and Sensitivity Numerical Rating Scale (NRS) score of ≥ 3.[12]

  • Exclusion Criteria:

    • History of oral cavity or oropharyngeal cancers.[12]

    • Active, uncontrolled hypertension.[12]

    • Previous failure of tacrolimus treatment for OLP.[12]

    • Pregnant or lactating.[12]

  • Intervention: Patients used a 10 mL LP-10 oral rinse (containing 0.25 mg, 0.5 mg, or 1.0 mg of tacrolimus) for 3 minutes, twice daily for 4 weeks.[12][14]

  • Follow-up: A safety follow-up was conducted 2 weeks after the last dose.[12]

  • Primary Outcome Measure: Safety and tolerability of LP-10.[14]

  • Secondary Efficacy Measures:

    • Change in Investigator Global Assessment (IGA) score.[14]

    • Change in Reticulation, Erythema, and Ulceration (REU) score.[12]

    • Change in OLP Pain and Sensitivity Numerical Rating Scale (NRS).[12]

    • Change in the Oral Lichen Planus Symptom Severity Measure (OLPSSM) score.[12]

    • Patient Global Response Assessment (GRA).[12]

Mechanism of Action

The active pharmaceutical ingredient in LP-10, tacrolimus, is a potent calcineurin inhibitor. Its mechanism of action involves the suppression of T-lymphocyte activation, which plays a central role in the inflammatory processes of both hemorrhagic cystitis and oral lichen planus.[1][7]

Signaling Pathway of Tacrolimus-Mediated T-Cell Inhibition

Tacrolimus exerts its immunosuppressive effects by inhibiting the calcineurin-mediated signaling pathway in T-cells. The key steps are as follows:

  • Binding to FKBP12: Tacrolimus enters the cytoplasm of a T-cell and binds to the intracellular protein FKBP12 (FK506-binding protein 12).[16]

  • Inhibition of Calcineurin: The resulting tacrolimus-FKBP12 complex binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[16][17]

  • Prevention of NFAT Dephosphorylation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, tacrolimus prevents the dephosphorylation of NFAT.[16][18]

  • Inhibition of NFAT Translocation: Dephosphorylation is a critical step for the translocation of NFAT from the cytoplasm to the nucleus. In its phosphorylated state, NFAT cannot enter the nucleus.[18]

  • Suppression of Cytokine Gene Transcription: NFAT acts as a transcription factor for several key pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). By preventing NFAT from reaching the nucleus, tacrolimus effectively blocks the transcription of the IL-2 gene and other cytokine genes.[16][19]

  • Inhibition of T-Cell Proliferation and Activation: IL-2 is a crucial cytokine for the proliferation and activation of T-cells. By suppressing IL-2 production, tacrolimus halts the T-cell-mediated inflammatory cascade.[19]

This mechanism of action is particularly relevant for the treatment of OLP, which is a T-cell-mediated autoimmune disease.[1] In the context of HC, which involves significant inflammation, the immunosuppressive and anti-inflammatory effects of tacrolimus are also believed to be beneficial.[6] The liposomal formulation of LP-10 is designed to deliver tacrolimus directly to the inflamed mucosal tissues in the bladder or oral cavity, thereby concentrating its therapeutic effects at the site of disease while minimizing systemic immunosuppression.[2]

Visualizations

Signaling Pathway of Tacrolimus in T-Cell Inhibition

Tacrolimus_Mechanism_of_Action cluster_cell T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus Tacrolimus Tacrolimus Complex Tacrolimus-FKBP12 Complex Tacrolimus->Complex FKBP12 FKBP12 FKBP12->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT NFAT (dephosphorylated) Calcineurin->NFAT Dephosphorylates NFAT_P NFAT (phosphorylated) NFAT_P->Calcineurin NFAT_n NFAT NFAT->NFAT_n Translocation IL2_gene IL-2 Gene NFAT_n->IL2_gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2 IL-2 Production IL2_mRNA->IL2 T_Cell_Activation T-Cell Activation & Proliferation IL2->T_Cell_Activation

Caption: Tacrolimus inhibits T-cell activation by blocking the calcineurin/NFAT signaling pathway.

LP-10 Clinical Development Workflow

LP10_Development_Workflow Preclinical Preclinical Development (Animal Models of Cystitis) Phase2a_HC Phase 2a Clinical Trial (HC) (NCT03129126) Preclinical->Phase2a_HC Phase2a_OLP Phase 2a Clinical Trial (OLP) (NCT06233591) Preclinical->Phase2a_OLP Phase2b_HC Planned Phase 2b Trial (HC) Phase2a_HC->Phase2b_HC Phase2b_OLP Planned Phase 2b Trial (OLP) Phase2a_OLP->Phase2b_OLP Regulatory_Submission Regulatory Submission Phase2b_HC->Regulatory_Submission Phase2b_OLP->Regulatory_Submission

Caption: Clinical development pathway for LP-10 in HC and OLP.

References

The Dual Role of LP10 in Immunomodulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The designation "LP10" refers to two distinct but significant entities in the field of immunomodulation. The first is the LDL Receptor-related Protein 10 (Lrp10), a cell surface protein with an emerging role in regulating T-cell homeostasis and anti-tumor immunity. The second is LP-10, a proprietary liposomal formulation of tacrolimus (B1663567), a potent calcineurin inhibitor, being investigated for localized treatment of inflammatory mucosal conditions. This technical guide provides an in-depth analysis of both Lrp10 and LP-10, detailing their mechanisms of action, summarizing key experimental data, and outlining relevant protocols for an audience of researchers, scientists, and drug development professionals.

Part 1: Lrp10 - An Intrinsic Regulator of T-Cell Function

Lrp10 is a member of the LDL Receptor-related Protein (LRP) superfamily, identified as a key player in the homeostasis and differentiation of peripheral CD8+ T cells.[1] Its immunomodulatory function is primarily centered on its ability to suppress the Interleukin-7 receptor (IL7R), thereby limiting T-cell expansion and influencing the anti-tumor immune response.[1]

Mechanism of Action: Lrp10 and IL7R Signaling

Lrp10 expression is induced upon T-cell activation.[1] Its primary immunomodulatory role is the post-translational suppression of IL7R levels.[1] The IL-7/IL7R signaling pathway is crucial for the survival, proliferation, and homeostatic maintenance of naive and memory T cells. By downregulating IL7R, Lrp10 effectively curtails T-cell homeostatic expansion.[1] This mechanism has significant implications for both normal immune function and the response to malignancies.

Lrp10_Signaling_Pathway cluster_TCell T-Cell T-Cell Activation T-Cell Activation Lrp10 Expression Lrp10 Expression Lrp10 Protein Lrp10 Protein IL7R IL7R (Interleukin-7 Receptor) IL-7 Signaling Reduced IL-7 Signaling T-Cell Expansion Decreased T-Cell Homeostatic Expansion Memory Cell Differentiation Reduced Central Memory Differentiation

Quantitative Data on Lrp10 Function
Parameter Observation in Lrp10 Knockout (-/-) Mice Reference
CD8+ T-Cell Proportion Increased proportion of CD8+ T cells in peripheral blood.[1]
NK1.1+ Cell Proportion Reduction in NK1.1+ cells in the peripheral blood.[1]
Tumor Growth Intrinsic resistance to syngeneic tumors.[1]
Tumor Infiltration Dense tumor infiltration of CD8+ T cells.[1]
CD8+ T-Cell Phenotype in Tumors Increased memory cell characteristics and reduced terminal exhaustion.[1]
Response to Immune Checkpoint Inhibition Augmented responses.[1]
Experimental Protocols

1. Generation of Lrp10 Knockout Mice:

  • Method: CRISPR-Cas9 technology was utilized to create a constitutive knockout allele of Lrp10.[1]

  • Validation: Confirmation of the knockout was performed by analyzing the proportion of CD8+ T cells and NK1.1+ cells in the peripheral blood of Lrp10-/- mice compared to wild-type littermates.[1]

2. T-Cell Activation and Lrp10 Expression Analysis:

  • Cell Type: CD8+ T cells.

  • Stimulation: T-cell activation was induced, and Lrp10 expression levels were measured.

  • Analysis: The data indicated that Lrp10 expression is low in unstimulated CD8+ T cells and increases with activation.[1]

Experimental_Workflow_Lrp10 cluster_workflow Experimental Workflow for Lrp10 Function start Start crispr CRISPR-Cas9 Gene Editing ko_mice Generation of Lrp10-/- Mice phenotyping Phenotypic Analysis (Blood Cell Proportions) tumor_model Syngeneic Tumor Implantation analysis Analysis of Tumor Growth and T-Cell Infiltration end End

Part 2: LP-10 - A Liposomal Tacrolimus Formulation for Localized Immunomodulation

LP-10 is a liposomal oral rinse formulation of tacrolimus, a calcineurin inhibitor widely used for its potent immunosuppressive properties.[2] The rationale behind this formulation is to deliver tacrolimus directly to mucosal surfaces, thereby maximizing local efficacy while minimizing systemic exposure and associated side effects.[2][3]

Mechanism of Action: Tacrolimus and Calcineurin Inhibition

Tacrolimus exerts its immunomodulatory effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. Consequently, NFAT cannot translocate to the nucleus, leading to a downstream reduction in the transcription of pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation and activation.

Tacrolimus_Signaling_Pathway cluster_TCell_Tacrolimus T-Cell TCR Activation T-Cell Receptor Activation Calcium Influx Increased Intracellular Calcium Calcineurin Calcineurin NFAT-P NFAT (phosphorylated) NFAT NFAT (dephosphorylated) Nuclear Translocation Nuclear Translocation Gene Transcription IL-2 Gene Transcription T-Cell Proliferation T-Cell Proliferation LP-10 LP-10 (Tacrolimus)

Clinical Trial Data for LP-10

LP-10 has been evaluated in Phase 2a clinical trials for two primary indications: oral lichen planus (OLP) and hemorrhagic cystitis (HC).

Table 1: Summary of Phase 2a Clinical Trial Results for LP-10 in Oral Lichen Planus

Parameter Results Reference
Number of Patients 27[2][3]
Primary Endpoint Safety: No serious adverse events reported.[2][3]
Common Adverse Event Dry mouth (18.5% of patients).[2][3]
Systemic Exposure Minimal: 76% of tacrolimus blood measurements were below the detection limit (<1.0 ng/mL).[2][3]
Efficacy Statistically significant improvements across all efficacy endpoints at the 4-week timepoint.[2]
Sustained Effect Clinical benefit maintained through a 2-week follow-up period.[2]

Table 2: Summary of Phase 2a Clinical Trial Results for LP-10 in Hemorrhagic Cystitis

Parameter Results Reference
Number of Enrolled Subjects 13 (all male)[4]
Treatment Up to two courses of LP-10 intravesical bladder instillations (2 mg, 4 mg, and 8 mg).[4]
Safety All subjects tolerated instillations and completed the study without product-related serious adverse events.[4]
Adverse Events 12 AEs reported in 6 subjects.[4]
Systemic Uptake Pharmacokinetic analysis demonstrated short duration of low systemic uptake of tacrolimus.[4]
Efficacy Signal A dose response was noted with higher efficacy at both the 4mg and 8 mg dose groups. Decreased cystoscopic bleeding sites and bladder ulcerations, and improved urinary symptoms.[4]
Experimental Protocols for Clinical Trials

1. Phase 2a Study of LP-10 in Oral Lichen Planus:

  • Study Design: A multicenter, dose-ranging trial conducted at five U.S. clinical sites.[2]

  • Patient Population: 27 adults with biopsy-confirmed symptomatic OLP who had previously failed standard therapies.[2]

  • Treatment Regimen: Patients used a 3-minute LP-10 oral rinse twice daily for 4 weeks.[2]

  • Follow-up: A 2-week safety follow-up was conducted after the treatment period.[2]

2. Phase 2a Study of LP-10 in Hemorrhagic Cystitis:

  • Study Design: A multi-center, dose-escalation study (ClinicalTrials.gov: NCT01393223).[4]

  • Patient Population: Subjects with moderate to severe refractory HC.[4]

  • Treatment Regimen: Patients were treated with up to two courses of LP-10 intravesical bladder instillations at escalating doses of 2 mg, 4 mg, and 8 mg.[4]

LP10_Clinical_Trial_Workflow cluster_OLP_Trial Oral Lichen Planus (OLP) Trial cluster_HC_Trial Hemorrhagic Cystitis (HC) Trial OLP_Recruitment Patient Recruitment (n=27, biopsy-confirmed OLP) OLP_Treatment LP-10 Oral Rinse (twice daily for 4 weeks) OLP_Follow-up 2-Week Safety Follow-up OLP_Endpoints Safety and Efficacy Assessment HC_Recruitment Patient Recruitment (n=13, refractory HC) HC_Treatment LP-10 Intravesical Instillation (dose escalation) HC_Endpoints Safety and Efficacy Assessment

Conclusion

The term "this compound" encompasses both a fundamental immunomodulatory protein, Lrp10, and a promising clinical-stage therapeutic, LP-10. Lrp10 represents a novel target for modulating T-cell responses, with potential applications in oncology and autoimmune diseases. Further research into the precise molecular interactions of Lrp10 and the development of agents that can modulate its activity are warranted. In parallel, the pharmaceutical formulation LP-10 demonstrates the successful application of a well-established immunosuppressant, tacrolimus, in a localized delivery system to treat inflammatory mucosal diseases. The positive safety and efficacy data from Phase 2a trials of LP-10 support its continued development and potential to address unmet medical needs in conditions such as oral lichen planus and hemorrhagic cystitis. For researchers and drug developers, both aspects of "this compound" offer exciting avenues for future investigation and therapeutic innovation.

References

The Preclinical and Clinical Profile of LP-10 for the Management of Oral Lichen Planus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review for Researchers and Drug Development Professionals

Oral Lichen Planus (OLP) is a chronic, T-cell-mediated autoimmune disease that affects the mucous membranes of the mouth, impacting over 6 million Americans.[1] The condition is characterized by painful lesions, which can be debilitating and have the potential for malignant transformation.[1][2] Currently, there are no FDA-approved therapies for OLP, leaving a significant unmet medical need.[1][2] LP-10, a novel liposomal oral rinse formulation of tacrolimus (B1663567), has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical rationale and clinical data for LP-10 in the treatment of OLP.

The Therapeutic Target: Oral Lichen Planus Pathophysiology

Oral Lichen Planus is an inflammatory condition of the oral mucosa.[3] The pathogenesis is understood to be a T-cell-mediated autoimmune response.[1] Key cytokines are implicated in the inflammatory cascade that leads to the characteristic lesions of OLP.[4] These lesions can present as white, lacy patches, erosions, or ulcerative sores, often causing a burning sensation and significant discomfort.[3][4] The ulcerative and erosive forms are particularly symptomatic and often prove refractory to first-line treatments like topical corticosteroids.[4] Due to its chronic nature and potential for malignant transformation, effective and safe long-term management strategies are crucial.[2][3]

LP-10: A Novel Formulation for a Known Immunosuppressant

LP-10 is a proprietary liposomal formulation of tacrolimus, an immunosuppressive drug, designed for administration as an oral rinse.[2][5] The active pharmaceutical ingredient, tacrolimus, is a calcineurin inhibitor that works by suppressing T-cell activation, thereby reducing inflammation.[4][6]

The innovation of LP-10 lies in its delivery system. The liposomal formulation is designed to enhance the local delivery of tacrolimus to the affected oral tissues while minimizing systemic absorption.[5][7] This approach aims to overcome the limitations of existing topical treatments, which often have poor adherence to oral surfaces and inconsistent drug delivery.[8] The localized action is intended to provide therapeutic effects directly at the site of inflammation with a favorable safety profile.[6][7]

Mechanism of Action: Calcineurin Inhibition

Tacrolimus exerts its immunosuppressive effects by inhibiting calcineurin, a critical enzyme for T-cell activation.[6] By blocking calcineurin, tacrolimus prevents the production of inflammatory cytokines, which are key mediators in the pathogenesis of OLP.[6]

Tacrolimus Mechanism of Action cluster_nucleus Inside Nucleus TCR T-Cell Receptor (TCR) CaN Calcineurin TCR->CaN Activates NFATp NFAT (phosphorylated, inactive) CaN->NFATp Dephosphorylates NFATa NFAT (dephosphorylated, active) NFATp->NFATa Nucleus Nucleus NFATa->Nucleus Translocates to Cytokine Inflammatory Cytokine Production (e.g., IL-2) Nucleus->Cytokine Initiates Transcription NFATa_in_nucleus Active NFAT Tacrolimus Tacrolimus (LP-10) Tacrolimus->CaN Inhibits Gene Cytokine Genes NFATa_in_nucleus->Gene Binds to Gene->Cytokine LP-10 Phase 2a Clinical Trial Workflow Screening Screening & Washout (4 weeks) Enrollment Enrollment (N=27) - IGA ≥ 3 - Pain NRS ≥ 3 Screening->Enrollment Dose_Groups Dose-Ranging Cohorts (Sequential Enrollment) Enrollment->Dose_Groups Dose1 0.25 mg Tacrolimus Dose_Groups->Dose1 Dose2 0.5 mg Tacrolimus Dose_Groups->Dose2 Dose3 1.0 mg Tacrolimus Dose_Groups->Dose3 Treatment Treatment Phase (4 Weeks) 10 mL LP-10 Oral Rinse Twice Daily for 3 mins Dose1->Treatment Dose2->Treatment Dose3->Treatment FollowUp Follow-Up Phase (2 Weeks) Treatment->FollowUp End End of Study FollowUp->End

References

LP10: A Technical Guide to its Core Therapeutic Targets and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP10 is an investigational proprietary liposomal oral rinse formulation of tacrolimus (B1663567). This advanced delivery system is designed for the effective local administration of tacrolimus, a potent macrolide immunosuppressant, while minimizing systemic absorption. Clinical development of this compound has primarily focused on its application in treating inflammatory mucosal conditions, such as Oral Lichen Planus (OLP), a chronic inflammatory disease with no currently FDA-approved treatment.[1] Phase 2a clinical trials have demonstrated a favorable safety profile and statistically significant improvements across all efficacy endpoints for OLP at a 4-week timepoint.[1] This document provides an in-depth technical overview of the molecular mechanism of action of this compound's active ingredient, tacrolimus, its impact on key signaling pathways, and detailed protocols for relevant in vitro and cellular assays.

Quantitative Data from Clinical Trials

The following table summarizes key outcomes from a Phase 2a study of LP-10 in patients with Oral Lichen Planus.

Efficacy EndpointObservationSource
Safety Profile All 27 patients completed the 4-week treatment with no serious adverse events reported.[1]
Systemic Exposure 76% of tacrolimus blood measurements were below the limit of detection.[1]
Clinical Improvement Statistically significant improvements were achieved across all efficacy endpoints at the 4-week timepoint.[1]
Investigator Assessment Significant healing, including reduction in inflammation and visible resolution of ulcerative lesions, was observed.
Symptom Relapse In a study of topical tacrolimus (the active ingredient in this compound), 76% of patients experienced a relapse of symptoms within 2 to 15 weeks after treatment cessation, indicating the need for ongoing management.

Core Mechanism of Action: Inhibition of Calcineurin-NFAT Signaling

The primary therapeutic effect of this compound is derived from its active component, tacrolimus. Tacrolimus exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, a critical cascade in the activation of T-lymphocytes.

Molecular Steps:
  • Complex Formation: Tacrolimus diffuses across the cell membrane and binds to the immunophilin FKBP12 (FK506-binding protein 12).

  • Calcineurin Inhibition: The resulting tacrolimus-FKBP12 complex acquires a conformation that allows it to bind to and inhibit the calcium-calmodulin-dependent phosphatase, calcineurin.

  • NFAT Dephosphorylation Prevention: In an activated T-cell, a rise in intracellular calcium activates calcineurin, which then dephosphorylates the cytoplasmic NFAT transcription factor. The tacrolimus-FKBP12 complex's inhibition of calcineurin prevents this dephosphorylation step.

  • Inhibition of Nuclear Translocation: Phosphorylated NFAT cannot translocate from the cytoplasm to the nucleus.

  • Suppression of Cytokine Gene Transcription: By preventing NFAT's nuclear entry, tacrolimus blocks the transcription of a suite of early-phase T-cell activation genes, most notably Interleukin-2 (IL-2). IL-2 is a crucial cytokine for T-cell proliferation and differentiation. Other inhibited cytokines include IL-3, IL-4, IL-5, GM-CSF, and TNF-α.

Tacrolimus_NFAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg IKK IKK TCR->IKK CD28 CD28 CD28->PLCg Tacrolimus Tacrolimus (this compound) FKBP12 FKBP12 Tacrolimus->FKBP12 Tac_FKBP12 Tacrolimus-FKBP12 Complex Tacrolimus->Tac_FKBP12 FKBP12->Tac_FKBP12 Calcineurin Calcineurin (Active) Tac_FKBP12->Calcineurin Inhibits IP3 IP3 PLCg->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca ↑ [Ca²⁺]i Ca_release->Ca Calmodulin Calmodulin Ca->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca->Ca_Calmodulin Calmodulin->Ca_Calmodulin Ca_Calmodulin->Calcineurin NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Nuclear Translocation IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits p65_p50 p65/p50 IkB->p65_p50 Releases NFkB_nuc NF-κB p65_p50->NFkB_nuc Nuclear Translocation NFAT_nuc->NFAT Export Gene_Transcription Cytokine Gene Transcription (e.g., IL-2, TNF-α) NFAT_nuc->Gene_Transcription NFkB_nuc->Gene_Transcription

Caption: Tacrolimus signaling pathway in T-cells.

Secondary Therapeutic Target: NF-κB Signaling Pathway

Beyond its well-established role in NFAT inhibition, tacrolimus also exerts a suppressive effect on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in human T-cells. NF-κB is a crucial transcription factor in the inflammatory response, and its inhibition contributes to the overall immunosuppressive effect of tacrolimus.

Studies have shown that tacrolimus can inhibit the phosphorylation of the p65 subunit of NF-κB following T-cell activation. This inhibition has been observed in CD3+, CD4+, and CD8+ T-cell subsets. The functional consequence of this is a reduction in the expression of NF-κB target genes, such as TNF-α.

T-Cell SubsetInhibition of NF-κB (p65) Phosphorylation by Tacrolimus (10 ng/mL)Inhibition of TNF-α Protein Expression by TacrolimusSource
CD3+ 55% (p<0.01)76% (p<0.01)
CD4+ 56% (p<0.01)71% (p<0.01)
CD8+ 51% (p<0.01)93% (p<0.01)

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the characterization of this compound or other calcineurin inhibitors.

Calcineurin Cellular Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is designed to measure calcineurin (PP2B) phosphatase activity from cell or tissue extracts.

Principle: The assay quantifies the dephosphorylation of a specific RII phosphopeptide substrate by calcineurin. The released free phosphate (B84403) is detected using a Malachite Green-based reagent, which forms a colored complex that can be measured spectrophotometrically at ~620 nm.

Materials:

  • Calcineurin Cellular Activity Assay Kit (e.g., Abcam ab139464 or similar)

  • Cell/tissue lysate

  • Microcentrifuge

  • 96-well microtiter plate

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Sample Preparation:

    • Prepare cell or tissue extract according to kit instructions. This typically involves lysis in a provided buffer, homogenization, and centrifugation to collect the supernatant.

    • Desalt the lysate using the provided spin columns to remove endogenous free phosphate.

    • Determine the protein concentration of the desalted lysate. A typical range of 0.5-5 µg of total protein per assay is recommended.

  • Assay Setup (in a 96-well plate):

    • Phosphate Standard Curve: Prepare a serial dilution of the provided phosphate standard to generate a standard curve.

    • Sample Wells:

      • Total Phosphatase Activity: Add cell extract to wells containing a calmodulin-supplemented assay buffer.

      • Calcineurin-Specific Activity: Set up parallel wells containing the assay buffer supplemented with EGTA, a calcium chelator. This will inhibit calcium-dependent phosphatases like calcineurin, allowing for the determination of calcineurin-independent phosphatase activity.

    • Positive Control: Use the provided recombinant active calcineurin enzyme.

    • Background Control: Include wells with assay buffer and cell extract but no substrate to control for background phosphate.

  • Reaction Initiation and Incubation:

    • Equilibrate the plate to 30°C.

    • Initiate the reaction by adding the RII phosphopeptide substrate to all wells except the background and standard curve wells.

    • Incubate the plate for 30 minutes at 30°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 100 µL of the Green Assay Reagent (Malachite Green) to all wells.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Analysis:

    • Measure the absorbance at 620 nm.

    • Subtract the background reading from all sample and standard wells.

    • Plot the phosphate standard curve (absorbance vs. phosphate amount).

    • Calculate the amount of phosphate released in each sample well using the standard curve.

    • Calcineurin activity is determined by subtracting the phosphate released in the EGTA-containing wells from the phosphate released in the total phosphatase activity wells.

NF-κB (p65) Phosphorylation Assay by Flow Cytometry

This protocol allows for the quantification of intracellular phosphorylated NF-κB p65 (at Ser529) in T-cell subsets.

Principle: T-cells are stimulated in the presence or absence of an inhibitor. Cells are then fixed and permeabilized to allow an Alexa Fluor® conjugated antibody specific to the phosphorylated form of p65 to enter the cell and bind to its target. The fluorescence intensity, which is proportional to the level of phosphorylated p65, is then measured by flow cytometry.

Materials:

  • Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or specific T-cell subsets.

  • Cell culture medium (e.g., RPMI-1640).

  • T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin).

  • This compound or other test inhibitors.

  • Fixation Buffer (e.g., BD Cytofix™).

  • Permeabilization Buffer (e.g., BD Perm Buffer III).

  • Phospho-specific antibody: P-p65(S529)–AF488 (BD Biosciences or similar).

  • Flow cytometer.

Procedure:

  • Cell Stimulation:

    • Plate PBMCs or isolated T-cells at a desired density (e.g., 1 x 10^6 cells/mL).

    • Pre-incubate cells with this compound (or vehicle control) for 1 hour at 37°C.

    • Stimulate the cells with anti-CD3/CD28 antibodies for 30 minutes at 37°C.

  • Fixation:

    • Stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer.

    • Incubate for 10-15 minutes at 37°C.

  • Permeabilization:

    • Centrifuge the cells and discard the supernatant.

    • Resuspend the cell pellet in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.

  • Staining:

    • Wash the cells twice with staining buffer (e.g., PBS with 2% FBS).

    • Resuspend the cell pellet in the P-p65(S529)–AF488 antibody solution (typically diluted 1:10).

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Wash the cells once with staining buffer.

    • Resuspend in an appropriate volume for flow cytometry analysis.

    • Acquire data on a flow cytometer, gating on the lymphocyte population based on forward and side scatter, and further on T-cell subsets if surface markers (e.g., CD4, CD8) were co-stained.

  • Data Analysis:

    • Analyze the geometric mean fluorescence intensity (gMFI) of the P-p65-AF488 signal in the stimulated vs. unstimulated and treated vs. untreated samples.

    • Calculate the percentage of inhibition based on the reduction in gMFI.

Cytokine Quantification by Sandwich ELISA

This protocol is for measuring the concentration of a specific cytokine (e.g., IL-2) in cell culture supernatants.

Principle: A 96-well plate is coated with a capture antibody specific for the cytokine of interest. The supernatant is added, and any cytokine present binds to the antibody. A second, biotin-conjugated detection antibody is added, which binds to a different epitope on the captured cytokine. Finally, an enzyme-linked streptavidin is added, followed by a chromogenic substrate. The resulting color change is proportional to the amount of cytokine present.

Materials:

  • ELISA plate (e.g., Nunc MaxiSorp).

  • Capture and detection antibody pair for the cytokine of interest (e.g., human IL-2).

  • Recombinant cytokine standard.

  • Streptavidin-HRP.

  • TMB Substrate Solution.

  • Stop Solution (e.g., 1M H₂SO₄).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Assay Diluent (e.g., PBS with 10% FBS).

  • Plate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Plate Coating:

    • Dilute the capture antibody in a binding solution (e.g., PBS) to 1-4 µg/mL.

    • Add 100 µL to each well of the ELISA plate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with Wash Buffer.

    • Block non-specific binding by adding 200 µL of Assay Diluent to each well.

    • Incubate for at least 1 hour at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate 3 times.

    • Prepare serial dilutions of the recombinant cytokine standard in Assay Diluent to create a standard curve.

    • Add 100 µL of the standards and cell culture supernatant samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 4 times.

    • Dilute the biotinylated detection antibody in Assay Diluent (e.g., to 1 µg/mL).

    • Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate 4 times.

    • Dilute Streptavidin-HRP in Assay Diluent.

    • Add 100 µL to each well and incubate for 30 minutes at room temperature, protected from light.

  • Development and Measurement:

    • Wash the plate 5-7 times.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color has developed.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of each standard against its known concentration.

    • Use the standard curve to interpolate the concentration of the cytokine in the unknown samples.

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_analysis Downstream Analysis cluster_results Data Output Isolate_Cells Isolate T-Cells from PBMCs Culture_Cells Culture & Rest T-Cells Isolate_Cells->Culture_Cells Pretreat Pre-treat with this compound or Vehicle Control Culture_Cells->Pretreat Stimulate Stimulate with anti-CD3/CD28 Pretreat->Stimulate Harvest Harvest Cells & Supernatant Stimulate->Harvest Supernatant Supernatant Harvest->Supernatant Cells Cells Harvest->Cells ELISA Cytokine ELISA (e.g., IL-2) Supernatant->ELISA Flow_P65 Flow Cytometry (p-p65) Cells->Flow_P65 Calcineurin_Assay Calcineurin Activity Assay Cells->Calcineurin_Assay Cytokine_Conc Cytokine Concentration (pg/mL) ELISA->Cytokine_Conc P65_MFI % Inhibition of p-p65 (MFI) Flow_P65->P65_MFI Calcineurin_Activity Calcineurin Activity (pmol phosphate/min/µg) Calcineurin_Assay->Calcineurin_Activity

Caption: General experimental workflow for testing this compound.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of LP-10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-10 is an innovative liposomal formulation of tacrolimus (B1663567), a potent calcineurin inhibitor, being developed by Lipella Pharmaceuticals. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of LP-10, with a focus on its two primary clinical applications: intravesical instillation for the treatment of hemorrhagic cystitis and a topical oral rinse for oral lichen planus. The available data from Phase 2a clinical trials indicate that LP-10's liposomal delivery system facilitates localized drug action with minimal systemic absorption, offering a promising safety profile. This document summarizes the current understanding of LP-10's mechanism of action, and the available pharmacokinetic and pharmacodynamic data, and provides detailed insights into the experimental protocols employed in its clinical evaluation.

Introduction

LP-10 is a novel drug formulation that encapsulates tacrolimus within liposomes. This advanced delivery system is designed to enhance the therapeutic efficacy of tacrolimus by targeting its delivery to specific mucosal tissues while minimizing systemic exposure and associated toxicities. Two distinct formulations of LP-10 are currently under clinical investigation:

  • LP-10 for Intravesical Instillation: Developed for the treatment of hemorrhagic cystitis, a condition characterized by diffuse bleeding of the bladder mucosa, often as a complication of cancer therapies.

  • LP-10 Oral Rinse: A topical formulation for the management of oral lichen planus, a chronic inflammatory autoimmune disease affecting the oral mucosa.

This guide will delve into the core scientific principles governing the absorption, distribution, metabolism, and excretion (ADME) of LP-10, as well as its molecular mechanism of action and clinical effects.

Pharmacodynamics: Mechanism of Action

The active pharmaceutical ingredient in LP-10 is tacrolimus, a well-established immunosuppressant. Its primary mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-lymphocyte activation pathway.

Signaling Pathway

The immunosuppressive effect of tacrolimus is initiated by its binding to the intracellular protein FKBP-12 (FK506-binding protein 12). The resulting tacrolimus-FKBP-12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a transcription factor. Consequently, NF-AT is unable to translocate to the nucleus and induce the transcription of genes encoding for pro-inflammatory cytokines, most notably interleukin-2 (B1167480) (IL-2). The suppression of IL-2 production leads to a reduction in T-lymphocyte proliferation and activation, thereby dampening the inflammatory response.

Tacrolimus_Signaling_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Activation Ca_influx Ca²+ Influx TCR->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NF-AT (P) Calcineurin->NFAT_P Dephosphorylates Tacrolimus Tacrolimus (LP-10) FKBP12 FKBP-12 Tacrolimus->FKBP12 Tac_FKBP12 Tacrolimus-FKBP-12 Complex FKBP12->Tac_FKBP12 Tac_FKBP12->Calcineurin Inhibits NFAT NF-AT NFAT_P->NFAT NFAT_nucleus NF-AT NFAT->NFAT_nucleus IL2_gene IL-2 Gene Transcription NFAT_nucleus->IL2_gene IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2_protein IL-2 Production & T-Cell Proliferation IL2_mRNA->IL2_protein

Figure 1: Tacrolimus Signaling Pathway.

Pharmacokinetics

The liposomal formulation of LP-10 is designed for local delivery, aiming to maximize drug concentration at the site of action while minimizing systemic absorption.

LP-10 for Hemorrhagic Cystitis (Intravesical Instillation)

A Phase 2a multicenter, dose-escalation study evaluated the safety and efficacy of intravesical LP-10 in patients with refractory moderate to severe hemorrhagic cystitis. While specific quantitative pharmacokinetic parameters have not been published in tabular format, the study reported that blood samples were collected for pharmacokinetic assessment. The results indicated "short durations of minimal systemic uptake" of tacrolimus following intravesical instillation.[1] This suggests that the liposomal formulation effectively limits the passage of tacrolimus across the bladder urothelium into the systemic circulation.

LP-10 Oral Rinse for Oral Lichen Planus

In a Phase 2a multicenter, dose-ranging study of LP-10 oral rinse in patients with symptomatic oral lichen planus, pharmacokinetic analysis also demonstrated minimal systemic exposure.[2][3] Key findings include:

  • Mean tacrolimus blood levels remained below 1.0 ng/mL in 75% of post-baseline measurements.[2]

  • The maximum individual blood level observed was 4.5 ng/mL, which is well below the established toxicity threshold of 15 ng/mL for systemic tacrolimus.[2]

These findings suggest that the liposomal oral rinse formulation of LP-10 results in low systemic absorption of tacrolimus.

Summary of Available Pharmacokinetic Data
FormulationIndicationStudy PhaseKey Pharmacokinetic Findings
LP-10 Intravesical Instillation Hemorrhagic CystitisPhase 2a"Short durations of minimal systemic uptake"[1]
LP-10 Oral Rinse Oral Lichen PlanusPhase 2aMean tacrolimus levels < 1.0 ng/mL in 75% of post-baseline measurements; maximum individual level of 4.5 ng/mL.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of clinical findings. The following sections outline the methodologies employed in the Phase 2a clinical trials of LP-10.

Phase 2a Study of LP-10 for Hemorrhagic Cystitis

Study Design: A multicenter, open-label, dose-escalation study.[1]

Patient Population: 13 patients with refractory moderate to severe sterile hemorrhagic cystitis.[1]

Dosing and Administration:

  • Patients received up to two intravesical instillations of LP-10.

  • Dose escalation cohorts received 2 mg, 4 mg, or 8 mg of tacrolimus in the liposomal formulation.[1]

Pharmacokinetic Assessment:

  • Blood samples were obtained from all patients for pharmacokinetic analysis to assess systemic uptake of tacrolimus.[1]

Efficacy Assessments:

  • Primary efficacy outcomes included changes from baseline in the number of bleeding sites on cystoscopy, microscopic urine analysis for red blood cells (RBCs), and hematuria on dipstick.[1]

  • Additional efficacy measures included urinary incontinence, frequency, and urgency assessed via a 3-day diary and a cystoscopy global response assessment (GRA).[1]

HC_Trial_Workflow Patient_Screening Patient Screening (Refractory HC) Enrollment Enrollment (n=13) Patient_Screening->Enrollment Dose_Escalation Dose Escalation Cohorts (2mg, 4mg, 8mg) Enrollment->Dose_Escalation Instillation Intravesical Instillation (up to 2 doses) Dose_Escalation->Instillation PK_Sampling Pharmacokinetic Blood Sampling Instillation->PK_Sampling Efficacy_Assessment Efficacy Assessments (Cystoscopy, Urinalysis, Diaries) Instillation->Efficacy_Assessment Safety_Monitoring Safety Monitoring Instillation->Safety_Monitoring Data_Analysis Data Analysis PK_Sampling->Data_Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Figure 2: Workflow for the Phase 2a Hemorrhagic Cystitis Trial.

Phase 2a Study of LP-10 Oral Rinse for Oral Lichen Planus

Study Design: A multicenter, dose-ranging study.[2]

Patient Population: 27 adult patients with symptomatic oral lichen planus.[2]

Dosing and Administration:

  • Patients received a 10-mL oral rinse of LP-10 containing 0.25 mg, 0.5 mg, or 1.0 mg of tacrolimus.

  • The rinse was administered for 3 minutes twice daily for 4 weeks.[2]

Pharmacokinetic Assessment:

  • Tacrolimus blood levels were monitored to assess systemic absorption.[2]

Efficacy Assessments:

  • Efficacy was measured by investigator global assessment (IGA), reticulation/erythema/ulceration (REU) score, pain/sensitivity numerical rating scale (NRS), OLP symptom severity measure (OLPSSM), and patient global response assessment (GRA).[2]

OLP_Trial_Workflow Patient_Screening Patient Screening (Symptomatic OLP) Enrollment Enrollment (n=27) Patient_Screening->Enrollment Dose_Cohorts Dose-Ranging Cohorts (0.25mg, 0.5mg, 1.0mg) Enrollment->Dose_Cohorts Treatment_Phase LP-10 Oral Rinse (Twice daily for 4 weeks) Dose_Cohorts->Treatment_Phase PK_Sampling Pharmacokinetic Blood Sampling Treatment_Phase->PK_Sampling Efficacy_Assessment Efficacy Assessments (IGA, REU, NRS, OLPSSM, GRA) Treatment_Phase->Efficacy_Assessment Safety_Monitoring Safety Monitoring Treatment_Phase->Safety_Monitoring Follow_Up 2-Week Follow-Up Treatment_Phase->Follow_Up Data_Analysis Data Analysis PK_Sampling->Data_Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis Follow_Up->Data_Analysis

Figure 3: Workflow for the Phase 2a Oral Lichen Planus Trial.

Discussion and Future Directions

The available pharmacokinetic and pharmacodynamic data for LP-10 are promising. The liposomal formulation of tacrolimus appears to achieve its intended goal of localized drug delivery with minimal systemic exposure for both intravesical and oral rinse applications. This is a significant advantage, as systemic tacrolimus is associated with a range of potential toxicities.

For the intravesical formulation for hemorrhagic cystitis, future studies should aim to provide more detailed quantitative pharmacokinetic data, including parameters such as Cmax, Tmax, and AUC, to more precisely characterize the extent of systemic absorption. Further investigation into the tissue distribution of tacrolimus within the bladder wall would also be valuable.

For the oral rinse formulation for oral lichen planus, the minimal systemic absorption is a key safety feature. Future research could focus on optimizing the formulation to further enhance mucosal adhesion and drug penetration, potentially leading to improved efficacy.

Conclusion

LP-10 represents a significant advancement in the targeted delivery of tacrolimus. The findings from Phase 2a clinical trials have demonstrated a favorable safety profile characterized by minimal systemic absorption, alongside promising signals of efficacy in both hemorrhagic cystitis and oral lichen planus. As LP-10 progresses through further clinical development, a more comprehensive understanding of its pharmacokinetic and pharmacodynamic properties will be essential for its successful translation into a valuable therapeutic option for patients with these challenging conditions. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with or interested in this novel liposomal therapeutic.

References

An In-depth Technical Guide to the Active Components of LP-10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-10 is a proprietary liposomal oral rinse formulation with the active pharmaceutical ingredient tacrolimus (B1663567). Developed by Lipella Pharmaceuticals, LP-10 is currently under investigation for the treatment of oral lichen planus (OLP), a chronic inflammatory condition.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and available clinical data for the active component of LP-10, tacrolimus, to support further research and development in this area.

Molecular Structure of the Active Component: Tacrolimus

The active component of LP-10 is tacrolimus, a potent macrolide lactone immunosuppressant.[4][5] It was originally isolated from the fermentation broth of the soil bacterium Streptomyces tsukubaensis.

Chemical and Physical Properties of Tacrolimus

PropertyValueReference
Molecular Formula C44H69NO12
Molecular Weight 804.02 g/mol
IUPAC Name (1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
CAS Number 104987-11-3
Synonyms FK-506, Fujimycin, Prograf, Protopic
Appearance Colorless prisms
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate, chloroform (B151607), diethyl ether; sparingly soluble in hexane, petroleum ether; insoluble in water.

Mechanism of Action and Signaling Pathway

Tacrolimus exerts its immunosuppressive effects by inhibiting calcineurin, a key enzyme in the T-lymphocyte activation pathway. The binding of tacrolimus to the immunophilin FKBP12 (FK506-binding protein 12) creates a drug-protein complex that inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a transcription factor. Consequently, NF-AT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines such as interleukin-2 (B1167480) (IL-2). The suppression of IL-2 production leads to a reduction in T-lymphocyte proliferation and activation.

Caption: Tacrolimus Signaling Pathway in T-Lymphocytes

Quantitative Data from LP-10 Phase 2a Clinical Trial

A Phase 2a multicenter, dose-ranging study evaluated the safety and efficacy of LP-10 in 27 adult patients with symptomatic oral lichen planus. Patients used a 10 mL oral rinse of LP-10 twice daily for four weeks at three different tacrolimus dose levels: 0.25 mg, 0.5 mg, and 1.0 mg.

Summary of Efficacy Endpoints at Week 4

Efficacy EndpointBaseline (Mean ± SD)Week 4 (Mean ± SD)p-valueReference
Investigator Global Assessment (IGA)3.5 ± 0.511.8 ± 1.37< 0.0001
Pain Numerical Rating Scale (NRS)6.8 ± 1.902.3 ± 2.53< 0.0001
Sensitivity Numerical Rating Scale (NRS)7.2 ± 1.712.9 ± 2.29< 0.0001
Reticulation/Erythema/Ulceration (REU) Score26.5 ± 10.413.2 ± 8.15< 0.0001

Safety Profile

The study met its primary safety endpoint. Key safety findings include:

  • No serious adverse events were reported.

  • All 27 patients completed the full 4-week treatment.

  • Systemic exposure to tacrolimus was minimal, with 76% of blood measurements below the detection limit of <1.0 ng/mL. The maximum individual blood level observed was 4.5 ng/mL, which is well below the toxicity threshold of 15 ng/mL.

  • The most common treatment-related adverse event was mild to moderate dry mouth, occurring in 18.5% of patients.

Experimental Protocols

LP-10 Phase 2a Clinical Trial Methodology

The Phase 2a study was a multicenter, dose-ranging trial involving 27 adult patients with biopsy-confirmed symptomatic OLP. Participants were sequentially enrolled into three dose cohorts (0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus). The treatment regimen consisted of a 3-minute oral rinse with 10 mL of LP-10 twice daily for 4 weeks, followed by a 2-week safety follow-up. Efficacy was assessed using several validated measures, including the Investigator Global Assessment (IGA), Pain and Sensitivity Numerical Rating Scales (NRS), and the OLP Symptom Severity Measure (OLPSSM).

LP10_Phase2a_Workflow Screening Patient Screening (n=27 with symptomatic OLP) Enrollment Sequential Enrollment into 3 Dose Cohorts (0.25 mg, 0.5 mg, 1.0 mg Tacrolimus) Screening->Enrollment Treatment 4-Week Treatment Phase (10 mL LP-10 oral rinse, 3 min, twice daily) Enrollment->Treatment FollowUp 2-Week Safety Follow-Up Treatment->FollowUp Endpoints Assessment of Safety and Efficacy Endpoints FollowUp->Endpoints

Caption: LP-10 Phase 2a Clinical Trial Workflow

General Protocol for Liposomal Tacrolimus Formulation

While the specific proprietary formulation of LP-10 is not publicly available, a general method for preparing tacrolimus-loaded liposomes is the thin-film hydration technique.

  • Lipid Film Formation: Tacrolimus and lipids (e.g., phosphatidylcholine and cholesterol) are dissolved in an organic solvent mixture (e.g., chloroform and methanol). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) to form a suspension of multilamellar liposomes.

  • Size Reduction: To achieve a uniform size distribution, the liposome (B1194612) suspension is subjected to techniques such as extrusion through polycarbonate membranes of a specific pore size or sonication.

Conclusion

Tacrolimus, the active component of LP-10, is a well-characterized immunosuppressant with a clear mechanism of action. The liposomal formulation of LP-10 allows for local delivery to the oral mucosa, minimizing systemic absorption and associated side effects, as demonstrated in the Phase 2a clinical trial. The promising safety and efficacy data from this trial suggest that LP-10 could be a valuable therapeutic option for patients with oral lichen planus. Further investigation in larger, controlled studies is warranted to confirm these findings.

References

Methodological & Application

LP10 (Liposomal Tacrolimus): Application Notes and Protocols for a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP10 is an innovative, proprietary liposomal formulation of tacrolimus (B1663567), a potent calcineurin inhibitor. Developed by Lipella Pharmaceuticals, this compound is designed for localized delivery to mucosal tissues, thereby minimizing systemic exposure and associated side effects.[1][2][3] This formulation strategy enhances the therapeutic potential of tacrolimus for site-specific inflammatory conditions. Current research focuses on two primary applications: as an oral rinse for the treatment of Oral Lichen Planus (OLP) and as an intravesical instillation for Hemorrhagic Cystitis (HC).[1][4]

These application notes provide detailed protocols and data from clinical studies to guide researchers and drug development professionals in the utilization and further investigation of this compound.

Mechanism of Action

Tacrolimus, the active pharmaceutical ingredient in this compound, is a macrolide immunosuppressant. Its primary mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-lymphocyte activation pathway.

Signaling Pathway of Tacrolimus:

  • Binding to FKBP-12: Tacrolimus enters T-lymphocytes and binds to the immunophilin FKBP-12 (FK506-binding protein).

  • Inhibition of Calcineurin: The resulting tacrolimus-FKBP-12 complex inhibits the calcium/calmodulin-dependent phosphatase activity of calcineurin.

  • NFAT Dephosphorylation Blockade: This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.

  • Suppression of Cytokine Gene Transcription: Consequently, NFAT is unable to translocate to the nucleus and initiate the transcription of genes encoding various pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).

  • Reduced T-Cell Proliferation and Activation: The suppression of IL-2 production leads to a downstream reduction in T-cell proliferation and activation, thereby dampening the inflammatory response characteristic of autoimmune and inflammatory conditions like OLP.

In the context of HC, tacrolimus is also believed to exert its therapeutic effect through its potent anti-inflammatory properties and by inducing acute arteriole vasoconstriction, which can help control bleeding.

Tacrolimus_Pathway Tacrolimus Mechanism of Action cluster_cell T-Lymphocyte cluster_nucleus Nucleus This compound This compound (Tacrolimus) FKBP12 FKBP-12 This compound->FKBP12 Calcineurin Calcineurin FKBP12->Calcineurin Forms complex with Tacrolimus, inhibits NFAT_P NFAT (phosphorylated) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (dephosphorylated) NFAT_P->NFAT IL2_gene IL-2 Gene NFAT->IL2_gene Translocates to nucleus, activates transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2 IL-2 Cytokine IL2_mRNA->IL2 Translation TCell_Activation T-Cell Activation & Proliferation IL2->TCell_Activation Promotes Inflammation Inflammation TCell_Activation->Inflammation

Caption: Tacrolimus inhibits T-cell activation by blocking the calcineurin-NFAT signaling pathway.

Application 1: Oral Lichen Planus (OLP)

This compound is under investigation as an oral rinse for symptomatic OLP, a chronic, T-cell-mediated autoimmune disease of the oral mucosa. The liposomal formulation is designed to improve adherence to the moist oral surfaces and provide consistent drug delivery.

Quantitative Data Summary: Phase 2a Clinical Trial (NCT06233591)

A multicenter, dose-ranging study evaluated the safety and efficacy of this compound in 27 adults with symptomatic OLP who had previously failed standard therapies.

Table 1: Efficacy Outcomes at Week 4

Efficacy EndpointBaseline (Mean ± SD)Week 4 (Mean ± SD)p-value
Investigator Global Assessment (IGA)3.5 ± 0.511.8 ± 1.37< 0.0001
Pain Numerical Rating Scale (NRS)6.8 ± 1.902.3 ± 2.53< 0.0001
Sensitivity NRS7.2 ± 1.712.9 ± 2.29< 0.0001
Reticulation/Erythema/Ulceration (REU)26.5 ± 10.413.2 ± 8.15< 0.0001
Data sourced from a Phase 2a clinical trial publication.

Table 2: Safety and Pharmacokinetic Profile

ParameterResult
Serious Adverse Events0 reported
Most Common Treatment-Related Adverse EventDry Mouth (18.5% of patients)
Systemic Absorption76% of tacrolimus blood measurements were below the limit of detection (<1.0 ng/mL)
Maximum Individual Blood Level4.5 ng/mL (well below the toxicity threshold of 15 ng/mL)
Experimental Protocol: In-vivo Evaluation of this compound in OLP

This protocol is based on the Phase 2a clinical trial design (NCT06233591).

1. Subject Recruitment:

  • Inclusion Criteria: Adults (≥18 years) with a biopsy-confirmed diagnosis of symptomatic OLP, moderate disease based on an Investigator Global Assessment (IGA) score of ≥ 3, and a pain/sensitivity score of ≥ 3 on a Numerical Rating Scale (NRS).
  • Exclusion Criteria: History of oral cancers, active infections, uncontrolled hypertension, and known allergies to tacrolimus or liposomal components.

2. Study Design:

  • A multicenter, dose-ranging study.
  • Enroll subjects into three dose cohorts: 0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus in a 10 mL liposomal oral rinse.

3. Treatment Administration:

  • Administer 10 mL of the this compound oral rinse.
  • Instruct subjects to rinse for 3 minutes, twice daily, for 4 weeks.
  • Ensure subjects do not eat or drink for at least 30 minutes post-administration.

4. Data Collection and Outcome Measures:

  • Safety: Monitor for adverse events throughout the study and for a 2-week follow-up period. Collect blood samples to measure systemic tacrolimus levels.
  • Efficacy (assess at baseline and week 4):
  • Investigator Global Assessment (IGA)
  • Reticulation, Erythema, and Ulceration (REU) score
  • Pain and Sensitivity Numerical Rating Scale (NRS)
  • Oral Lichen Planus Symptom Severity Measure (OLPSSM)
  • Patient Global Response Assessment (GRA)

Screening [label="Screening & Enrollment\n(Biopsy-confirmed OLP, IGA≥3, NRS≥3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Assessment\n(IGA, REU, NRS, OLPSSM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Dose Cohorts\n(0.25mg, 0.5mg, 1.0mg this compound)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Treatment Phase (4 Weeks)\n10mL oral rinse, twice daily for 3 min", fillcolor="#34A853", fontcolor="#FFFFFF"]; Week4 [label="Week 4 Assessment\n(Efficacy & Safety)", fillcolor="#F1F3F4", fontcolor="#202124"]; FollowUp [label="2-Week Safety Follow-Up", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Screening -> Baseline; Baseline -> Randomization; Randomization -> Treatment; Treatment -> Week4; Week4 -> FollowUp; FollowUp -> Analysis; }

Caption: Experimental workflow for the clinical evaluation of this compound in Oral Lichen Planus.

Application 2: Hemorrhagic Cystitis (HC)

This compound is also being developed for intravesical administration to treat moderate to severe HC, a condition characterized by sustained bleeding from the bladder mucosa, often resulting from chemotherapy or pelvic radiation.

Quantitative Data Summary: Phase 2a Clinical Trial (NCT01393223)

A phase 2a dose-escalation study assessed the safety and efficacy of this compound in 13 patients with refractory moderate to severe HC.

Table 3: Efficacy Outcomes

Efficacy EndpointResult
Bleeding Sites on CystoscopySignificant improvement from baseline, with a more pronounced dose-dependent response in the 4 mg and 8 mg groups.
Red Blood Cells in Urine (Microscopy)Significant improvement across all dose cohorts.
Hematuria on DipstickNumber of patients negative for hematuria increased from 2 at baseline to 7 post-treatment.
Urinary IncontinenceStatistically significant improvement in the 4 mg and 8 mg cohorts.
Cystoscopy Global Response Assessment (GRA)Significant improvement across all dose groups.

Table 4: Safety and Pharmacokinetic Profile

ParameterResult
Severe or Serious Adverse EventsNone reported.
Drug-Related Adverse Events3 reported (artificial urinary sphincter malfunction, dysuria, bladder spasms).
Systemic AbsorptionShort durations of minimal systemic uptake of tacrolimus.
Experimental Protocol: In-vivo Evaluation of this compound in HC

This protocol is based on the Phase 2a clinical trial design (NCT01393223).

1. Subject Recruitment:

  • Inclusion Criteria: Patients with refractory moderate to severe sterile HC (grades 2-4) for ≥3 months, with at least one incident of hematuria.
  • Exclusion Criteria: Active urinary tract infection, bladder cancer, or other confounding urological conditions.

2. Study Design:

  • A multicenter, open-label, dose-escalation study.
  • Enroll subjects into three dose cohorts: 2 mg, 4 mg, and 8 mg of tacrolimus in a liposomal formulation for intravesical instillation.

3. Treatment Administration:

  • Perform a baseline cystoscopy to assess bleeding.
  • Administer up to two intravesical instillations of this compound.
  • The instillation should be retained in the bladder for a predefined period (e.g., 1-2 hours) before voiding.

4. Data Collection and Outcome Measures:

  • Safety: Monitor for adverse events and collect blood samples for pharmacokinetic analysis.
  • Efficacy:
  • Change from baseline in the number of bleeding sites on cystoscopy.
  • Microscopic urine analysis for red blood cells (RBCs).
  • Hematuria on urine dipstick.
  • Urinary symptoms (incontinence, frequency, urgency) via a 3-day diary.
  • Cystoscopy Global Response Assessment (GRA).

Enrollment [label="Enrollment\n(Refractory HC, Grades 2-4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Assessment\n(Cystoscopy, Urinalysis, Symptom Diary)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Dose Escalation Cohorts\n(2mg, 4mg, 8mg this compound)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Instillation [label="Intravesical Instillation\n(Up to 2 doses)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FollowUp [label="Follow-Up Assessments\n(Cystoscopy, Urinalysis, PK, Safety)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Enrollment -> Baseline; Baseline -> Dosing; Dosing -> Instillation; Instillation -> FollowUp; FollowUp -> Analysis; }

Caption: Experimental workflow for the clinical evaluation of this compound in Hemorrhagic Cystitis.

Conclusion

This compound represents a promising therapeutic platform for the localized treatment of mucosal inflammatory conditions. The liposomal formulation of tacrolimus allows for targeted drug delivery, enhancing efficacy at the site of inflammation while minimizing systemic toxicity. The data from Phase 2a clinical trials in both Oral Lichen Planus and Hemorrhagic Cystitis demonstrate a favorable safety profile and significant clinical benefit. These protocols and data provide a solid foundation for further research and development of this compound for these and potentially other indications involving mucosal inflammation.

References

Application Notes and Protocols: LP10 Oral Rinse for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The following application notes and protocols are designed to provide a comprehensive guide for the in vitro evaluation of an oral rinse formulation referred to herein as LP10. It is important to note that the designation "this compound" may refer to different investigational oral rinse products in the broader scientific and clinical landscape. The protocols detailed below are based on published in vitro studies of a novel oral rinse containing essential oils and nano-silver, which has demonstrated potential anti-inflammatory and analgesic properties.[1][2] This document is not to be confused with LP-10 (Liposomal Tacrolimus), a distinct formulation currently in clinical trials for Oral Lichen Planus.

These protocols are intended to serve as a foundational methodology for researchers interested in the preclinical assessment of similar oral rinse formulations. The described assays focus on evaluating cytotoxicity and anti-inflammatory efficacy, key parameters in the early-stage development of oral care products.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the essential oil and nano-silver based oral rinse.

Table 1: Cytotoxicity Data (IC50 Values)

Cell LineTest Group (this compound) IC50Positive Control (0.12% CHX) IC50
HaCaT0.6051%0.6334%
THP-1Not Converged424.6%

Data sourced from a study on a novel essential oil and nano-silver containing mouth rinse.[1][2]

Table 2: Anti-inflammatory Activity

AssayControlTest Group (this compound)Positive Control (0.12% CHX)Standard
TNF-α Levels (pg/ml)22.041.302.81-
COX-2 Inhibition IC50 (%)-1.469%8.801%25 μM Celecoxib (0-100% inhibition)

Data sourced from a study on a novel essential oil and nano-silver containing mouth rinse.[1][2]

Experimental Protocols

Cell Culture

a. HaCaT Human Keratinocyte Cell Line:

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

b. THP-1 Human Leukemia Monocytic Cell Line:

  • Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. To differentiate THP-1 monocytes into macrophages, supplement the medium with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[3][4]

  • Subculture: Subculture suspension cells every 3-4 days to maintain a cell density between 2x10^5 and 8x10^5 cells/mL. For adherent differentiated macrophages, passage after detaching with a cell scraper.

Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[5][6]

a. Materials:

  • HaCaT and THP-1 cells

  • 96-well tissue culture plates

  • This compound oral rinse (and appropriate vehicle control)

  • Positive control (e.g., 0.12% Chlorhexidine)

  • Neutral Red solution (50 µg/mL in sterile PBS)

  • Neutral Red destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • Microplate reader (540 nm)

b. Protocol:

  • Seed 96-well plates with 1 x 10^4 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound oral rinse and the positive control in the appropriate cell culture medium.

  • Remove the culture medium from the wells and replace it with the prepared dilutions of the test and control substances. Include untreated control wells with fresh medium only.

  • Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Remove the treatment medium and wash the cells with 150 µL of sterile PBS.

  • Add 100 µL of Neutral Red solution to each well and incubate for 2 hours.

  • Remove the Neutral Red solution, wash the cells with 150 µL of PBS.

  • Add 150 µL of Neutral Red destain solution to each well and shake for 10 minutes to solubilize the dye.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of viable cells compared to the untreated control and determine the IC50 value.

Anti-inflammatory Assessment: TNF-α Expression by ELISA

This protocol measures the level of the pro-inflammatory cytokine TNF-α in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).[7][8][9]

a. Materials:

  • Differentiated THP-1 macrophages

  • Lipopolysaccharide (LPS) for inflammatory stimulation

  • This compound oral rinse

  • Human TNF-α ELISA kit

  • Microplate reader

b. Protocol:

  • Seed THP-1 cells in a 24-well plate and differentiate into macrophages using PMA.

  • Pre-treat the macrophages with various concentrations of this compound oral rinse for 2 hours.

  • Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Collect the cell culture supernatants.

  • Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for human TNF-α.

    • Adding the collected cell culture supernatants to the wells.

    • Incubating to allow the TNF-α to bind to the capture antibody.

    • Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Quantify the concentration of TNF-α in the samples by comparing their absorbance to a standard curve generated with recombinant TNF-α.

COX-2 Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins (B1171923) during inflammation.[10][11][12][13]

a. Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 inhibitor screening assay kit (fluorometric or colorimetric)

  • This compound oral rinse

  • Positive control (e.g., Celecoxib)

  • Microplate reader

b. Protocol:

  • Perform the assay according to the manufacturer's instructions for the specific COX-2 inhibitor screening kit. The general principle involves:

    • Adding the COX-2 enzyme to the wells of a microplate.

    • Adding the this compound oral rinse at various concentrations (and the positive control).

    • Initiating the enzymatic reaction by adding arachidonic acid as a substrate.

    • Measuring the product of the reaction (e.g., Prostaglandin G2) using a fluorescent or colorimetric probe.

  • The inhibition of COX-2 activity is determined by the reduction in the signal compared to the untreated enzyme control.

  • Calculate the percentage of COX-2 inhibition for each concentration of the this compound oral rinse and determine the IC50 value.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays In Vitro Assays cluster_anti_inflammatory_assays HaCaT HaCaT Keratinocytes Cytotoxicity Cytotoxicity Assay (Neutral Red Uptake) HaCaT->Cytotoxicity THP1 THP-1 Monocytes THP1_diff Differentiated THP-1 Macrophages THP1->THP1_diff PMA (48h) THP1_diff->Cytotoxicity TNFa_ELISA TNF-α ELISA THP1_diff->TNFa_ELISA Results1 Results1 Cytotoxicity->Results1 IC50 Values AntiInflammatory Anti-inflammatory Assays Results2 Results2 AntiInflammatory->Results2 TNF-α Levels COX-2 Inhibition COX2_Inhibition COX-2 Inhibition Assay This compound This compound Oral Rinse This compound->Cytotoxicity This compound->TNFa_ELISA This compound->COX2_Inhibition

Caption: Experimental workflow for in vitro evaluation of this compound oral rinse.

Inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_mediators Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB TNFa TNF-α NFkB->TNFa Transcription COX2_path COX-2 Pathway Prostaglandins Prostaglandins COX2_path->Prostaglandins Synthesis This compound This compound This compound->COX2_path Inhibition This compound->TNFa Inhibition

Caption: Simplified inflammatory signaling pathway targeted by this compound.

References

Application Notes and Protocols: LP10 Dosage and Administration in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage and administration of LP10, a novel nonazole inhibitor of sterol 14α-demethylase (CYP51). The data presented here is based on a key study investigating its efficacy in a murine model of acute Chagas' disease.

Introduction

This compound, with the chemical name α-[(4-methylcyclohexyl)carbonyl amino]-N-4-pyridinyl-1H-indole-3-propanamide, is an investigational compound with potent activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[1] Its mechanism of action involves the inhibition of the parasite-specific enzyme CYP51, which is crucial for the biosynthesis of ergosterol, an essential component of the parasite's cell membrane.[1][2][3] Disruption of this pathway leads to the breakdown of the parasite's cell membrane and ultimately cell death.[1]

Quantitative Data Summary

The following table summarizes the key parameters for the dosage and administration of this compound in a preclinical mouse model of acute Chagas' disease.

ParameterValueReference
Drug This compound[1]
Full Chemical Name α-[(4-methylcyclohexyl)carbonyl amino]-N-4-pyridinyl-1H-indole-3-propanamide[1]
Preclinical Model Mouse model of acute Chagas' disease (Trypanosoma cruzi infection)[1]
Dosage 40 mg/kg of body weight[1][4]
Administration Route Oral (p.o.)[1][4]
Frequency Twice a day (BID)[1][4]
Treatment Duration 30 days[1][4]
Reported Efficacy 60% cure rate in the acute infection model[1]

Experimental Protocol: In Vivo Efficacy of this compound in a Murine Model of Acute Chagas' Disease

This protocol outlines the methodology for evaluating the in vivo efficacy of this compound against Trypanosoma cruzi infection in mice.

1. Animal Model

  • Species: Female mice (specific strain, e.g., BALB/c, should be reported)

  • Health Status: Healthy, pathogen-free, and acclimated to the facility for at least one week prior to the experiment.

2. Materials

  • This compound compound

  • Vehicle for oral administration (e.g., 60% DMSO)

  • Trypanosoma cruzi (Y luc strain expressing firefly luciferase for bioluminescence imaging is recommended for tracking parasite load)[5]

  • Oral gavage needles

  • Standard animal housing and husbandry equipment

3. Experimental Procedure

  • Infection: Infect mice with Trypanosoma cruzi (e.g., via intraperitoneal injection of trypomastigotes). The infectious dose should be optimized to establish a consistent acute infection.

  • Treatment Initiation: Begin treatment with this compound 24 hours post-infection.[1][4]

  • Dosing:

    • Prepare a stock solution of this compound in a suitable vehicle.

    • Administer a 40 mg/kg dose of this compound orally (p.o.) using a gavage needle.[1][4]

    • Administer the dose twice daily (BID) for 30 consecutive days.[1][4]

  • Control Groups:

    • Vehicle Control: Administer the vehicle alone to a group of infected mice.

    • Positive Control: A group of infected mice treated with a known effective drug, such as benznidazole (B1666585) or posaconazole, can be included for comparison.

  • Monitoring:

    • Monitor the health of the animals daily, including weight, clinical signs of disease, and mortality.

    • If using a luciferase-expressing parasite strain, parasite load can be monitored non-invasively using bioluminescence imaging at regular intervals (e.g., weekly).[5]

  • Endpoint Analysis (Post-Treatment):

    • Parasitological Cure: At the end of the treatment period and after a follow-up period (e.g., 6 months), assess for the presence of residual parasites.[1] This can be done through:

      • PCR: Perform PCR on blood or tissue samples to detect parasite DNA.[1]

      • Hemoculture: Culture blood samples to amplify any remaining parasites.[1]

    • Histopathology: Collect major organs (e.g., heart, liver, spleen) for histopathological analysis to assess for any tissue damage or inflammation.[1]

Visualizations

Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow for its preclinical evaluation.

LP10_Mechanism_of_Action cluster_parasite Trypanosoma cruzi Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Sterol 14α-demethylase) Membrane Cell Membrane Integrity Ergosterol->Membrane Death Parasite Death Membrane->Death Disruption leads to This compound This compound This compound->Ergosterol Inhibition

This compound Mechanism of Action

Preclinical_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase (30 days) cluster_analysis Endpoint Analysis Infection Infection of Mice (T. cruzi) Randomization Randomization into Treatment Groups Infection->Randomization Dosing Oral Administration of this compound (40 mg/kg, BID) Randomization->Dosing Monitoring Daily Health Monitoring & Parasite Load Imaging Dosing->Monitoring Cure_Assessment Assessment of Parasitological Cure (PCR, Hemoculture) Monitoring->Cure_Assessment Histopathology Histopathological Examination of Tissues Cure_Assessment->Histopathology

References

Application Notes and Protocols for Testing LP10 Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP10 is a liposomal formulation of tacrolimus (B1663567), a potent calcineurin inhibitor. While tacrolimus is primarily known for its immunosuppressive properties, recent studies have suggested its potential role in modulating cell proliferation and apoptosis, indicating its potential as an anti-cancer agent.[[“]][2][3][4][5] These application notes provide detailed protocols for a panel of cell-based assays to evaluate the effects of this compound on cell viability, apoptosis, and cell cycle progression. The described methods are fundamental for the preclinical assessment of this compound and can be adapted for various cancer cell lines.

Cell Viability and Cytotoxicity Assay: MTT Assay

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol

Materials:

  • This compound (and appropriate vehicle control)

  • Cancer cell line of choice (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control and untreated cells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.18 ± 0.0694.4
50.95 ± 0.0576.0
100.63 ± 0.0450.4
250.31 ± 0.0324.8
500.15 ± 0.0212.0

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

Principle

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol

Materials:

  • This compound (and appropriate vehicle control)

  • Cancer cell line of choice

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Data Presentation

Table 2: Effect of this compound on Apoptosis (Annexin V/PI Staining)

This compound Concentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
1070.8 ± 3.515.3 ± 1.813.9 ± 2.0
2545.1 ± 4.230.7 ± 2.524.2 ± 2.8
5020.3 ± 3.145.8 ± 3.333.9 ± 3.5

Cell Cycle Analysis: Propidium Iodide (PI) Staining

Principle

Cell cycle analysis using PI staining and flow cytometry is a widely used technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content.

Experimental Protocol

Materials:

  • This compound (and appropriate vehicle control)

  • Cancer cell line of choice

  • Complete cell culture medium

  • PBS

  • Cold 70% Ethanol (B145695)

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.

  • Cell Harvesting: Collect cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

Data Presentation

Table 3: Effect of this compound on Cell Cycle Distribution

This compound Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Vehicle Control)60.5 ± 2.825.3 ± 1.914.2 ± 1.5
1072.1 ± 3.118.5 ± 2.29.4 ± 1.1
2580.4 ± 3.512.1 ± 1.77.5 ± 0.9
5085.2 ± 3.88.3 ± 1.46.5 ± 0.8

Signaling Pathways and Experimental Workflow

Tacrolimus (this compound Active Component) Mechanism of Action

Tacrolimus primarily exerts its effect by inhibiting calcineurin, a key phosphatase in the T-cell activation pathway. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), thereby blocking its translocation to the nucleus and subsequent transcription of genes encoding pro-inflammatory cytokines like IL-2. Some studies suggest that tacrolimus may also influence cancer cell proliferation by inducing G1/S phase arrest in the cell cycle.

Tacrolimus_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Ca_Channel Calcium Channel TCR->Ca_Channel Activates Calcineurin Calcineurin Ca_Channel->Calcineurin Activates This compound This compound (Tacrolimus) FKBP12 FKBP12 This compound->FKBP12 Binds to FKBP12->Calcineurin Inhibits NFATp NF-AT-P Calcineurin->NFATp Dephosphorylates NFAT NF-AT Gene_Transcription IL-2 Gene Transcription NFAT->Gene_Transcription Translocates & Activates IL2_Protein IL2_Protein

Caption: Tacrolimus (active component of this compound) signaling pathway.

General Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro effects of this compound on a selected cancer cell line.

Experimental_Workflow cluster_assays Perform Assays start Start: Select Cancer Cell Line culture Cell Culture and Maintenance start->culture seed Seed Cells in Multi-well Plates culture->seed treat Treat with this compound (and controls) seed->treat incubate Incubate for Defined Time Points treat->incubate viability Cell Viability Assay (MTT) incubate->viability apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubate->cell_cycle analyze Data Acquisition and Analysis viability->analyze apoptosis->analyze cell_cycle->analyze interpret Interpret Results and Draw Conclusions analyze->interpret

Caption: General experimental workflow for this compound cell culture assays.

References

Application Notes & Protocols: Preclinical Evaluation of LP10 in Animal Models of Oral Lichen Planus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Oral Lichen Planus (OLP) is a chronic, T-cell-mediated inflammatory disease of the oral mucosa with a complex and not fully understood pathogenesis.[1][2] The disease is characterized by a dense, band-like infiltrate of lymphocytes, primarily T-cells, in the subepithelial layer, which leads to the apoptosis of basal keratinocytes.[3][4][5] Key clinical features include bilateral white reticular or plaque-like lesions, which can be accompanied by painful erosive or atrophic areas.[3][6] The development of effective therapeutic agents has been hindered by the lack of suitable animal models that fully replicate the human disease.[1][2]

These application notes provide an overview of relevant animal models that mimic key aspects of OLP and offer detailed protocols for the preclinical evaluation of novel therapeutic compounds, designated here as LP10. The focus is on establishing reproducible models of oral mucosal inflammation to assess the efficacy of this compound through quantitative and qualitative endpoints.

Animal Models of Oral Lichenoid Lesions

While no single animal model perfectly recapitulates all features of human OLP, several models have been developed to study specific aspects of its pathogenesis, such as T-cell-mediated inflammation and epithelial damage.[3][7]

1.1. Imiquimod-Induced Oral Mucosal Inflammation Model Imiquimod (B1671794) is a Toll-like receptor 7 (TLR7) agonist that can induce a potent inflammatory response characterized by the production of cytokines central to OLP pathogenesis, including IL-17, IL-23, and TNF-α.[8][9] While widely used to model psoriasis on murine skin, this model can be adapted to the oral mucosa to study acute inflammatory responses and screen therapeutic agents.

1.2. Bacterial Infection and Mechanical Trauma Model This model leverages the synergistic effect of bacterial infection and physical trauma to induce OLP-like histopathology.[2] In C57BL/6 mice, oral administration of E. coli combined with repeated microdamage to the labial mucosa leads to patchy lymphocytic infiltration, T-cell recruitment into the epithelium, and hydropic degeneration of basal cells, closely mimicking features of human OLP.[2][6] This model is particularly useful for investigating the interplay between microbial triggers and immune responses.

1.3. T-Cell Transfer-Mediated Lichenoid Reaction Model To model the autoimmune component of OLP, lichenoid tissue reactions can be induced by the transfer of specific T-cell populations. For instance, the injection of an allo-Ia-reactive CD4+ T-cell clone in mice induces hydropic degeneration of the basal cell layer and the formation of colloid bodies, which are characteristic histopathological features of OLP.[3][6] This model is valuable for studying the specific roles of T-cell subsets in disease initiation.[6]

Experimental Workflow and Protocols

The following diagram illustrates a typical experimental workflow for testing a therapeutic agent like this compound in an OLP animal model.

G cluster_0 Phase 1: Model Setup cluster_1 Phase 2: Induction & Treatment cluster_2 Phase 3: Endpoint Analysis A Animal Acclimatization (7 days) B Baseline Measurements (Weight, Oral Mucosa Images) A->B C Group Allocation (Vehicle, this compound, Positive Control) B->C D Induction of OLP-like Lesions (e.g., Daily Imiquimod Application) C->D E Therapeutic Intervention (this compound Administration) D->E F Daily Monitoring (Clinical Scoring, Body Weight) E->F G Euthanasia & Tissue Collection F->G H Histopathological Analysis (H&E, IHC) G->H I Molecular Analysis (qPCR, ELISA) G->I J Data Analysis & Reporting H->J I->J

Caption: Experimental workflow for this compound testing in an OLP model.

Protocol 1: Induction of OLP-like Inflammation (Imiquimod Model)

This protocol describes the induction of acute inflammation on the buccal mucosa of mice using imiquimod cream.

Materials:

  • 8-10 week old C57BL/6 mice.

  • Imiquimod 5% cream (e.g., Aldara™).

  • Anesthesia (e.g., Isoflurane).

  • Cotton-tipped applicators.

  • Calipers for measurement.

Procedure:

  • Acclimatization: Allow mice to acclimate for at least 7 days before the experiment.

  • Anesthesia: Lightly anesthetize the mouse using isoflurane.

  • Application: Using a cotton-tipped applicator, gently apply a standardized amount (approx. 5-10 mg) of imiquimod 5% cream to the inner buccal mucosa. Ensure even spreading across the surface.

  • Daily Application: Repeat the application once daily for 5-7 consecutive days.

  • Control Group: Treat the vehicle control group with a control cream that does not contain the active ingredient.

  • Monitoring: Monitor animals daily for signs of distress, body weight changes, and lesion formation. The inflammatory response typically becomes visible within 24-48 hours.[8]

Protocol 2: Therapeutic Administration of this compound

This protocol outlines a general approach for administering the test compound this compound. The route and dose should be optimized based on the compound's properties.

Regimens:

  • Prophylactic: Begin this compound administration 1 day before the first imiquimod application and continue throughout the induction period.

  • Therapeutic: Begin this compound administration 2-3 days after the start of imiquimod application, once inflammation is established.[9]

Administration Routes:

  • Topical: If this compound is formulated as a gel or oral rinse, apply it directly to the buccal mucosa a few hours before or after the imiquimod application to avoid dilution.

  • Systemic: Administer this compound via intraperitoneal (IP) injection, oral gavage, or subcutaneous (SC) injection at a predetermined dose and schedule (e.g., once or twice daily).

Protocol 3: Quantitative and Qualitative Assessment

Endpoint analysis is crucial for determining the efficacy of this compound.

1. Clinical Scoring (Daily):

  • Visually assess the oral mucosa and score the severity of lesions based on a semi-quantitative scale.[10]

  • Parameters:

    • Erythema (Redness): 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe.

    • Erosion/Ulceration: 0 = None, 1 = Mild (petechiae), 2 = Moderate (small erosions), 3 = Severe (large ulcers).

    • Reticulation/Plaques: 0 = None, 1 = Faint white striae, 2 = Distinct striae/plaque, 3 = Thick, confluent plaques.

  • A total clinical score is calculated by summing the scores for each parameter.

2. Histopathological Analysis (Endpoint):

  • Collect buccal mucosal tissue at the end of the experiment.

  • Fix in 10% neutral buffered formalin, embed in paraffin, and section.

  • Hematoxylin and Eosin (H&E) Staining: Assess key features of OLP histopathology.[11]

    • Inflammatory Infiltrate: Score the density and extent of the subepithelial lymphocytic infiltrate.

    • Basal Cell Degeneration: Evaluate for hydropic changes and damage to the basal layer.

    • Epithelial Thickness (Acanthosis): Measure the thickness of the epithelium.

  • Immunohistochemistry (IHC): Stain for specific cell markers and inflammatory mediators.

    • T-cell Markers: CD4+ and CD8+ to quantify the infiltration of T-cell subsets.[3]

    • Inflammation Markers: p65 subunit of NF-κB to assess pathway activation.[12]

3. Molecular Analysis (Endpoint):

  • Homogenize a portion of the collected tissue.

  • Quantitative PCR (qPCR): Measure mRNA expression levels of key pro-inflammatory cytokines such as Tnf-α, Ifn-γ, Il-6, and Il-17.

  • ELISA: Quantify protein levels of the same cytokines in the tissue homogenate.[13]

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison between treatment groups.

Table 1: Clinical Scores (Mean ± SEM)

Group Day 1 Day 3 Day 5 Day 7
Vehicle Control 0.0 ± 0.0 2.5 ± 0.4 5.8 ± 0.6 6.2 ± 0.5
This compound (10 mg/kg) 0.0 ± 0.0 1.2 ± 0.2* 2.1 ± 0.3* 2.5 ± 0.4*
Positive Control 0.0 ± 0.0 1.0 ± 0.3* 1.5 ± 0.2* 1.8 ± 0.3*

*p < 0.05 compared to Vehicle Control

Table 2: Endpoint Histopathological Scores (Mean ± SEM)

Group Inflammatory Infiltrate (0-3) Basal Cell Damage (0-3) Epithelial Thickness (µm)
Vehicle Control 2.8 ± 0.2 2.5 ± 0.3 120.5 ± 10.1
This compound (10 mg/kg) 1.1 ± 0.3* 0.9 ± 0.2* 65.2 ± 8.5*
Positive Control 0.8 ± 0.2* 0.6 ± 0.1* 58.7 ± 7.9*

*p < 0.05 compared to Vehicle Control

Table 3: Relative mRNA Expression of Inflammatory Cytokines (Fold Change vs. Naive)

Group Tnf-α Ifn-γ Il-17
Vehicle Control 15.6 ± 2.1 12.3 ± 1.8 25.4 ± 3.0
This compound (10 mg/kg) 4.2 ± 0.8* 3.1 ± 0.6* 7.8 ± 1.5*
Positive Control 2.5 ± 0.5* 2.2 ± 0.4* 4.1 ± 0.9*

*p < 0.05 compared to Vehicle Control

Key Signaling Pathways in OLP

The pathogenesis of OLP involves both antigen-specific and non-specific inflammatory mechanisms.[4][5] A central pathway is the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[12][14]

In OLP, cytokines like Tumor Necrosis Factor-alpha (TNF-α), which are released by activated T-cells and other immune cells, bind to their receptors on keratinocytes.[15] This binding triggers an intracellular signaling cascade that leads to the activation of the IKK complex, which then phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation marks IκB for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus.[16] Inside the nucleus, NF-κB binds to the promoter regions of target genes, driving the transcription of inflammatory mediators, including cytokines, chemokines, and adhesion molecules that perpetuate the inflammatory response and tissue damage.[12][15]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 NF-κB Complex cluster_4 Nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binding IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation p65 p65 p65_n p65 p65->p65_n Translocation p50_n p50 p65->p50_n Translocation p50 p50 p50->p65_n Translocation p50->p50_n Translocation Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α, CXCL9) p65_n->Genes Gene Transcription p50_n->Genes Gene Transcription

References

Techniques for Measuring LP10 Concentration in Tissue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative and qualitative analysis of LP10, a small molecule therapeutic candidate, in tissue samples. The described methods are essential for preclinical and clinical research, aiding in the understanding of this compound's pharmacokinetic and pharmacodynamic profiles. The techniques covered include Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Immunohistochemistry (IHC), and Autoradiography.

Application Note 1: Quantitative Determination of this compound in Tissue Homogenates by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and high-throughput method for quantifying this compound in tissue homogenates. This technique relies on the specific binding of an antibody to this compound. A competitive ELISA format is often suitable for small molecules like this compound, where this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of antibody-binding sites. The resulting signal is inversely proportional to the amount of this compound in the sample.

Table 1: Comparison of Key Performance Parameters for this compound ELISA

ParameterTypical Value
Detection Range 1.5 - 100 ng/mL
Sensitivity 0.1 - 1 ng/mL
Intra-assay Precision (CV%) < 10%
Inter-assay Precision (CV%) < 15%
Sample Volume 50 - 100 µL of tissue homogenate supernatant
Protocol 1: this compound Competitive ELISA

1. Tissue Homogenization: a. Weigh the frozen tissue sample. b. Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, pH 7.4) at a ratio of 100 mg of tissue per 900 µL of buffer.[1] c. Homogenize the tissue on ice using a mechanical homogenizer (e.g., Potter-Elvehjem or bead beater).[1][2] d. Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet cellular debris.[1] e. Collect the supernatant for analysis.

2. ELISA Procedure: a. Prepare standards and samples. Dilute tissue homogenate supernatants with the provided assay diluent to fall within the standard curve range. b. Add 50 µL of standard or sample to each well of the antibody-coated microplate. c. Add 50 µL of HRP-conjugated this compound to each well. d. Cover the plate and incubate for 2 hours at room temperature on a microplate shaker. e. Aspirate and wash each well 4 times with wash buffer. f. Add 100 µL of TMB Substrate Solution to each well and incubate for 30 minutes at room temperature in the dark. g. Add 50 µL of Stop Solution to each well. h. Read the absorbance at 450 nm within 30 minutes. i. Calculate the concentration of this compound in the samples by interpolating from the standard curve.

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Protocol Tissue Tissue Sample Homogenize Homogenize in Lysis Buffer Tissue->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Add_Sample Add Sample/Standard to Coated Plate Supernatant->Add_Sample Dilute & Load Add_Conjugate Add HRP-LP10 Conjugate Add_Sample->Add_Conjugate Incubate_Wash1 Incubate & Wash Add_Conjugate->Incubate_Wash1 Add_Substrate Add TMB Substrate Incubate_Wash1->Add_Substrate Incubate_Wash2 Incubate & Add Stop Solution Add_Substrate->Incubate_Wash2 Read_Plate Read Absorbance at 450 nm Incubate_Wash2->Read_Plate

Figure 1: Workflow for this compound quantification by ELISA.

Application Note 2: Quantification of this compound in Tissue by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis) is a robust method for the quantification of this compound in tissue samples. This technique separates this compound from other components in the tissue extract based on its physicochemical properties. A simple protein precipitation step is often sufficient for sample preparation.[3]

Table 2: HPLC Method Parameters for this compound Analysis

ParameterSpecification
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile and water gradient[3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength Determined by this compound's absorbance spectrum (e.g., 236 nm)[3]
Injection Volume 10 - 20 µL
Run Time 10 - 15 minutes
Protocol 2: HPLC Analysis of this compound in Tissue

1. Sample Preparation (Protein Precipitation): a. Homogenize tissue as described in Protocol 1 (Step 1). b. To 200 µL of tissue homogenate supernatant, add 600 µL of ice-cold methanol (B129727).[4] c. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.[4] d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[4] e. Reconstitute the dried extract in 200 µL of mobile phase.[4] f. Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. HPLC Analysis: a. Equilibrate the HPLC system with the initial mobile phase conditions. b. Inject the prepared sample onto the column. c. Run the gradient program to elute this compound. d. Detect the this compound peak at the predetermined wavelength. e. Quantify this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Homogenate Tissue Homogenate Precipitate Protein Precipitation (Methanol) Homogenate->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter Reconstitute->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify Peak Area Detect->Quantify

Figure 2: Workflow for this compound quantification by HPLC.

Application Note 3: High-Sensitivity Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of small molecules in complex biological matrices like tissue homogenates.[5][6] This method offers superior specificity compared to HPLC-UV by utilizing mass-to-charge ratio for detection and fragmentation for confirmation.

Table 3: Key Parameters for LC-MS/MS Quantification of this compound

ParameterSpecification
Ionization Mode Electrospray Ionization (ESI), positive or negative
MS/MS Transition Precursor ion (m/z) → Product ion (m/z) (specific to this compound)
Internal Standard Stable isotope-labeled this compound
Lower Limit of Quantification (LLOQ) pg/mL to low ng/mL range
Sample Preparation Protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE)
Protocol 3: LC-MS/MS Analysis of this compound in Tissue

1. Sample Preparation (Solid-Phase Extraction - SPE): a. Homogenize tissue as described in Protocol 1 (Step 1). b. Condition an SPE cartridge with methanol followed by water. c. Load the tissue homogenate supernatant onto the SPE cartridge. d. Wash the cartridge with a weak solvent to remove interferences. e. Elute this compound with a strong organic solvent. f. Evaporate the eluate and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Perform chromatographic separation using a suitable C18 column and mobile phase gradient. c. Detect this compound and its internal standard using Multiple Reaction Monitoring (MRM) mode. d. Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

LCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_lcms LC-MS/MS Analysis Homogenate Tissue Homogenate Load Load Sample Homogenate->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Evap_Recon Evaporate & Reconstitute Elute->Evap_Recon Inject Inject Sample Evap_Recon->Inject Separate LC Separation Inject->Separate Ionize ESI Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Quantify Quantify Detect->Quantify

Figure 3: Workflow for this compound quantification by LC-MS/MS.

Application Note 4: Visualization of this compound Distribution in Tissue Sections by Immunohistochemistry (IHC)

Immunohistochemistry (IHC) is a powerful technique for visualizing the spatial distribution of this compound within tissue sections.[7][8] This method utilizes an antibody that specifically binds to this compound, which is then detected using a chromogenic or fluorescent label. IHC provides valuable qualitative information on the localization of this compound in different cell types and tissue compartments.

Protocol 4: Immunohistochemical Staining of this compound in Paraffin-Embedded Tissue

1. Tissue Preparation: a. Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours. b. Dehydrate the tissue through a series of graded ethanol (B145695) solutions.[7] c. Clear the tissue in xylene and embed in paraffin (B1166041) wax.[7] d. Cut 4-5 µm thick sections using a microtome and mount on slides.[7]

2. Immunostaining: a. Deparaffinize sections in xylene and rehydrate through graded ethanol to water.[9] b. Perform antigen retrieval to unmask the this compound epitope (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).[7] c. Block endogenous peroxidase activity with 3% hydrogen peroxide.[9] d. Block non-specific antibody binding with a blocking serum.[9] e. Incubate with a primary antibody specific for this compound overnight at 4°C. f. Wash and incubate with a biotinylated secondary antibody. g. Wash and incubate with a streptavidin-HRP conjugate. h. Develop the signal with a chromogen substrate (e.g., DAB).[7] i. Counterstain with hematoxylin, dehydrate, and mount.

IHC_Signaling_Pathway This compound This compound in Tissue Primary_Ab Primary Antibody (anti-LP10) This compound->Primary_Ab Binds to Secondary_Ab Biotinylated Secondary Antibody Primary_Ab->Secondary_Ab Binds to Streptavidin_HRP Streptavidin-HRP Complex Secondary_Ab->Streptavidin_HRP Binds to Biotin DAB DAB Substrate Streptavidin_HRP->DAB Catalyzes Precipitate Brown Precipitate (Visible Signal) DAB->Precipitate Forms QWBA_Logical_Relationship Dose Administer Radiolabeled this compound Freeze Freeze Animal Carcass Dose->Freeze Section Cryosection Whole Body Freeze->Section Expose Expose to Imaging Plate Section->Expose Scan Scan Plate Expose->Scan Quantify Quantify Radioactivity in Tissues Scan->Quantify

References

Application Notes and Protocols: LP10 for the Treatment of Corticosteroid-Refractory Oral Lichen Planus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oral Lichen Planus (OLP) is a chronic, T-cell-mediated autoimmune disease that affects the oral mucosa, causing painful lesions and carrying a potential risk of malignant transformation.[1] While topical corticosteroids are the standard first-line treatment, a significant number of patients become refractory to this therapy, presenting a significant clinical challenge.[2][3] LP10, a novel liposomal oral rinse formulation of tacrolimus (B1663567), has emerged as a promising therapeutic agent for this patient population.[1][4] Tacrolimus is a calcineurin inhibitor that modulates the immune response by inhibiting T-cell activation and cytokine production.[5] The proprietary liposomal delivery system of this compound is designed to enhance local drug delivery to the oral mucosa while minimizing systemic absorption, thereby improving the safety profile.[5][6]

These application notes provide a comprehensive overview of the available data on this compound and detailed protocols to guide further research and development.

Mechanism of Action

Oral Lichen Planus is characterized by a T-cell-mediated inflammatory response targeting oral keratinocytes. The proposed mechanism of action for this compound in OLP involves the immunomodulatory effects of tacrolimus.

cluster_TCell T-Cell Antigen_Presentation Antigen Presentation by Keratinocytes T_Cell_Activation T-Cell Activation Antigen_Presentation->T_Cell_Activation Calcineurin Calcineurin T_Cell_Activation->Calcineurin NFAT_Activation NFAT Activation Calcineurin->NFAT_Activation Cytokine_Production Cytokine Production (e.g., IL-2, IFN-γ) NFAT_Activation->Cytokine_Production Inflammation_Apoptosis Inflammation and Keratinocyte Apoptosis Cytokine_Production->Inflammation_Apoptosis Leads to This compound This compound (Tacrolimus) This compound->Calcineurin Inhibits OLP_Lesions OLP Lesions Inflammation_Apoptosis->OLP_Lesions Results in

Figure 1: Proposed signaling pathway of this compound (Tacrolimus) in OLP.

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase 2a multicenter, dose-ranging clinical trial of this compound in patients with symptomatic OLP, including a cohort refractory to corticosteroids.[4][6][7]

Table 1: Study Design and Demographics
ParameterDescription
Study Phase 2a
Number of Patients 27
Patient Population Adults (≥18 years) with symptomatic, biopsy-confirmed OLP. Included patients who had failed prior corticosteroid therapy.
Dosage Arms 0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus in a 10 mL liposomal oral rinse.
Treatment Regimen 10 mL oral rinse for 3 minutes, twice daily for 4 weeks.
Follow-up 2 weeks post-treatment.
Table 2: Efficacy Outcomes at Week 4
Efficacy MeasureBaseline (Mean ± SD)Week 4 (Mean ± SD)p-value
Investigator Global Assessment (IGA) 3.5 ± 0.511.8 ± 1.37< 0.0001
Reticulation/Erythema/Ulceration (REU) Score 26.5 ± 10.413.2 ± 8.15< 0.0001
Pain Numerical Rating Scale (NRS) 6.8 ± 1.902.3 ± 2.53< 0.0001
Sensitivity Numerical Rating Scale (NRS) 7.2 ± 1.712.9 ± 2.29< 0.0001

Notably, the corticosteroid-refractory subgroup showed a 100% response rate.[4]

Table 3: Safety and Pharmacokinetics
Safety ParameterObservation
Serious Adverse Events None reported.
Treatment-Related Adverse Events Mild to moderate, with dry mouth being the most common (18.5% of patients).
Systemic Absorption Minimal; 76% of tacrolimus blood measurements were below the limit of detection (<1.0 ng/mL).
Maximum Blood Level The maximum individual tacrolimus level detected was 4.5 ng/mL, well below the toxicity threshold of 15 ng/mL.[7]

Experimental Protocols

Representative Preclinical Evaluation Protocols

While specific preclinical data for this compound is not publicly available, the following protocols represent standard methodologies for evaluating a novel topical formulation for OLP.

1. In Vitro Oral Mucosa Model for Safety and Efficacy Assessment

This protocol utilizes a 3D organotypic raft culture model of human oral mucosa to assess the effects of this compound.

  • Objective: To evaluate the effect of this compound on cell proliferation, apoptosis, and inflammatory markers in an in vitro model of oral mucosa.

  • Model: A three-dimensional raft culture is established using primary human oral keratinocytes and fibroblasts to mimic the structure of the oral mucosa.

  • Protocol:

    • Establish the 3D raft cultures and allow for differentiation.

    • Topically apply different concentrations of this compound (and a vehicle control) to the epithelial surface of the cultures.

    • Incubate for a specified period (e.g., 24, 48, 72 hours).

    • Harvest the cultures and fix in formalin for histological and immunohistochemical analysis.

    • Assessments:

      • Histology (H&E staining): To evaluate tissue morphology and any signs of toxicity.

      • Immunohistochemistry:

        • Ki-67: To assess cell proliferation.

        • Caspase-3: To assess apoptosis.

        • NF-κB, TNF-α: To assess inflammatory markers.

  • Expected Outcome: To determine a safe and potentially efficacious dose range of this compound and to elucidate its mechanism of action on a cellular level.

2. Animal Model for In Vivo Efficacy and Safety Studies

Developing a robust animal model for OLP is challenging, but some models can be used to assess the anti-inflammatory effects of this compound.

  • Objective: To evaluate the in vivo efficacy and safety of this compound in reducing oral mucosal inflammation.

  • Model: A murine model of oral mucositis can be induced by mechanical scratching and application of an irritant or by using a graft-versus-host disease model which can produce OLP-like lesions.[8][9]

  • Protocol:

    • Induce oral mucosal lesions in the selected animal model.

    • Administer this compound orally at different dosages (and a vehicle control) daily for a specified duration.

    • Monitor the animals for clinical signs of improvement (e.g., reduction in lesion size and erythema).

    • At the end of the study, euthanize the animals and collect oral mucosal tissue for analysis.

    • Assessments:

      • Macroscopic scoring: Of the oral lesions.

      • Histological analysis (H&E staining): To assess the inflammatory infiltrate and tissue damage.

      • Immunohistochemistry: For inflammatory markers.

      • Pharmacokinetic analysis: Of blood samples to determine systemic absorption of tacrolimus.

  • Expected Outcome: To demonstrate the in vivo anti-inflammatory efficacy and safety of this compound.

Phase 2a Clinical Trial Protocol for this compound in Corticosteroid-Refractory OLP

The following is a detailed protocol based on the reported Phase 2a clinical trial of this compound.[4][9][10]

Screening Screening Phase - Informed Consent - Biopsy Confirmation (≤10 yrs) - IGA ≥ 3, Pain NRS ≥ 3 - 4-week washout of steroids Enrollment Enrollment (N=27) Screening->Enrollment Dose_Groups Dose-Ranging Groups - Group 1: 0.25 mg this compound - Group 2: 0.5 mg this compound - Group 3: 1.0 mg this compound Enrollment->Dose_Groups Treatment Treatment Phase (4 weeks) - 10 mL oral rinse - 3 minutes duration - Twice daily Dose_Groups->Treatment Follow_Up Follow-Up (2 weeks) - Post-treatment evaluation Treatment->Follow_Up Assessments Efficacy & Safety Assessments - IGA, REU, Pain/Sensitivity NRS - OLPSSM, GRA - Adverse Events, Tacrolimus blood levels Treatment->Assessments During treatment Follow_Up->Assessments Post-treatment

Figure 2: Experimental workflow for the Phase 2a clinical trial of this compound.

1. Study Objectives

  • Primary: To evaluate the safety and tolerability of different doses of this compound in patients with symptomatic OLP.

  • Secondary: To assess the efficacy of this compound in improving the signs and symptoms of OLP.

2. Patient Selection Criteria

  • Inclusion Criteria:

    • Adults (≥ 18 years of age).

    • Biopsy-confirmed OLP.

    • Symptomatic OLP with an Investigator Global Assessment (IGA) score of ≥ 3 and a pain/sensitivity Numerical Rating Scale (NRS) score of ≥ 3.

    • Willingness to undergo a 4-week washout period for any current prescription oral steroid or rinse treatments.[9][10]

  • Exclusion Criteria:

    • History of oral cavity or oropharyngeal cancers.

    • Active oral infections.

    • Known hypersensitivity to tacrolimus.

    • Pregnancy or lactation.

3. Treatment Administration

  • Patients are randomized into one of three dosage arms: 0.25 mg, 0.5 mg, or 1.0 mg of tacrolimus in a 10 mL liposomal oral rinse.

  • Patients are instructed to rinse their mouth with the 10 mL solution for 3 minutes, twice daily, for 4 weeks.

  • Patients are advised not to eat or drink for at least 1 hour after administration.

4. Efficacy and Safety Assessments

  • Efficacy Measures:

    • Investigator Global Assessment (IGA): A scale to assess the overall severity of the disease.

    • Reticulation/Erythema/Ulceration (REU) Score: To quantify the extent and severity of the lesions.

    • Pain and Sensitivity Numerical Rating Scale (NRS): Patient-reported outcomes to assess symptoms.

    • OLP Symptom Severity Measure (OLPSSM): A comprehensive patient-reported outcome measure.

    • Patient Global Response Assessment (GRA): Patient's overall assessment of treatment effectiveness.

  • Safety Measures:

    • Monitoring of adverse events.

    • Clinical laboratory tests.

    • Measurement of tacrolimus blood levels to assess systemic absorption.

5. Statistical Analysis

  • Changes from baseline in efficacy measures are analyzed using appropriate statistical tests (e.g., paired t-tests or Wilcoxon signed-rank tests).

  • Safety data is summarized descriptively.

Conclusion

This compound has demonstrated a favorable safety profile and significant efficacy in treating symptomatic OLP, including in patients who are refractory to corticosteroids. The liposomal formulation allows for targeted local delivery of tacrolimus, minimizing systemic exposure and associated side effects. The data from the Phase 2a clinical trial supports the continued development of this compound as a potential first-in-class, FDA-approved therapy for OLP. Further research, including larger, controlled Phase 2b/3 studies, is warranted to confirm these promising findings. The protocols outlined in these application notes provide a framework for researchers and drug development professionals to further investigate and develop this compound for this unmet medical need.

References

Application Notes and Protocols for LP10 in Hemorrhagic Cystitis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemorrhagic cystitis (HC) is a severe inflammatory condition of the bladder characterized by persistent and often debilitating hematuria. It is a common complication of pelvic radiation therapy and certain chemotherapies, such as cyclophosphamide (B585) and ifosfamide.[1][2] Currently, there is a significant unmet medical need for effective and approved treatments for HC. LP10, a proprietary liposomal formulation of tacrolimus (B1663567) for intravesical administration, has emerged as a promising therapeutic candidate for moderate to severe refractory hemorrhagic cystitis.[1][2] Tacrolimus is a potent calcineurin inhibitor that exerts its immunosuppressive and anti-inflammatory effects by inhibiting T-lymphocyte activation and the production of inflammatory cytokines.[3][4] The liposomal formulation of this compound is designed to enhance local drug delivery to the bladder urothelium while minimizing systemic absorption and associated toxicities.[5]

These application notes provide a comprehensive overview of the current research on this compound for hemorrhagic cystitis, including a summary of clinical trial data, detailed experimental protocols, and an elucidation of the underlying mechanism of action.

Quantitative Data from Clinical Research

A phase 2a multicenter, dose-escalation clinical trial (NCT03129126) evaluated the safety and efficacy of this compound in 13 male patients with refractory moderate to severe hemorrhagic cystitis.[6][7] Participants received up to two intravesical instillations of this compound at doses of 2 mg, 4 mg, or 8 mg.[6] The study demonstrated that this compound was well-tolerated and showed clinically relevant efficacy in improving key markers of hemorrhagic cystitis.[8]

Table 1: Summary of Patient Demographics and Dosing Cohorts

Characteristic2 mg Cohort (n=4)4 mg Cohort (n=4)8 mg Cohort (n=5)Total (N=13)
Median Age (years) 777248.567 (mean)
Age Range (years) 65-8963-8125-7225-89
Prior HC Therapy
Hyperbaric Oxygen6 (46%)
Bladder Fulguration5 (38%)

Data sourced from a phase 2a clinical trial of this compound.[6]

Table 2: Efficacy Outcomes of this compound in Refractory Hemorrhagic Cystitis

Efficacy OutcomeBaselinePost-TreatmentKey Findings
Cystoscopic Bleeding Sites Data not fully availableStatistically significant improvement in the 8 mg cohort (p=0.04)A dose-dependent improvement was observed, with more pronounced effects at higher doses.
Microscopic Hematuria (RBCs/HPF) 4 of 11 patients had 0-4 RBCs/HPF8 of 11 patients had 0-4 RBCs/HPF at 1 weekImprovement observed across all dose cohorts. The remaining 3 patients had no more than 10-24 RBCs/HPF.
Hematuria by Urine Dipstick 2 patients were negative for hematuria7 patients were negative for hematuriaA notable shift from positive to negative hematuria status was observed across the study population.
Urinary Incontinence Data not fully availableStatistically significant improvement in the 4 mg and 8 mg cohortsDose-dependent improvements were more pronounced in the higher dose groups.
Overall Responder Analysis N/AComplete Response: 3, Partial Response: 7, No Response: 3A majority of patients showed a positive response to this compound treatment.[9]

Data from the phase 2a clinical trial of this compound. More detailed quantitative data on baseline and post-treatment values for some outcomes were not publicly available.[6]

Experimental Protocols

Protocol 1: Intravesical Instillation of this compound

This protocol is based on the methodology used in the phase 2a clinical trial of this compound.

Materials:

  • This compound (liposomal tacrolimus) vial at the desired dose (2 mg, 4 mg, or 8 mg)

  • Sterile water for injection

  • Sterile urinary catheter

  • Sterile syringes

  • Aseptic technique supplies (gloves, drapes, antiseptic solution)

Procedure:

  • Patient Preparation: The patient should empty their bladder completely before the procedure.

  • Reconstitution of this compound: Reconstitute the lyophilized this compound with sterile water to the final desired concentration as per the manufacturer's instructions.

  • Catheterization: Under aseptic conditions, insert a urinary catheter into the bladder.

  • Instillation: Slowly instill the reconstituted this compound solution into the bladder through the catheter.

  • Dwell Time: Clamp the catheter and instruct the patient to retain the solution in the bladder for a minimum of 30 minutes. The patient may be repositioned periodically to ensure even distribution of the solution within the bladder.

  • Drainage: After the specified dwell time, unclamp the catheter and allow the bladder to drain completely.

  • Post-Procedure: Remove the catheter and monitor the patient for any immediate adverse events.

Protocol 2: Cystoscopic Evaluation of Hemorrhagic Cystitis

This protocol provides a standardized approach to the cystoscopic assessment of HC, essential for evaluating treatment efficacy.

Equipment:

  • Cystoscope (flexible or rigid)

  • Light source and camera system

  • Irrigation fluid (sterile saline)

  • Biopsy and fulguration instruments (if required)

Procedure:

  • Anesthesia: The procedure may be performed under local or general anesthesia, depending on patient tolerance and clinical judgment.

  • Urethral Preparation: Prepare the urethral meatus with an appropriate antiseptic solution.

  • Cystoscope Insertion: Gently insert the cystoscope through the urethra into the bladder.

  • Bladder Inspection: Systematically inspect the entire bladder urothelium. Key observations to record include:

    • Erythema: Diffuse or patchy redness of the mucosa.

    • Telangiectasias: Dilated, fine blood vessels on the bladder surface.

    • Active Bleeding Sites: Note the number, location, and severity of any active bleeding.

    • Ulcerations: Document the presence, size, and location of any mucosal ulcers.

    • Blood Clots: Note the presence and volume of any blood clots.

  • Grading of Severity: Utilize a standardized grading system for hemorrhagic cystitis to ensure consistent reporting. The following is a commonly used clinical staging system:[10]

    • Grade 1: Microscopic hematuria

    • Grade 2: Macroscopic hematuria

    • Grade 3: Macroscopic hematuria with small clots

    • Grade 4: Massive hematuria with large clots causing urinary retention

  • Therapeutic Intervention (if necessary): If active bleeding sites are identified, fulguration (cauterization) may be performed to control the bleeding.[11] Biopsies of suspicious lesions can also be taken.

  • Documentation: Thoroughly document all findings with images or video recordings for comparative analysis.

Protocol 3: Microscopic Urinalysis for Red Blood Cell (RBC) Count

This protocol outlines the standardized method for quantifying hematuria.

Materials:

  • Freshly voided mid-stream urine sample

  • Centrifuge

  • Microscope slides and coverslips

  • Microscope

Procedure:

  • Sample Collection: Collect a clean-catch, mid-stream urine sample. The sample should be analyzed within 2 hours of collection or refrigerated at 2-8°C for later analysis.

  • Centrifugation: Centrifuge 10-15 mL of the urine sample at approximately 400 g for 5 minutes to pellet the sediment.

  • Sediment Preparation: Decant the supernatant, leaving approximately 0.5 mL of urine to resuspend the pellet.

  • Microscopic Examination: Place a drop of the resuspended sediment onto a clean microscope slide and cover with a coverslip.

  • RBC Quantification: Examine the slide under high power (400x magnification). Count the number of RBCs in at least 10 different high-power fields (HPFs).

  • Reporting: Calculate the average number of RBCs per HPF. According to the American Urological Association (AUA), microhematuria is defined as the presence of three or more RBCs per HPF.[12]

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound (Tacrolimus) in Hemorrhagic Cystitis

Tacrolimus, the active pharmaceutical ingredient in this compound, is a calcineurin inhibitor. Its primary mechanism of action involves the suppression of the inflammatory cascade that contributes to the pathogenesis of hemorrhagic cystitis.

LP10_Mechanism_of_Action cluster_cell Urothelial Cell / T-Cell cluster_nucleus This compound This compound (Tacrolimus) FKBP12 FKBP12 This compound->FKBP12 Binds to Calcineurin Calcineurin FKBP12->Calcineurin NFATp NFAT (phosphorylated) (Inactive) Calcineurin->NFATp Dephosphorylates Reduced_Inflammation Reduced Inflammation & Hematuria NFATa NFAT (dephosphorylated) (Active) Nucleus Nucleus NFATa->Nucleus Translocates to IL2_Gene IL-2 & Inflammatory Cytokine Genes Inflammatory_Response Inflammation (Hemorrhagic Cystitis) IL2_Gene->Inflammatory_Response Transcription leads to

Caption: Mechanism of action of this compound in reducing bladder inflammation.

Explanation of the Pathway:

  • Binding: Tacrolimus, delivered locally via this compound, enters the target cells (such as urothelial cells and infiltrating T-lymphocytes) and binds to the intracellular protein FKBP12.

  • Calcineurin Inhibition: The tacrolimus-FKBP12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.

  • NFAT Inhibition: Calcineurin is responsible for dephosphorylating the nuclear factor of activated T-cells (NFAT), which allows its translocation into the nucleus. By inhibiting calcineurin, tacrolimus prevents the activation of NFAT.

  • Suppression of Gene Transcription: In the nucleus, activated NFAT normally promotes the transcription of genes encoding pro-inflammatory cytokines, including Interleukin-2 (IL-2). IL-2 is crucial for T-cell proliferation and the amplification of the inflammatory response.

  • Reduced Inflammation: By blocking this signaling cascade, this compound effectively reduces the production of inflammatory mediators within the bladder, leading to a decrease in the inflammation, ulceration, and bleeding characteristic of hemorrhagic cystitis.

Experimental Workflow for Preclinical Evaluation of this compound

The following workflow outlines a potential preclinical study to evaluate the efficacy of this compound in an animal model of hemorrhagic cystitis.

LP10_Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cluster_outcome Outcome Assessment Animal_Model Induce Hemorrhagic Cystitis (e.g., cyclophosphamide in rodents) Grouping Randomize into Treatment Groups: - Vehicle Control - this compound (Low Dose) - this compound (High Dose) Animal_Model->Grouping Treatment_Admin Intravesical Administration of Vehicle or this compound Grouping->Treatment_Admin Urine_Analysis Urine Analysis for Hematuria (Macroscopic and Microscopic) Treatment_Admin->Urine_Analysis Bladder_Harvest Bladder Harvesting and Histopathological Analysis Treatment_Admin->Bladder_Harvest Bladder_Weight Bladder Weight Measurement (Edema Assessment) Treatment_Admin->Bladder_Weight Cytokine_Analysis Tissue Cytokine Analysis (e.g., IL-2, TNF-α) Treatment_Admin->Cytokine_Analysis Data_Analysis Statistical Analysis of Quantitative Data Urine_Analysis->Data_Analysis Bladder_Harvest->Data_Analysis Bladder_Weight->Data_Analysis Cytokine_Analysis->Data_Analysis Conclusion Conclusion on this compound Efficacy and Dose-Response Data_Analysis->Conclusion

Caption: Preclinical experimental workflow for evaluating this compound.

Conclusion

This compound has demonstrated a favorable safety profile and promising efficacy in the treatment of refractory hemorrhagic cystitis in a phase 2a clinical trial. The available data suggests that intravesical administration of this liposomal tacrolimus formulation can lead to significant improvements in hematuria and associated symptoms. The detailed protocols and understanding of the mechanism of action provided in these application notes are intended to facilitate further research and development of this compound as a much-needed therapeutic option for patients suffering from this debilitating condition. Further studies, particularly larger, randomized controlled trials, are warranted to confirm these initial findings and to fully elucidate the therapeutic potential of this compound in the management of hemorrhagic cystitis.

References

Troubleshooting & Optimization

Technical Support Center: LP10 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the LP10 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during this compound experiments. Browse our frequently asked questions and troubleshooting guides to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound assay results?

A1: Variability in this compound assay results can stem from several factors. One of the most significant is the inherent heterogeneity of the this compound analyte, particularly if it has structural variations analogous to the isoform size differences seen in Lipoprotein(a) [Lp(a)].[1][2][3][4][5] Different isoforms can lead to variable antibody binding in immunoassays, causing underestimation or overestimation of concentrations. Other common sources of variability include inconsistent pipetting, temperature fluctuations during incubation, and lot-to-lot differences in reagents.

Q2: Why am I seeing high background in my this compound ELISA/Western blot?

A2: High background can obscure your results and is often caused by several issues. These include insufficient blocking, excessive antibody concentrations, or inadequate washing between steps. Cross-reactivity of antibodies with other proteins in the sample or with components of the blocking buffer (e.g., milk-based blockers containing IgG) can also contribute. Additionally, using reagents beyond their expiration date or contaminated buffers can lead to high background.

Q3: My this compound signal is weak or absent. What are the potential causes?

A3: A weak or non-existent signal can be frustrating. Common culprits include:

  • Inactive Reagents: Ensure enzymes, substrates, and antibodies have been stored correctly and have not expired.

  • Low Analyte Concentration: The concentration of this compound in your sample may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive detection method.

  • Suboptimal Antibody Concentrations: Both primary and secondary antibody concentrations may need to be optimized.

  • Incorrect Protocol: Double-check all incubation times, temperatures, and reagent dilutions.

  • Inefficient Transfer (Western Blot): For Western blots, ensure complete and even transfer of proteins from the gel to the membrane.

Q4: How does the choice of reporting units (e.g., mg/dL vs. nmol/L) affect the interpretation of my this compound data?

A4: The choice of units is critical for accurate data interpretation, especially for complex analytes like lipoproteins. Reporting in mass units (mg/dL) can be misleading when dealing with molecules of varying sizes, as is the case with Lp(a). Molar concentration (nmol/L) reflects the number of particles and is often considered a more accurate measure for assessing biological activity and risk, as it is less affected by size heterogeneity. It is crucial to be consistent with the units used and to be aware that there is no universal conversion factor between mass and molar units for such analytes.

Troubleshooting Guides

ELISA (Enzyme-Linked Immunosorbent Assay)

This guide addresses common issues encountered during this compound ELISA experiments.

Problem Potential Cause Recommended Solution
High Background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too highTitrate primary and secondary antibodies to find the optimal concentration.
Inadequate washingIncrease the number of wash steps and ensure complete removal of wash buffer.
Weak or No Signal Inactive enzyme or substrateUse fresh reagents and ensure proper storage conditions.
Low antigen coatingIncrease the concentration of the capture antibody or the incubation time for coating.
Insufficient incubation timesEnsure all incubation steps are performed for the recommended duration and at the correct temperature.
Poor Reproducibility Pipetting errorsCalibrate pipettes regularly and use consistent pipetting techniques. Prepare a master mix for reagents.
Temperature variationAvoid stacking plates during incubation and ensure a consistent temperature across the plate.
Edge effectsEnsure proper humidity during incubation and avoid using the outer wells if edge effects are persistent.
Western Blot

This guide provides solutions for common problems in this compound Western blotting.

Problem Potential Cause Recommended Solution
No Bands Inefficient protein transferVerify transfer with a reversible stain like Ponceau S. Optimize transfer time and voltage.
Primary antibody cannot detect the proteinEnsure the antibody is validated for Western blot and recognizes the target protein from the correct species. Include a positive control.
Low protein expressionLoad more protein per lane or enrich the target protein from the lysate.
Non-Specific Bands Primary or secondary antibody concentration is too highOptimize antibody dilutions.
Insufficient washingIncrease the duration and number of wash steps.
Contamination or protein degradationPrepare fresh samples with protease inhibitors.
"Smiling" Bands Uneven heat distribution during electrophoresisRun the gel at a lower voltage or in a cold room.
Uneven gel polymerizationEnsure the gel is poured evenly and allowed to fully polymerize.
Cell-Based Assays

This guide covers common issues in this compound-related cell-based experiments.

Problem Potential Cause Recommended Solution
High Variability Between Replicates Inconsistent cell seedingEnsure a single-cell suspension before seeding and mix gently but thoroughly. Optimize cell seeding density.
Pipetting errorsCalibrate pipettes and use a consistent technique for adding reagents.
Poor Cell Health/Viability Suboptimal culture conditionsUse fresh media and supplements, and regularly monitor incubator temperature and CO2 levels.
Over-confluency or excessive passagingDo not allow cells to become over-confluent and use cells from a low passage number.
Low Signal-to-Noise Ratio High background fluorescence from mediaUse phenol (B47542) red-free media or perform measurements in PBS.
Suboptimal assay timingPerform a time-course experiment to determine the optimal time point for analysis.

Experimental Protocols & Workflows

Standard this compound ELISA Workflow

ELISA_Workflow A 1. Coat Plate with Capture Antibody B 2. Wash Plate A->B C 3. Block Non-specific Binding Sites B->C D 4. Wash Plate C->D E 5. Add this compound Samples and Standards D->E F 6. Wash Plate E->F G 7. Add Detection Antibody F->G H 8. Wash Plate G->H I 9. Add Enzyme-Conjugated Secondary Antibody H->I J 10. Wash Plate I->J K 11. Add Substrate J->K L 12. Stop Reaction K->L M 13. Read Absorbance L->M

Caption: Standard indirect ELISA workflow for this compound quantification.

Troubleshooting Logic for Weak ELISA Signal

Weak_Signal_Troubleshooting start Weak or No Signal in ELISA reagents Check Reagents: - Expiration Dates - Storage Conditions - Preparation start->reagents Potential Issue protocol Review Protocol: - Incubation Times - Temperatures - Concentrations start->protocol Potential Issue sample Evaluate Sample: - Concentration below LOD? - Analyte Degradation? start->sample Potential Issue solution_reagents Use Fresh Reagents reagents->solution_reagents Solution solution_protocol Optimize Protocol Parameters protocol->solution_protocol Solution solution_sample Concentrate Sample or Use More Sensitive Assay sample->solution_sample Solution

Caption: Troubleshooting pathway for a weak or absent ELISA signal.

References

Technical Support Center: Improving the Stability of LP10 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and enhancing the stability of the peptide LP10 in solution. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has become cloudy or has visible precipitates. What is happening?

A1: Cloudiness or precipitation in your this compound solution often indicates poor solubility or aggregation.[1][2] Peptides, especially those with a high content of hydrophobic amino acids, tend to aggregate in aqueous solutions.[1] This can be influenced by factors such as pH, ionic strength, and temperature.[3][4] Aggregation can lead to a loss of biological activity and inaccurate experimental results.[1]

Q2: I'm observing a decrease in the biological activity of my this compound solution over time. What could be the cause?

A2: A decline in biological activity suggests that the this compound peptide is degrading. Peptides are susceptible to several degradation pathways in aqueous solutions, including oxidation, deamidation, hydrolysis, and disulfide bond scrambling.[3][4][5] The specific amino acid sequence of this compound will determine its susceptibility to these degradation pathways.[3] For instance, peptides containing residues like Cysteine, Methionine, Tryptophan, Tyrosine, and Histidine are prone to oxidation.[3][5]

Q3: How should I properly store my this compound stock solution?

A3: For optimal stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[6] To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes.[6] When preparing to use a frozen aliquot, allow it to thaw slowly on ice. For long-term storage, lyophilizing the peptide and storing it as a dry powder at -20°C or -80°C is the most stable option.[5][6]

Q4: What is the best solvent for dissolving this compound?

A4: The ideal solvent depends on the specific amino acid composition of this compound. For many peptides, sterile, purified water or a buffer at a pH that maintains the peptide's net charge is a good starting point.[1][2] If this compound is hydrophobic, you may need to use a small amount of an organic solvent like DMSO or DMF to initially dissolve the peptide before making the final dilution in your aqueous experimental buffer.[2] Always use high-purity solvents to avoid introducing contaminants that could accelerate degradation.

Troubleshooting Guide

Issue 1: this compound Precipitation or Aggregation

This guide provides a systematic approach to resolving precipitation or aggregation issues with your this compound solution.

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed ph_check Adjust pH Away from Isoelectric Point (pI) start->ph_check temp_check Decrease Storage/Working Temperature ph_check->temp_check conc_check Decrease this compound Concentration temp_check->conc_check solvent_check Incorporate Organic Solvents (e.g., DMSO) conc_check->solvent_check excipient_check Add Stabilizing Excipients (e.g., sugars, polyols) solvent_check->excipient_check success This compound Remains in Solution excipient_check->success fail Precipitation Persists excipient_check->fail

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Adjust pH: A peptide's solubility is lowest at its isoelectric point (pI), where it has a net neutral charge.[1] Adjusting the pH of the solution to be at least one or two units away from the pI can significantly improve solubility.

  • Optimize Temperature: Lowering the temperature can sometimes reduce aggregation, as hydrophobic interactions are often weaker at lower temperatures. Store solutions on ice when not in use.

  • Lower Concentration: High peptide concentrations can promote aggregation.[7] Try working with more dilute solutions if your experimental design allows.

  • Modify Solvent Composition: For hydrophobic peptides, dissolving the peptide in a minimal amount of an organic solvent like DMSO before diluting with an aqueous buffer can improve solubility.[2]

  • Incorporate Excipients: The addition of stabilizing agents such as sugars (e.g., sucrose, trehalose) or polyols (e.g., glycerol, mannitol) can help prevent aggregation.[5]

Issue 2: Chemical Degradation of this compound

This section provides strategies to mitigate the chemical degradation of this compound in solution.

Degradation PathwaySusceptible Amino AcidsMitigation Strategies
Oxidation Cys, Met, Trp, Tyr, His- Use degassed buffers. - Work in an inert atmosphere (e.g., nitrogen, argon). - Add antioxidants (e.g., ascorbic acid).[7] - Avoid metal ion contamination by using chelating agents (e.g., EDTA).
Deamidation Asn, Gln- Control pH; deamidation is often accelerated at neutral to alkaline pH.[5] - Store at lower temperatures.
Hydrolysis Asp-Pro, Asp-Gly bonds are particularly labile- Optimize pH; hydrolysis can be acid or base catalyzed. - Store at lower temperatures.
Racemization All chiral amino acids (except Gly), especially Asp- Avoid alkaline conditions.[5]

Experimental Protocols

Protocol 1: Screening for Optimal this compound Solubility

Objective: To determine the optimal buffer conditions for solubilizing this compound.

Materials:

  • Lyophilized this compound

  • A selection of buffers (e.g., phosphate, acetate, citrate) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0)

  • Organic solvents (e.g., DMSO, DMF)

  • Spectrophotometer or nephelometer

Methodology:

  • Prepare a series of small-volume buffer solutions with varying pH.

  • To each buffer, add a pre-weighed amount of lyophilized this compound to achieve a target concentration.

  • If this compound does not readily dissolve, prepare a concentrated stock in an organic solvent and then dilute it into the various buffers.

  • Vortex each solution gently for a standardized amount of time.

  • Visually inspect each solution for clarity against a dark background.

  • For a quantitative assessment, measure the absorbance at 600 nm (for aggregation) or use a nephelometer to measure turbidity.

  • The optimal buffer will be the one that results in the lowest absorbance or turbidity reading, indicating the highest solubility.

Protocol 2: Assessing the Stability of this compound in Solution

Objective: To evaluate the stability of this compound in a selected buffer over time and under different storage conditions.

Materials:

  • This compound solubilized in the optimal buffer determined in Protocol 1.

  • Incubators or water baths set at various temperatures (e.g., 4°C, 25°C, 37°C).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for peptide analysis.

  • Assay materials for determining the biological activity of this compound.

Methodology:

  • Prepare a bulk solution of this compound in the chosen buffer.

  • Aliquot the solution into multiple vials.

  • Establish a baseline (time zero) by analyzing an aliquot for:

    • Purity and Degradation Products: Use a reverse-phase HPLC method to separate the intact this compound from any degradation products.

    • Biological Activity: Perform a relevant bioassay to determine the initial activity of the this compound solution.

  • Store the remaining aliquots at the different selected temperatures.

  • At specified time points (e.g., 24, 48, 72 hours, 1 week), remove an aliquot from each temperature condition.

  • Repeat the HPLC and bioactivity analyses for each aliquot.

  • Compare the results to the time-zero data to determine the rate of degradation and loss of activity under each condition.

G cluster_1 Peptide Stability Assessment Workflow start Prepare this compound in Optimal Buffer t0_analysis Time Zero Analysis (HPLC, Bioassay) start->t0_analysis storage Store Aliquots at Different Temperatures t0_analysis->storage timepoint_analysis Analyze Aliquots at Scheduled Time Points storage->timepoint_analysis data_comparison Compare Data to Time Zero timepoint_analysis->data_comparison conclusion Determine Stability Profile data_comparison->conclusion

Caption: Workflow for assessing this compound stability.

References

optimizing LP10 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

LP10 Technical Support Center

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound in pre-clinical research. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase-X (KX), a critical enzyme in the Pro-Growth Signaling Pathway (PGSP). By binding to the kinase domain of KX, this compound blocks the phosphorylation of its downstream substrate, Protein-Y (PY), thereby inhibiting signal transduction that leads to cell proliferation.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial cell-based assays, a starting concentration range of 10 nM to 1 µM is recommended. The optimal concentration will depend on the cell line and the specific endpoint being measured. We advise performing a dose-response curve to determine the EC50 value in your experimental system.

Q3: How should I dissolve and store this compound?

A3: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the 1 mg vial in 215.5 µL of dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 6 months or at -80°C for up to 2 years.

Q4: Is this compound selective for Kinase-X?

A4: Yes, this compound exhibits high selectivity for Kinase-X. In a panel of 400 kinases, this compound demonstrated significantly higher potency for Kinase-X compared to other kinases, with a selectivity index greater than 200-fold against its closest off-target kinases.

Troubleshooting Guides

Issue 1: High variability in dose-response assay results.

  • Possible Cause 1: Compound Precipitation.

    • Solution: Ensure that the final concentration of DMSO in your cell culture media does not exceed 0.1%. Higher concentrations can cause this compound to precipitate, especially at higher doses. Visually inspect the media for any signs of precipitation after adding the compound.

  • Possible Cause 2: Inconsistent Cell Seeding.

    • Solution: Verify your cell counting and seeding protocol. Ensure a homogenous single-cell suspension before plating. We recommend using an automated cell counter for improved accuracy. Allow cells to adhere and resume logarithmic growth for 12-24 hours before adding this compound.

  • Possible Cause 3: Edge Effects in Multi-well Plates.

    • Solution: Minimize edge effects by not using the outermost wells of your 96- or 384-well plates for experimental data points. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain a humidified environment across the plate.

Issue 2: Lower than expected potency (high EC50 value).

  • Possible Cause 1: High Serum Concentration in Media.

    • Solution: this compound is known to have high protein-binding affinity. Fetal bovine serum (FBS) in the culture media can sequester the compound, reducing its effective concentration. Consider reducing the FBS concentration to 2-5% during the drug treatment period, if compatible with your cell line's health.

  • Possible Cause 2: Cell Line Resistance.

    • Solution: The cell line you are using may have intrinsic or acquired resistance to PGSP pathway inhibition. Confirm the expression and activation of Kinase-X in your cell line via Western blot or qPCR. Consider testing a panel of cell lines with known sensitivity to this pathway.

  • Possible Cause 3: Compound Degradation.

    • Solution: Ensure that your this compound stock solution has been stored correctly and is within its expiration date. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.

Issue 3: Unexpected cytotoxicity in control cells.

  • Possible Cause 1: High DMSO Vehicle Concentration.

    • Solution: Confirm that the final DMSO concentration in all wells, including vehicle-only controls, is consistent and non-toxic (ideally ≤0.1%). Run a separate DMSO toxicity curve for your specific cell line to determine its tolerance.

  • Possible Cause 2: Contamination.

    • Solution: Test your cell cultures for mycoplasma contamination, which can alter cellular response to therapeutic agents. Ensure all reagents and media are sterile.

Data & Protocols

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Parameter Cell Line A (High KX Expression) Cell Line B (Low KX Expression)
EC50 (Proliferation) 45 nM > 10 µM
IC50 (p-PY Inhibition) 15 nM 8.5 µM

| Selectivity Index | >200-fold | >200-fold |

Table 2: Pharmacokinetic Properties of this compound (Mouse Model)

Parameter Value (Intravenous) Value (Oral)
Half-life (t½) 4.2 hours 6.8 hours
Bioavailability (F%) N/A 45%
Clearance (CL) 15 mL/min/kg N/A

| Volume of Distribution (Vd) | 2.1 L/kg | N/A |

Experimental Protocols

Protocol 1: Cell Proliferation Dose-Response Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 18-24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start from a top concentration of 20 µM down to 1 nM. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

  • Dosing: Add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a 1X final concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assessment: Add 20 µL of a resazurin-based viability reagent (e.g., CellTiter-Blue) to each well. Incubate for 2-4 hours.

  • Data Acquisition: Read the fluorescence at 560 nm excitation / 590 nm emission using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the normalized data against the log of this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.

Protocol 2: Western Blot for Phospho-PY Inhibition

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-Protein-Y (p-PY) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total Protein-Y and a loading control (e.g., GAPDH) to ensure equal protein loading.

Diagrams

LP10_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor KX Kinase-X (KX) Receptor->KX Activates PY Protein-Y (PY) KX->PY Phosphorylates pPY p-Protein-Y PY->pPY Downstream Downstream Signaling pPY->Downstream Proliferation Cell Proliferation Downstream->Proliferation This compound This compound This compound->KX Inhibits

Caption: this compound inhibits the Pro-Growth Signaling Pathway by blocking Kinase-X.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 1. Seed Cells in 96-well Plate B1 3. Add this compound to Cells A1->B1 A2 2. Prepare Serial Dilution of this compound A2->B1 B2 4. Incubate for 72 hours B1->B2 B3 5. Add Viability Reagent B2->B3 C1 6. Read Fluorescence (Plate Reader) B3->C1 C2 7. Normalize Data & Plot Curve C1->C2 C3 8. Calculate EC50 C2->C3

Caption: Workflow for determining the EC50 of this compound in a cell proliferation assay.

Troubleshooting_Logic Start Low Potency (High EC50) Q1 Is serum concentration >5%? Start->Q1 A1 Reduce serum concentration during treatment Q1->A1 Yes Q2 Is KX expression confirmed in the cell line? Q1->Q2 No End Re-run Experiment A1->End A2 Confirm KX expression via Western Blot or qPCR Q2->A2 No Q3 Are compound stocks stored correctly? Q2->Q3 Yes A2->End A3 Prepare fresh aliquots from new powder Q3->A3 No Q3->End Yes A3->End

Caption: Decision tree for troubleshooting unexpectedly low this compound potency.

troubleshooting guide for LP10 clinical trial protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LP10 clinical trial. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on trial protocols and address common issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

This section provides answers to frequently asked questions regarding the this compound clinical trial protocols.

Protocol Adherence and Deviations

Q1: What constitutes a protocol deviation in the this compound trial?

A1: A protocol deviation is any departure from the IRB-approved clinical trial protocol.[1][2] This includes both unintentional and intentional actions that do not align with the study's established procedures.[1] Common examples include enrolling ineligible patients, errors in dosing, missed study visits or assessments, and improper informed consent procedures.[3][4] Even minor issues like documentation errors or small scheduling changes are considered deviations.

Q2: What is the immediate action required upon identifying a protocol deviation?

A2: Upon identification, every deviation must be promptly documented in detail. The immediate priority is to assess the impact on participant safety and data integrity. Any corrective steps taken to protect the subject must be recorded. For significant deviations, such as those affecting patient safety, eligibility, or data validity, the trial sponsor must be notified without delay.

Q3: When does a protocol deviation need to be reported to the Institutional Review Board (IRB)?

A3: Not all deviations require immediate IRB reporting. Significant deviations that affect a participant's rights, safety, or the trial's integrity must be reported promptly, often within a specified timeframe like 24-72 hours. Examples include incorrect dosage administration or failure to report serious adverse events. Minor deviations with low impact may only need internal documentation for tracking by the sponsor. It is crucial to be familiar with the specific reporting thresholds defined by your local IRB and the sponsor's Standard Operating Procedures (SOPs).

Participant Recruitment and Retention

Q1: Our site is struggling to meet recruitment goals. What are common barriers and solutions?

A1: Difficulty in patient recruitment is a common challenge in clinical trials. One major barrier is overly strict eligibility criteria, which can significantly narrow the potential patient pool. Another issue is a lack of awareness about the trial among both the public and healthcare professionals. To address this, consider simplifying the protocol design to be more patient-centric, if possible. Enhance outreach by collaborating with local healthcare providers and patient advocacy groups. Using digital recruitment strategies, such as targeted social media ads and online pre-screening tools, can also help identify suitable candidates more efficiently.

Q2: We are experiencing a high number of pre-screened candidates who are ultimately ineligible. How can we improve this?

A2: A high rate of screen failures can be due to ambiguities in the recruitment materials or a misunderstanding of the inclusion/exclusion criteria. To mitigate this, ensure that all outreach materials clearly and simply highlight the key exclusion criteria. This helps potential participants self-identify if they are not a good fit before engaging with the site staff. Furthermore, refining the targeting of digital ad campaigns to reach more specific demographics can improve the quality of inbound inquiries.

Q3: What strategies can improve participant retention throughout the trial?

A3: Participant retention is critical for the validity of the study. High drop-out rates can be caused by a burdensome trial schedule or a lack of communication. To improve retention, ensure clear and continuous communication with participants, providing regular updates and support. Make participation as convenient as possible by offering flexible scheduling or travel reimbursement. Minimizing the burden on participants should be a key consideration in the trial protocol to ensure their continued engagement.

Biological Sample Management

Q1: What are the most common errors in sample handling for the this compound trial?

A1: Common errors in biological sample management include using incorrect collection tubes, inaccurate sample labeling, and improper storage conditions. Mislabeled tubes, such as using the wrong patient number or visit label, can lead to significant data integrity issues. Storing samples at the wrong temperature or using expired lab kits are also frequent problems that can compromise sample quality.

Q2: How can our site prevent sample labeling errors?

A2: To prevent labeling errors, it is crucial to have a rigorous verification process. Implementing a dual-check system, where two staff members verify the sample labeling against the patient's information, can significantly reduce mistakes. Using technology like barcodes or RFID can also improve tracking and ensure accurate identification at every stage. At a minimum, labels must clearly display the study number, patient randomization number, and the visit date.

Q3: What are the best practices for sample storage and shipping?

A3: Best practices for sample management involve standardization and clear protocols. All samples must be stored under the specific conditions outlined in the central lab manual. It is essential to have reliable refrigeration and freezer systems with real-time temperature monitoring. For shipping, use a professional kitting service to ensure that every site receives uniform kits with the correct components, which eliminates variability. Managing the logistics of shipping across multiple sites, including handling customs regulations and maintaining the chain-of-custody, is critical for sample integrity.

Data Presentation

Table 1: Summary of Adverse Events (AEs) in the this compound-01 Study
Adverse EventThis compound Treatment Group (N=150)Placebo Group (N=150)
Any AE 112 (74.7%)98 (65.3%)
Grade 3-4 AE 23 (15.3%)15 (10.0%)
Serious AE 8 (5.3%)5 (3.3%)
Nausea45 (30.0%)25 (16.7%)
Fatigue38 (25.3%)22 (14.7%)
Headache29 (19.3%)31 (20.7%)
Anemia15 (10.0%)7 (4.7%)
Neutropenia12 (8.0%)2 (1.3%)

Experimental Protocols

This compound Biomarker ELISA Protocol

This protocol outlines the methodology for quantifying the primary pharmacodynamic biomarker, "BioMarker-X," in patient serum using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

1. Materials:

  • BioMarker-X ELISA Kit (Catalog #this compound-BMX-KIT)

  • Patient serum samples, stored at -80°C

  • Coated 96-well strip plate

  • Detection Antibody

  • HRP-Conjugate

  • TMB Substrate

  • Stop Solution (0.2 M H₂SO₄)

  • Wash Buffer (1X PBS, 0.05% Tween-20)

  • Microplate reader capable of measuring absorbance at 450 nm

2. Sample Preparation:

  • Thaw patient serum samples on ice.

  • Centrifuge samples at 10,000 x g for 5 minutes to pellet any debris.

  • Dilute serum 1:100 in the provided Assay Diluent. Mix gently by inversion.

3. Assay Procedure:

  • Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Add 100 µL of standard or diluted sample to each well. Cover and incubate for 2 hours at room temperature.

  • Aspirate each well and wash 4 times with 300 µL of Wash Buffer per well.

  • Add 100 µL of the biotinylated Detection Antibody to each well. Cover and incubate for 1 hour at room temperature.

  • Repeat the aspiration and wash step as described above.

  • Add 100 µL of HRP-Conjugate to each well. Cover and incubate for 1 hour at room temperature.

  • Repeat the aspiration and wash step.

  • Add 100 µL of TMB Substrate to each well. Incubate for 20 minutes at room temperature in the dark.

  • Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read the optical density of each well within 30 minutes using a microplate reader set to 450 nm.

4. Data Analysis:

  • Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

  • Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.

  • Calculate the concentration of BioMarker-X in the samples by interpolating their mean absorbance value from the standard curve.

  • Multiply the interpolated concentration by the dilution factor (100) to obtain the final concentration in the original serum sample.

Visual Guides

This section provides diagrams to illustrate key workflows and concepts relevant to the this compound trial.

LP10_Signaling_Pathway cluster_cell Cell Membrane Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA Activates This compound This compound Drug This compound->Receptor Binds & Inhibits KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical signaling pathway targeted by the this compound drug.

Protocol_Deviation_Workflow Start Deviation Identified Document Document Deviation (Who, What, When, Why) Start->Document AssessImpact Assess Impact on Subject Safety & Data Integrity Document->AssessImpact Minor Minor Deviation AssessImpact->Minor Low Impact Significant Significant Deviation AssessImpact->Significant High Impact InternalLog Log Internally & Track for Trends Minor->InternalLog NotifySponsor Notify Sponsor Immediately Significant->NotifySponsor CAPA Implement Corrective & Preventive Action (CAPA) InternalLog->CAPA ReportIRB Report to IRB/ Ethics Committee NotifySponsor->ReportIRB ReportIRB->CAPA

Caption: Triage workflow for handling clinical trial protocol deviations.

References

Technical Support Center: LP10 (Liposomal Tacrolimus)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and use of LP10 in a research setting. This compound is a proprietary liposomal formulation of tacrolimus (B1663567).

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Improper storage and handling: Liposomes are sensitive to temperature fluctuations, which can affect their integrity and the encapsulation of the active ingredient.Store this compound at the recommended temperature of 4°C and protect it from light. Avoid repeated freeze-thaw cycles. Allow the vial to equilibrate to room temperature before use.
Incorrect dosage calculation: The concentration of active tacrolimus in the liposomal formulation may differ from non-liposomal tacrolimus.Always refer to the product's certificate of analysis for the precise concentration of tacrolimus.
Liposome (B1194612) aggregation: This can be caused by improper buffer conditions or storage.Ensure the pH of your experimental buffer is compatible with the liposomal formulation. If aggregation is observed, it may be necessary to gently resuspend the solution, but avoid vigorous vortexing.
Low cellular uptake of this compound. Inappropriate cell line or experimental conditions: The mechanism of cellular uptake for liposomes can be cell-type dependent.Research the endocytic pathways of your chosen cell line. Optimize incubation time and this compound concentration. Consider using positive controls for liposomal uptake.
Interference from serum components: Proteins in serum can sometimes interact with liposomes, affecting their stability and uptake.If possible, conduct initial experiments in serum-free media or with reduced serum concentrations to assess potential interference.
Difficulty in detecting the therapeutic effect of tacrolimus. Insufficient release of tacrolimus from liposomes: The liposomal formulation is designed for sustained release, which may require longer incubation times to observe a biological effect.Extend the duration of your experiment to allow for the gradual release of tacrolimus. You can also perform a time-course experiment to determine the optimal time point.
Assay incompatibility: Components of the liposomes may interfere with certain assay reagents.Run appropriate controls, including empty liposomes (without tacrolimus), to identify any assay interference.

Frequently Asked Questions (FAQs)

Handling and Storage

  • Q: How should I store this compound upon arrival?

    • A: this compound should be stored in a refrigerator at 4°C.[1] It is also advisable to protect it from light.

  • Q: Can I freeze this compound for long-term storage?

    • A: It is generally not recommended to freeze liposomal formulations as the freeze-thaw process can disrupt the lipid bilayer and lead to leakage of the encapsulated drug.[2] For long-term storage, always refer to the manufacturer's specific instructions.

  • Q: How should I prepare this compound for an experiment?

    • A: Before use, allow the vial of this compound to warm to room temperature. Gently mix the solution by inverting the vial several times. Avoid vigorous shaking or vortexing, which can damage the liposomes.

Experimental Protocols

  • Q: What is a general protocol for treating cells with this compound?

    • A: The following is a general guideline. Optimization will be required for specific cell types and assays.

      • Culture your cells to the desired confluency.

      • Dilute the this compound stock solution to the desired final concentration in your cell culture medium. It is recommended to prepare fresh dilutions for each experiment.

      • Remove the existing medium from your cells and replace it with the medium containing this compound.

      • Incubate the cells for the desired period. Due to the sustained-release nature of liposomes, longer incubation times may be necessary compared to free tacrolimus.

      • After incubation, proceed with your specific downstream analysis.

  • Q: How can I determine the concentration of tacrolimus in my experimental samples?

    • A: The concentration of tacrolimus can be quantified using methods such as High-Performance Liquid Chromatography (HPLC) or specific immunoassays.[3][4]

Stability and Compatibility

  • Q: What is the stability of this compound in cell culture media?

    • A: While specific data for this compound in various media is not publicly available, liposomal formulations are generally designed to be stable in physiological buffers. However, the presence of serum proteins and other components in culture media can sometimes affect liposome stability. It is recommended to perform pilot experiments to assess stability under your specific experimental conditions.

  • Q: Is this compound compatible with common solvents like DMSO?

    • A: The active ingredient, tacrolimus, is often dissolved in DMSO for in vitro studies. However, since this compound is a pre-formulated aqueous liposomal suspension, the addition of organic solvents like DMSO should be done with caution as it may disrupt the liposome structure. If a solvent is necessary for a control experiment, ensure the final concentration is very low (typically <0.1%) and run a vehicle control.

Quantitative Data Summary

ParameterValue/RecommendationSource
Storage Temperature 4°C[1]
Recommended Diluent Sterile, isotonic buffer (e.g., PBS) or cell culture medium.General Practice
Tacrolimus Concentrations in Clinical Trials 0.25 mg, 0.5 mg, and 1.0 mg doses have been evaluated.
Systemic Exposure in Clinical Trials Minimal, with 76% of tacrolimus blood measurements below the detection limit (<1.0 ng/mL).

Experimental Protocols

Protocol 1: In Vitro Assessment of Immunosuppressive Activity

This protocol provides a method to assess the on-target effect of this compound by measuring the inhibition of Interleukin-2 (IL-2) secretion from activated Jurkat T-cells.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • This compound (Liposomal Tacrolimus)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin (B1663694)

  • Human IL-2 ELISA kit

Procedure:

  • Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Pre-treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., empty liposomes if available, or the formulation buffer). Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Activation: Stimulate the T-cells by adding PMA (to a final concentration of 50 ng/mL) and ionomycin (to a final concentration of 1 µM).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant.

  • ELISA: Measure the IL-2 concentration in the supernatant using a human IL-2 ELISA kit, following the manufacturer's instructions.

Protocol 2: Cellular Uptake Assay using Fluorescence Microscopy

This protocol describes a qualitative method to visualize the cellular uptake of fluorescently labeled liposomes. Note: This requires a fluorescently labeled version of this compound.

Materials:

  • Adherent cells (e.g., HeLa cells)

  • Fluorescently labeled this compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with fluorescently labeled this compound at the desired concentration in complete medium. Incubate for various time points (e.g., 1, 4, 24 hours) to observe the kinetics of uptake.

  • Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized liposomes.

  • Fixing: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Staining: Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes.

  • Mounting and Visualization: Wash the cells again with PBS and mount the coverslips on microscope slides. Visualize the cellular uptake of the fluorescent liposomes using a fluorescence microscope.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Treatment cluster_analysis Downstream Analysis start Start warm Warm this compound to Room Temperature start->warm mix Gently Mix by Inversion warm->mix dilute Dilute to Working Concentration mix->dilute treat Treat Cells with Diluted this compound dilute->treat seed Seed Cells seed->treat incubate Incubate for Desired Time treat->incubate collect Collect Cells or Supernatant incubate->collect assay Perform Assay (e.g., ELISA, Western Blot, etc.) collect->assay analyze Analyze Data assay->analyze

Caption: A general experimental workflow for using this compound in cell-based assays.

signaling_pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus This compound This compound (Liposomal Tacrolimus) Tacrolimus Tacrolimus This compound->Tacrolimus Release Complex Tacrolimus-FKBP12 Complex Tacrolimus->Complex FKBP12 FKBP12 FKBP12->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Activates Transcription IL-2 Transcription IL2_Gene->Transcription

Caption: The signaling pathway of Tacrolimus, the active agent in this compound.

References

Technical Support Center: LP10 Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the LP10 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during experiments with this compound, a liposomal formulation of tacrolimus (B1663567).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational liposomal formulation of tacrolimus. Tacrolimus is a potent immunosuppressant that primarily acts by inhibiting calcineurin. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor, thereby blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like Interleukin-2 (IL-2). The liposomal formulation is designed to enhance the delivery and bioavailability of tacrolimus.

Q2: We are observing significant batch-to-batch variability in our cell-based assays with this compound. What are the potential causes?

A2: Batch-to-batch variability can stem from several factors. It is crucial to assess the following:

  • This compound Storage and Handling: Ensure that this compound is stored under the recommended conditions (e.g., 2-8°C, protected from light) and that aliquots are used to avoid repeated freeze-thaw cycles if the product is frozen.[1] Improper storage can compromise the integrity of the liposomes and the stability of the active compound.

  • Cell Culture Conditions: Inconsistent cell passage number, confluency at the time of treatment, and media formulation can all contribute to variability.[2] It is advisable to use cells within a defined passage number range and to standardize seeding density and treatment confluence.

  • Assay Protocol: Minor variations in incubation times, reagent concentrations, and washing steps can lead to significant differences in results. Adherence to a standardized protocol is critical.

Q3: Our experimental results show lower than expected efficacy of this compound. What troubleshooting steps can we take?

A3: Lower than expected efficacy can be due to several experimental variables:

  • Suboptimal this compound Concentration: The effective concentration of this compound can be cell-type dependent. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

  • Incorrect Incubation Time: The duration of this compound treatment may not be sufficient for the desired biological effect. A time-course experiment can help identify the optimal incubation period.

  • Cell Health and Viability: Poor cell health can impact the cellular response to this compound. Always ensure that cells are healthy and have high viability before starting an experiment.

  • Reagent Quality: The quality of cell culture media, supplements, and assay reagents can influence the outcome. Use high-quality, tested reagents and check for any signs of contamination.

Q4: We are concerned about potential off-target effects of this compound in our experiments. How can we address this?

A4: While tacrolimus is a specific calcineurin inhibitor, off-target effects are a consideration with any bioactive compound. To investigate and mitigate potential off-target effects, consider the following:

  • Use of Controls: Include appropriate controls in your experiments, such as vehicle-treated cells (the liposome (B1194612) formulation without tacrolimus) and cells treated with a different calcineurin inhibitor.

  • Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize the likelihood of off-target effects.[3]

  • Rescue Experiments: If a specific off-target effect is suspected, attempt to rescue the phenotype by manipulating the putative off-target pathway.

  • Transcriptomic/Proteomic Analysis: Global expression profiling can provide an unbiased view of the cellular pathways affected by this compound treatment.

Troubleshooting Guides

Issue 1: High Variability in Quantitative Readouts (e.g., Cytokine Levels, Reporter Gene Activity)
Potential Cause Troubleshooting Action
Inconsistent cell seeding densityStandardize cell counting and seeding protocols. Use a automated cell counter for improved accuracy.
Variation in cell confluency at treatmentVisually inspect and document cell confluency before adding this compound. Aim for a consistent confluency (e.g., 70-80%).
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in multi-well platesAvoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Inconsistent incubation timesUse a timer for all critical incubation steps. Stagger the addition of reagents to plates to ensure consistent timing.
Issue 2: Poor Reproducibility Between Experiments
Potential Cause Troubleshooting Action
Different lots of this compoundIf possible, use the same lot of this compound for a series of related experiments. If changing lots, perform a bridging experiment to compare the activity of the new lot to the old one.
Variation in cell passage numberMaintain a consistent range of passage numbers for your experiments. Cells at very low or high passage numbers can behave differently.[2]
Contamination of cell culturesRegularly test for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal contamination.
Changes in incubator conditions (CO2, temperature, humidity)Regularly calibrate and monitor incubator settings.

Experimental Protocols

Protocol 1: Determination of the Optimal this compound Concentration using a Dose-Response Curve
  • Cell Seeding: Seed your target cells in a 96-well plate at a predetermined density to achieve 70-80% confluency on the day of the experiment.

  • This compound Dilution Series: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range could be from 1 nM to 10 µM. Include a vehicle control (liposomes without tacrolimus) and an untreated control.

  • Cell Treatment: Remove the old medium from the cells and add the this compound dilutions.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assay: Perform your chosen assay to measure the biological response (e.g., ELISA for cytokine secretion, a reporter gene assay for transcription factor activity, or a cell viability assay).

  • Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Protocol 2: Assessment of NFAT Nuclear Translocation
  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with an activating stimulus (e.g., PMA and ionomycin) in the presence or absence of various concentrations of this compound for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against NFAT, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the nuclear localization of NFAT by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.

Visualizations

LP10_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Surface Cell Surface This compound This compound (Liposomal Tacrolimus) Tacrolimus Tacrolimus This compound->Tacrolimus Release Calcineurin Calcineurin Tacrolimus->Calcineurin Inhibits NFATp NFAT-P (Phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT (Active) NFAT_n NFAT NFAT->NFAT_n Translocation DNA DNA NFAT_n->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates

Caption: this compound signaling pathway illustrating the inhibition of calcineurin by tacrolimus.

Experimental_Workflow Start Start: Cell Culture Preparation Seeding Cell Seeding (Standardized Density) Start->Seeding Treatment This compound Treatment (Dose-Response) Seeding->Treatment Incubation Incubation (Defined Time) Treatment->Incubation Assay Biological Assay (e.g., ELISA, Reporter) Incubation->Assay Data_Collection Data Collection Assay->Data_Collection Analysis Data Analysis (EC50 Determination) Data_Collection->Analysis End End: Results Analysis->End

Caption: Standard experimental workflow for assessing this compound bioactivity.

References

refining LP10 delivery methods for targeted application

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining LP10 delivery methods. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful targeted application of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting formulations for this compound delivery?

A1: For initial studies, we recommend two primary formulations: liposomes and lipid-polymer hybrid nanoparticles (LPHNPs). Liposomes offer excellent biocompatibility, while LPHNPs provide high stability and drug loading capacity.[1] The choice depends on the specific experimental goals, such as desired release kinetics and in vivo stability.

Q2: What is the expected encapsulation efficiency for this compound in these formulations?

A2: Encapsulation efficiency is highly dependent on the formulation parameters. For an optimized liposomal formulation of a lipophilic drug like this compound, you can expect an encapsulation efficiency of over 90%.[2][3] LPHNPs also offer high encapsulation efficiency due to their solid polymeric core.[4]

Q3: How can I improve the stability of my this compound formulation?

A3: To enhance stability, consider incorporating cholesterol into your lipid bilayer, which can rigidify the membrane.[5] For liposomal formulations, storage at 4°C can maintain stability for at least 60 days. Lyophilization, or freeze-drying, can also significantly improve the storage durability of liposomal formulations.

Q4: My in-vivo experiments show low efficacy. What are the potential causes?

A4: Low in-vivo efficacy can stem from several factors. These include poor formulation stability leading to premature drug release, rapid clearance from circulation, and inefficient targeting of the desired tissue. It is crucial to characterize the physicochemical properties of your nanoparticles, as factors like size and surface charge can significantly impact their biological fate.

Q5: How do I choose between passive and active targeting for this compound?

A5: Passive targeting relies on the natural accumulation of nanoparticles in certain tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. Active targeting involves decorating the nanoparticle surface with ligands (e.g., antibodies, aptamers) that bind to specific receptors on target cells. The choice depends on the target tissue and the availability of specific biomarkers. For tumors with a pronounced EPR effect, passive targeting may be sufficient. For other targets or to enhance specificity, active targeting is recommended.

Troubleshooting Guides

Problem 1: Low Encapsulation Efficiency

Symptoms:

  • Less than 70% of this compound is encapsulated in the formulation.

  • High variability in drug loading between batches.

Possible Causes and Solutions:

Possible Cause Solution
Suboptimal lipid compositionOptimize the ratio of phospholipids (B1166683) to cholesterol. A lower ratio can sometimes lead to higher entrapment efficiency. For lipophilic drugs like this compound, using lipids with longer or more saturated acyl chains can enhance hydrophobic interactions and improve drug loading.
Inefficient preparation methodFor liposomes, ensure the thin-film hydration method is performed correctly, followed by effective extrusion to achieve a uniform size distribution. For LPHNPs, the one-step nanoprecipitation method with spontaneous self-assembly of lipid and polymer components is a convenient and efficient approach.
Drug precipitation during formulationEnsure that the organic solvent used to dissolve this compound and the polymer is fully miscible with the aqueous phase to prevent premature drug precipitation.
Problem 2: Poor Formulation Stability

Symptoms:

  • Significant changes in particle size or polydispersity index (PDI) over a short period.

  • Visible aggregation or precipitation of the formulation.

  • Premature leakage of encapsulated this compound.

Possible Causes and Solutions:

Possible Cause Solution
Inadequate storage conditionsStore liposomal formulations at 4°C. Avoid freezing unless a suitable cryoprotectant has been included in the formulation.
Suboptimal formulation componentsThe inclusion of cholesterol in liposomal formulations can increase membrane rigidity and stability. For LPHNPs, the lipid shell provides enhanced biocompatibility and stability.
High particle concentrationHigh concentrations can lead to increased particle collisions and aggregation. Diluting the formulation may improve stability.
Problem 3: Inconsistent In-Vitro/In-Vivo Results

Symptoms:

  • High efficacy in cell culture but poor performance in animal models.

  • Rapid clearance of nanoparticles from circulation.

  • Off-target accumulation and toxicity.

Possible Causes and Solutions:

Possible Cause Solution
Insufficient PEGylationSurface modification with polyethylene (B3416737) glycol (PEG) is crucial to prevent opsonization and rapid clearance by the mononuclear phagocyte system (MPS). Ensure adequate PEG density on the nanoparticle surface.
Inappropriate particle size or chargeNanoparticle size and surface charge are critical for in-vivo performance. For tumor targeting, a size range of 50-100 nm is often optimal. A neutral or slightly negative surface charge can help reduce non-specific interactions.
Lack of targeting moiety (for active targeting)If using active targeting, ensure the correct ligand is conjugated to the nanoparticle surface and that its density is optimized to avoid steric hindrance.
Poor experimental designEnsure your experimental design includes proper controls, an adequate sample size to achieve statistical power, and accounts for potential confounding variables.

Experimental Protocols

Protocol 1: this compound-Loaded Liposome Preparation by Thin-Film Hydration
  • Lipid Film Formation: Dissolve this compound, soy phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a buffer solution (e.g., PBS) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

Protocol 2: this compound-Loaded LPHNP Preparation by One-Step Nanoprecipitation
  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA) in a water-miscible organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Dissolve lipids (e.g., phosphatidylcholine) and a PEGylated lipid in water. The solution can be heated above the phase transition temperature of the lipids.

  • Nanoparticle Formation: Add the organic phase dropwise to the aqueous phase under continuous stirring. This leads to the precipitation of the polymer and self-assembly of the lipids around the polymer core.

  • Solvent Evaporation: Remove the organic solvent by stirring the suspension at room temperature overnight.

  • Purification: Purify the LPHNPs by centrifugation or dialysis to remove unencapsulated drug and excess lipids.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation cluster_optimization Optimization liposome Liposome Preparation size_zeta Size & Zeta Potential liposome->size_zeta lphnp LPHNP Preparation lphnp->size_zeta ee Encapsulation Efficiency size_zeta->ee stability Stability Assessment ee->stability invitro In-Vitro Studies stability->invitro invivo In-Vivo Studies invitro->invivo optimize Refine Formulation invivo->optimize Iterative Refinement optimize->liposome optimize->lphnp

Caption: Iterative workflow for this compound delivery system development.

troubleshooting_logic start Experiment Fails q1 Low Encapsulation Efficiency? start->q1 q2 Poor Stability? q1->q2 No a1 Optimize Lipid Ratio & Preparation Method q1->a1 Yes q3 Inconsistent In-Vivo Results? q2->q3 No a2 Check Storage Conditions & Formulation Components q2->a2 Yes a3 Review PEGylation, Size, & Targeting q3->a3 Yes end Re-evaluate q3->end No a1->end a2->end a3->end

Caption: A logical flow for troubleshooting common this compound delivery issues.

signaling_pathway lp10_np This compound Nanoparticle receptor Target Cell Receptor lp10_np->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome release This compound Release endosome->release Endosomal Escape target Intracellular Target release->target effect Therapeutic Effect target->effect

Caption: Targeted delivery and intracellular action of this compound.

References

managing side effects of LP10 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side effects of LP10 in animal studies. This compound is a liposomal formulation of tacrolimus (B1663567). While chronic toxicology studies in rats and dogs have shown no significant local and systemic toxicity with intravesical instillation of this compound, this guide offers troubleshooting advice and frequently asked questions to assist in study design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the known safety profile of this compound in animal studies?

A1: Chronic toxicology studies of this compound administered via intravesical instillation have been completed in both rats and dogs. The findings from these studies indicated that there was no significant local or systemic toxicity observed in either species. Key parameters assessed included morbidity, mortality, clinical observations, and weekly body weight. Additionally, full sets of standard tissues, including urinary tract tissues, were collected, weighed, and subjected to histopathology evaluations, which revealed no significant abnormalities.

Q2: What are the potential side effects of tacrolimus (the active ingredient in this compound) that I should be aware of in animal studies?

A2: While this compound itself has shown a favorable safety profile, it is important to be aware of the known dose-dependent side effects of tacrolimus observed in animal studies, which can include:

  • Nephrotoxicity: Changes in kidney function are a potential concern.

  • Metabolic Changes: This can include hyperglycemia.

  • Hematological Effects: Alterations in complete blood counts may be observed.

  • Gastrointestinal Issues: Symptoms such as diarrhea, nausea, and vomiting have been reported in some animal studies with systemic tacrolimus administration.

Q3: What clinical signs should I monitor for in animals during an this compound study?

A3: Routine cage-side observations are crucial. It is recommended to monitor for the following at least once or twice daily:

  • Changes in activity level (e.g., lethargy, hyperactivity).

  • Alterations in food and water consumption.

  • Changes in body weight.

  • Appearance of fur and skin.

  • Signs of pain or distress.

  • Changes in urine or feces.

Q4: How can I minimize the risk of systemic exposure to tacrolimus during intravesical instillation?

A4: Proper administration technique is key. Ensure the bladder is completely emptied before instillation to maximize contact time with the bladder wall and reduce the potential for systemic absorption. Following the specific protocol for instillation volume and duration is also critical.

Troubleshooting Guides

Issue 1: Observed Changes in Renal Function Parameters

  • Symptom: Elevated serum creatinine (B1669602) or blood urea (B33335) nitrogen (BUN) levels.

  • Possible Cause: Although not reported as a significant issue with intravesical this compound, systemic exposure to tacrolimus can be nephrotoxic.

  • Troubleshooting Steps:

    • Verify Dosing and Administration: Confirm that the correct dose was administered and that the intravesical instillation procedure was performed correctly to minimize systemic absorption.

    • Hydration: Ensure animals have adequate access to water. Dehydration can exacerbate renal issues.

    • Blood Level Monitoring: If systemic exposure is suspected, consider measuring tacrolimus blood levels.

    • Histopathology: At the end of the study, ensure a thorough histopathological examination of the kidneys is performed by a qualified pathologist.

Issue 2: Fluctuations in Blood Glucose Levels

  • Symptom: Hyperglycemia observed during routine blood monitoring.

  • Possible Cause: Systemic tacrolimus has been associated with impaired glucose metabolism.

  • Troubleshooting Steps:

    • Fasting State: Ensure that blood glucose measurements are taken from animals in a consistent fasting state to avoid diet-induced variations.

    • Dose Correlation: Analyze if the observed hyperglycemia correlates with the this compound dosage level.

    • Concomitant Medications: Review if any other administered substances could be contributing to altered glucose levels.

Experimental Protocols

Below is a representative protocol for a chronic toxicology study of intravesical this compound in rats, based on general FDA guidelines.

Table 1: Representative Chronic Toxicology Study Protocol for Intravesical this compound in Rats

ParameterSpecification
Test System Sprague-Dawley Rats
Number of Animals 10 males and 10 females per group
Groups Control (vehicle), Low Dose, Mid Dose, High Dose
Route of Administration Intravesical Instillation
Frequency of Dosing Once daily
Duration of Study 28 days
Observations Morbidity, mortality, clinical signs (twice daily), body weight (weekly), food consumption (weekly)
Clinical Pathology Hematology and serum chemistry at baseline and termination
Necropsy Gross pathology on all animals
Histopathology Full tissue list, with special attention to the urinary tract

Quantitative Data Summary

As the publicly available information on this compound toxicology studies states "no significant local and systemic toxicity," specific quantitative data on side effects is not available. The following table provides a template for the types of data that would be collected and analyzed in such a study.

Table 2: Template for Reporting Clinical Pathology Findings

ParameterControl Group (Mean ± SD)Low Dose Group (Mean ± SD)Mid Dose Group (Mean ± SD)High Dose Group (Mean ± SD)
Hematology
White Blood Cell Count
Red Blood Cell Count
Hemoglobin
Hematocrit
Platelet Count
Serum Chemistry
Creatinine
Blood Urea Nitrogen (BUN)
Alanine Aminotransferase (ALT)
Aspartate Aminotransferase (AST)
Glucose

Visualizations

Below are diagrams illustrating key concepts relevant to this compound animal studies.

Experimental_Workflow cluster_prestudy Pre-Study Phase cluster_study Dosing and Observation Phase cluster_poststudy Post-Study Analysis Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements (Weight, Bloodwork) Animal_Acclimatization->Baseline_Measurements Daily_Dosing Daily Intravesical This compound Dosing Baseline_Measurements->Daily_Dosing Clinical_Observations Daily Clinical Observations Daily_Dosing->Clinical_Observations Terminal_Bloodwork Terminal Bloodwork Daily_Dosing->Terminal_Bloodwork Weekly_Measurements Weekly Measurements (Weight, Food Intake) Clinical_Observations->Weekly_Measurements Weekly_Measurements->Daily_Dosing Necropsy Necropsy and Gross Pathology Terminal_Bloodwork->Necropsy Histopathology Histopathology Necropsy->Histopathology Troubleshooting_Logic Adverse_Event Adverse Clinical Observation Check_Dose Verify Dose and Administration Adverse_Event->Check_Dose Assess_Hydration Assess Animal Hydration Check_Dose->Assess_Hydration Consider_Blood_Levels Consider Tacrolimus Blood Level Analysis Assess_Hydration->Consider_Blood_Levels Pathology_Review Review Histopathology Results Consider_Blood_Levels->Pathology_Review Outcome Determine if Event is Treatment-Related Pathology_Review->Outcome Signaling_Pathway Tacrolimus Tacrolimus Complex Tacrolimus-FKBP12 Complex Tacrolimus->Complex FKBP12 FKBP12 FKBP12->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT NFAT (dephosphorylated) (Active) Calcineurin->NFAT Dephosphorylates NFATp NFAT (phosphorylated) (Inactive) NFATp->Calcineurin Nucleus Nucleus NFAT->Nucleus IL2_Gene IL-2 Gene Transcription Nucleus->IL2_Gene Promotes T_Cell_Activation T-Cell Activation IL2_Gene->T_Cell_Activation

Validation & Comparative

A Comparative Analysis of LP10 in the Treatment of Oral Lichen Planus

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the efficacy of LP10, a novel liposomal formulation of tacrolimus, for the treatment of Oral Lichen Planus (OLP). The data presented is primarily from a Phase 2a clinical trial. It is important to note that this was an open-label study and did not include a placebo arm for direct comparison. The information is intended for researchers, scientists, and drug development professionals to objectively assess the performance of this compound.

Oral Lichen Planus is a chronic, T-cell-mediated autoimmune disease affecting the oral mucosa, with no current FDA-approved therapy.[1] this compound is being developed as a potential first-in-class therapy to address this unmet medical need.[2]

Efficacy Data from Phase 2a Clinical Trial

A multicenter, dose-ranging Phase 2a study was conducted to evaluate the safety and efficacy of this compound in 27 adults with biopsy-confirmed symptomatic OLP who had previously failed standard therapies.[2][3] Patients administered a 3-minute this compound oral rinse twice daily for four weeks, followed by a two-week safety follow-up.[2] All three dose cohorts (0.25 mg, 0.5 mg, and 1.0 mg) demonstrated statistically significant improvements at the 4-week mark across multiple efficacy endpoints (p<0.05).[2]

Efficacy EndpointMeasurement ToolOutcome at Week 4
Investigator AssessmentInvestigator Global Assessment (IGA)Clear reductions in ulceration and erythema scores.[2]
Patient-Reported Pain and SensitivityNumerical Rating Scales (NRS)Significant reductions in pain and sensitivity.[2][4]
Patient-Reported SymptomsOLP Symptom Severity Measure (OLPSSM)Meaningful improvement in overall symptom burden.[2][4]
Patient Global ResponsePatient Global Response Assessment (GRA)Not detailed in the search results.

Sustained efficacy was observed, with all patients maintaining clinical benefit through the 2-week follow-up period.[2]

Safety and Tolerability

This compound was well-tolerated among all 27 patients who completed the treatment, with no serious adverse events reported.[2][3] The most common treatment-related adverse event was mild to moderate dry mouth, occurring in 18.5% of patients.[2][3] A key finding was the minimal systemic exposure to tacrolimus, with 76% of blood measurements below the detection limit (<1.0 ng/mL), underscoring the favorable safety profile of this topical formulation.[2][3]

Experimental Protocols

Phase 2a Clinical Trial Methodology

The Phase 2a study was a multicenter, dose-ranging, open-label trial conducted at five U.S. clinical sites.[2]

  • Participants: 27 adult patients (81.5% female, median age 62) with biopsy-confirmed symptomatic OLP who had failed previous standard therapies, including topical corticosteroids.[2]

  • Intervention: Patients were sequentially enrolled into three dose cohorts (0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus). They used a 10 mL LP-10 oral rinse for 3 minutes twice daily for 4 weeks.[2][4]

  • Follow-up: A 2-week safety follow-up was conducted after the treatment period.[2]

  • Primary Endpoint: Safety and tolerability.[3]

  • Secondary Efficacy Endpoints: Investigator Global Assessment (IGA), Reticulation/Erythema/Ulceration (REU) score, Pain/Sensitivity Numerical Rating Scale (NRS), and OLP Symptom Severity Measure (OLPSSM).[2][4]

Mechanism of Action

This compound is a proprietary liposomal formulation of tacrolimus, a calcineurin inhibitor.[2] Its mechanism of action in OLP, a T-cell-mediated autoimmune disease, involves the inhibition of T-lymphocyte activation. Tacrolimus binds to the immunophilin FKBP12, and this complex then inhibits calcineurin, a calcium-dependent phosphatase. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), blocking its translocation to the nucleus and thereby inhibiting the transcription of genes for pro-inflammatory cytokines like Interleukin-2 (IL-2).

LP10_Mechanism_of_Action cluster_cell T-Cell cluster_nucleus Nucleus TCR T-Cell Receptor Ca_ion Ca²⁺ Influx TCR->Ca_ion Antigen Presentation Calcineurin Calcineurin Ca_ion->Calcineurin Activates NFAT_P NF-AT (phosphorylated) Calcineurin->NFAT_P Dephosphorylates NFAT NF-AT (dephosphorylated) NFAT_P->NFAT NFAT_nucleus NF-AT NFAT->NFAT_nucleus Translocation This compound This compound (Tacrolimus) FKBP12 FKBP12 This compound->FKBP12 Binds to LP10_FKBP12 This compound-FKBP12 Complex This compound->LP10_FKBP12 FKBP12->LP10_FKBP12 LP10_FKBP12->Calcineurin Inhibits IL2_gene IL-2 Gene NFAT_nucleus->IL2_gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Pro-inflammatory\nCytokine Production Pro-inflammatory Cytokine Production IL2_mRNA->Pro-inflammatory\nCytokine Production LP10_Phase2a_Workflow start Patient Screening enrollment Enrollment (n=27) Biopsy-confirmed OLP, Failed prior therapy start->enrollment dose_allocation Dose Allocation (3 Cohorts) enrollment->dose_allocation cohort1 Cohort 1 0.25 mg this compound dose_allocation->cohort1 cohort2 Cohort 2 0.5 mg this compound dose_allocation->cohort2 cohort3 Cohort 3 1.0 mg this compound dose_allocation->cohort3 treatment 4-Week Treatment Twice daily 3-min oral rinse cohort1->treatment cohort2->treatment cohort3->treatment week4_assessment Week 4 Assessment Safety & Efficacy Endpoints treatment->week4_assessment follow_up 2-Week Safety Follow-up week4_assessment->follow_up end End of Study follow_up->end

References

A Comparative Analysis of LP10 and Topical Corticosteroids for Oral Lichen Planus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LP10 (liposomal tacrolimus) and topical corticosteroids for the treatment of oral lichen planus (OLP). This analysis is based on available clinical trial data and outlines the experimental protocols for key studies.

Oral lichen planus is a chronic inflammatory condition of the oral mucosa with a T-cell mediated autoimmune pathogenesis.[1] The management of symptomatic OLP primarily aims to reduce pain and inflammation, with high-potency topical corticosteroids considered the first-line treatment.[2][3] However, a novel formulation, this compound, a liposomal oral rinse of tacrolimus (B1663567), has emerged as a potential therapeutic alternative.[4][5]

Efficacy and Safety: A Tabular Comparison

The following tables summarize the quantitative data from clinical studies on this compound and topical corticosteroids for the treatment of OLP. It is important to note that no direct head-to-head trials of this compound versus topical corticosteroids have been published. The data for this compound is from a Phase 2a multicenter, dose-ranging study.[4][6][7] Data for topical corticosteroids is derived from various studies and systematic reviews.

Table 1: Efficacy of this compound in Symptomatic Oral Lichen Planus (4-Week Treatment) [4][6][8]

Efficacy EndpointBaseline (Mean ± SD)Week 4 (Mean ± SD)p-value
Investigator Global Assessment (IGA)3.5 ± 0.511.8 ± 1.37< 0.0001
Pain Numerical Rating Scale (NRS)6.8 ± 1.902.3 ± 2.53< 0.0001
Sensitivity Numerical Rating Scale (NRS)7.2 ± 1.712.9 ± 2.29< 0.0001
Reticulation/Erythema/Ulceration (REU)26.5 ± 10.413.2 ± 8.15< 0.0001

A notable finding from the this compound Phase 2a study was that all participants who had previously failed standard therapies, including topical corticosteroids, responded to the treatment.[7][8]

Table 2: Safety Profile of this compound [4][6][7][8]

Safety ParameterObservation
Serious Adverse EventsNone reported
Systemic AbsorptionMinimal; 75-76% of tacrolimus blood measurements were below the limit of detection (<1.0 ng/mL)
Most Common Treatment-Related Adverse EventDry mouth (18.5% of patients)
Discontinuation due to Adverse EventsNone

Table 3: Efficacy of Topical Corticosteroids in Oral Lichen Planus

Study DrugComparatorOutcome
Clobetasol (B30939) propionate (B1217596), fluocinonide (B1672898), betamethasone, triamcinolone (B434) acetonidePlaceboMay be effective in reducing and stopping pain.[9]
Clobetasol ointmentClobetasol ointment after systemic prednisoneComplete remission of signs in 69.6% of the topical-only group vs. 68.2% in the systemic + topical group (p=0.94).[3]
Topical TacrolimusTopical CorticosteroidsSome evidence suggests tacrolimus may be more effective than corticosteroids.[9][10]

A systematic review suggests that topical steroids appear to be the most economical and efficacious option for OLP, followed by topical calcineurin inhibitors like tacrolimus.[11]

Mechanisms of Action

This compound (Tacrolimus)

This compound utilizes a novel sphingomyelin-liposomal formulation for administration as an oral rinse, which is designed to improve mucosal contact and drug delivery.[4] The active ingredient, tacrolimus, is a calcineurin inhibitor. It suppresses the immune response by inhibiting T-cell activation and the production of inflammatory cytokines.[2]

Topical Corticosteroids

Topical corticosteroids, such as clobetasol propionate and fluocinonide, are the first-line treatment for OLP.[2] Their primary mechanism is the suppression of T-cell mediated inflammation.[2] They bind to intracellular glucocorticoid receptors, which leads to the inhibition of pro-inflammatory gene transcription, reduction in T-cell proliferation, and decreased cytokine production.[2]

Signaling Pathway Diagrams

LP10_Mechanism_of_Action cluster_TCell T-Cell TCR T-Cell Receptor Calcineurin Calcineurin TCR->Calcineurin Antigen Presentation NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT (active) NFATp->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Enters Nucleus Cytokines Inflammatory Cytokines (e.g., IL-2) IL2_Gene->Cytokines This compound This compound (Tacrolimus) This compound->Calcineurin Inhibits Apoptosis Epithelial Cell Apoptosis Cytokines->Apoptosis Induces

Caption: Mechanism of Action of this compound (Tacrolimus) in OLP.

Corticosteroid_Mechanism_of_Action cluster_Cell Inflammatory Cell CS Corticosteroid GR Glucocorticoid Receptor CS->GR Binds CS_GR CS-GR Complex GR->CS_GR GRE Glucocorticoid Response Elements CS_GR->GRE Translocates to Nucleus Binds to GRE ProInflammatory_Genes Pro-inflammatory Genes (e.g., Cytokines, Chemokines) CS_GR->ProInflammatory_Genes Downregulates (Inhibits Transcription Factors e.g., NF-kB, AP-1) AntiInflammatory_Genes Anti-inflammatory Genes GRE->AntiInflammatory_Genes Upregulates Inflammation Inflammation ProInflammatory_Genes->Inflammation Promotes AntiInflammatory_Genes->Inflammation Inhibits

Caption: Mechanism of Action of Topical Corticosteroids.

Experimental Protocols

This compound Phase 2a Clinical Trial (NCT06233591) [4][6][12]

  • Study Design: A multicenter, dose-ranging study involving 27 adult participants with symptomatic OLP.

  • Inclusion Criteria: Adults (≥18 years) with a biopsy-confirmed diagnosis of OLP within the last 10 years, moderate OLP (IGA score ≥ 3), and a pain and sensitivity NRS score of ≥ 3.[12]

  • Treatment Regimen: Participants received a 10 mL oral rinse of this compound at doses of 0.25 mg, 0.5 mg, or 1.0 mg of tacrolimus. The rinse was used for 3 minutes twice daily for 4 weeks.[6]

  • Efficacy Assessments:

    • Investigator Global Assessment (IGA)

    • Reticulation/Erythema/Ulceration (REU) score

    • Pain and Sensitivity Numerical Rating Scale (NRS)

    • Oral Lichen Planus Symptom Severity Measure (OLPSSM)

    • Patient Global Response Assessment (GRA)

  • Safety Assessments: Monitoring of adverse events, laboratory studies, and whole blood tacrolimus levels measured by liquid chromatography–tandem mass spectrometry (LC–MS/MS).[4]

LP10_Trial_Workflow Screening Screening (Inclusion/Exclusion Criteria Met) Washout 4-Week Washout (for patients on oral steroids) Screening->Washout Baseline Baseline Assessment (IGA, NRS, REU, OLPSSM) Screening->Baseline No prior oral steroids Washout->Baseline Treatment 4-Week Treatment Phase (this compound Oral Rinse Twice Daily) Baseline->Treatment Week1_Assessment Week 1 Assessment Treatment->Week1_Assessment Interim Week4_Assessment Week 4 Assessment (End of Treatment) Week1_Assessment->Week4_Assessment FollowUp 2-Week Follow-Up Week4_Assessment->FollowUp

Caption: Experimental Workflow for the this compound Phase 2a Trial.

Topical Corticosteroid Trials (General Protocol)

  • Study Design: Randomized controlled trials comparing a topical corticosteroid to a placebo or another active treatment.

  • Inclusion Criteria: Patients with symptomatic, histologically confirmed OLP.

  • Treatment Regimen: Application of a high-potency topical corticosteroid (e.g., clobetasol propionate 0.05% or fluocinonide 0.05% gel) to the affected areas, typically twice daily for a period ranging from 2 to 3 months.[2]

  • Efficacy Assessments:

    • Reduction in pain and burning sensation (often measured using a Visual Analog Scale or Numerical Rating Scale).

    • Clinical improvement in lesions (e.g., reduction in erythema and ulceration).

  • Safety Assessments: Monitoring for local and systemic side effects, such as oral candidiasis and mucosal atrophy.

Conclusion

Topical corticosteroids remain the established first-line therapy for symptomatic OLP, with evidence supporting their efficacy in pain reduction.[9] this compound, a novel liposomal tacrolimus oral rinse, has demonstrated significant improvements in both investigator-assessed and patient-reported outcomes in a Phase 2a trial, with a favorable safety profile and minimal systemic absorption.[4][8] Notably, this compound showed efficacy in patients who had previously failed corticosteroid therapy.[8] While direct comparative trials are lacking, the available data suggests that this compound is a promising emerging therapy for OLP, particularly for patients with refractory disease. Future head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of this compound and topical corticosteroids.

References

Comparative Analysis of a Novel Calcineurin Inhibitor: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison with Standard-of-Care Agents

In the field of immunosuppressive therapy, calcineurin inhibitors (CNIs) are a cornerstone for preventing allograft rejection and managing autoimmune diseases.[1][2] Their mechanism involves the inhibition of calcineurin, a protein phosphatase that activates T-cells, thereby suppressing the immune response.[2][3] This guide provides a comparative framework for evaluating a novel calcineurin inhibitor, designated here as "LP10," against established CNIs such as Tacrolimus and Cyclosporin A.

Initial literature searches did not yield specific public data for a calcineurin inhibitor designated "this compound." Therefore, this guide will serve as a template, outlining the necessary data, experimental protocols, and comparative analyses required to evaluate a novel CNI against current standards of care.

Mechanism of Action: The Calcineurin-NFAT Signaling Pathway

Calcineurin inhibitors exert their immunosuppressive effects by disrupting the Ca²⁺-calcineurin-NFAT signaling pathway, which is crucial for T-cell activation.[4] Upon T-cell receptor stimulation, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to enter the nucleus. In the nucleus, NFAT promotes the transcription of key cytokines like Interleukin-2 (IL-2), which drives T-cell proliferation.

CNIs block this process. Cyclosporin A first binds to an intracellular protein called cyclophilin, while Tacrolimus and the novel CNI Voclosporin bind to FK-binding protein 12 (FKBP12). These drug-immunophilin complexes then bind to and inhibit calcineurin, preventing NFAT dephosphorylation and halting the immune cascade.

Calcineurin_Pathway TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC Stimulation IP3 IP3 PLC->IP3 Ca ↑ Ca²⁺ IP3->Ca Release from ER Calmodulin Calmodulin Ca->Calmodulin Binds Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Binds Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activates NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene IL-2 Gene Transcription NFAT->Gene Translocates FKBP12 FKBP12 LP10_FKBP12 This compound-FKBP12 Complex LP10_FKBP12->Calcineurin_active Inhibits This compound This compound This compound->FKBP12 Binds

Figure 1. Calcineurin-NFAT signaling pathway and inhibition by this compound.

Comparative Data on Inhibitory Potency

The primary measure of a CNI's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit 50% of the calcineurin phosphatase activity in vitro. A lower IC50 value indicates higher potency. The immunosuppressive activity is often assessed in cellular assays, such as the mixed lymphocyte reaction (MLR), which measures the T-cell proliferation in response to alloantigens.

Table 1: In Vitro Potency and Immunosuppressive Activity

Compound Target Immunophilin Calcineurin Inhibition IC50 (nM) T-Cell Proliferation IC50 (nM) (MLR Assay)
This compound (Hypothetical) FKBP12 Data Pending Data Pending
Tacrolimus (FK506) FKBP12 ~0.5 - 2.0 ~0.1 - 1.0
Cyclosporin A Cyclophilin A ~7.0 ~5.0 - 20.0
Voclosporin FKBP12 ~0.8 ~2.0 - 5.0

| Pimecrolimus | FKBP12 | ~5.0 - 20.0 | ~10.0 - 50.0 |

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable data. Below are methodologies for key experiments used to evaluate CNIs.

This assay directly measures the enzymatic activity of calcineurin and its inhibition by the test compound.

Objective: To determine the IC50 value of this compound for calcineurin phosphatase activity.

Principle: The assay measures the amount of free phosphate (B84403) released by calcineurin from a specific phosphopeptide substrate (e.g., RII phosphopeptide). The reaction is stopped, and a malachite green-based reagent is added, which forms a colored complex with the free phosphate. The absorbance is read at ~620 nm and is proportional to the enzyme's activity.

Materials:

  • Recombinant human Calcineurin

  • Calmodulin

  • RII phosphopeptide substrate

  • Assay Buffer (e.g., 20 mM Tris, 10 mM MgCl₂, 0.1 mM CaCl₂, pH 7.5)

  • This compound, Tacrolimus, Cyclosporin A (with Cyclophilin A)

  • Malachite Green Phosphate Detection Solution

  • 96-well microplate and reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and control inhibitors in assay buffer.

  • Reaction Setup: In a 96-well plate, add assay buffer, calmodulin, CaCl₂, and the inhibitor dilutions.

  • Enzyme Addition: Add recombinant calcineurin to all wells except the "no-enzyme" control. Pre-incubate for 10-15 minutes at 30°C to allow inhibitor binding.

  • Reaction Initiation: Add the RII phosphopeptide substrate to all wells to start the reaction.

  • Incubation: Incubate at 30°C for 15-30 minutes.

  • Detection: Stop the reaction by adding the Malachite Green solution.

  • Measurement: Read the absorbance at 620 nm.

  • Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value using non-linear regression.

Assay_Workflow cluster_prep cluster_reaction cluster_analysis A Prepare Reagents: - Calcineurin - Inhibitors (this compound) - Substrate B Plate Setup: Add Buffer, Calmodulin, Inhibitor Dilutions A->B C Add Calcineurin (Pre-incubate 15 min) B->C D Add Substrate (Start Reaction) C->D E Incubate at 30°C D->E F Add Malachite Green (Stop Reaction) E->F G Read Absorbance (620 nm) F->G H Calculate % Inhibition & Determine IC50 G->H

Figure 2. Workflow for the in vitro calcineurin inhibition assay.

This cellular assay assesses the immunosuppressive effect of a compound on T-cell proliferation in response to allogeneic stimulation, mimicking an aspect of transplant rejection.

Objective: To determine the IC50 of this compound for inhibiting T-cell proliferation.

Principle: Peripheral blood mononuclear cells (PBMCs) from two different donors are co-cultured. The "stimulator" cells are irradiated or treated with Mitomycin C to prevent their proliferation. The "responder" cells proliferate in response to the foreign antigens on the stimulator cells. The test compound's ability to inhibit this proliferation is measured, typically by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a colorimetric reagent (e.g., WST-1).

Materials:

  • PBMCs from two healthy, unrelated donors

  • Complete RPMI-1640 medium

  • Mitomycin C or irradiator

  • This compound and control inhibitors

  • Proliferation detection reagent (e.g., ³H-thymidine or WST-1)

  • 96-well cell culture plates

Procedure:

  • Cell Isolation: Isolate PBMCs from both donors using Ficoll-Paque density gradient centrifugation.

  • Stimulator Cell Preparation: Treat the stimulator PBMCs with Mitomycin C (50 µg/mL) for 30 minutes at 37°C or irradiate them to inhibit proliferation. Wash the cells thoroughly.

  • Assay Setup: Plate the responder PBMCs (e.g., 1x10⁵ cells/well). Add serial dilutions of this compound or control inhibitors.

  • Co-culture: Add the treated stimulator PBMCs (e.g., 1x10⁵ cells/well) to initiate the reaction.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a CO₂ incubator.

  • Proliferation Measurement:

    • For ³H-thymidine: Add the tracer for the final 18 hours of incubation, then harvest cells and measure radioactivity.

    • For WST-1: Add the reagent for the final 4 hours, then measure absorbance.

  • Analysis: Calculate the percentage of proliferation inhibition for each this compound concentration and determine the IC50 value.

Logical Framework for Comparative Analysis

A thorough comparison requires a structured approach, moving from fundamental mechanism to cellular function and finally to potential clinical implications like toxicity.

Comparative_Analysis cluster_level1 Level 1: Potency & Efficacy cluster_level2 Level 2: Selectivity & Safety cluster_level3 Level 3: Preclinical Validation A Core Question: Is this compound a viable alternative to current CNIs? B In Vitro Potency (Calcineurin Assay) A->B C Cellular Efficacy (MLR / IL-2 Assay) A->C D Off-Target Screening (Kinase Panels, etc.) B->D E In Vitro Toxicity (e.g., Nephrotoxicity Model) C->E F Pharmacokinetics (PK) (Animal Models) D->F G In Vivo Efficacy (e.g., Skin Graft Model) E->G H Conclusion: Comparative Profile of this compound F->H G->H

Figure 3. Logical flow for the comparative analysis of a novel CNI.

Conclusion

The development of new calcineurin inhibitors like the hypothetical this compound aims to improve upon the therapeutic window of existing drugs, potentially offering greater potency, higher selectivity, or a more favorable safety profile (e.g., reduced nephrotoxicity). A rigorous comparative analysis, based on standardized experimental protocols and clear quantitative data, is critical for establishing the therapeutic potential of any new agent in this class. The framework provided here outlines the essential steps for such an evaluation, ensuring an objective comparison against the current gold standards, Tacrolimus and Cyclosporin A.

References

A Comparative Guide to Tacrolimus Formulations: LP10 Oral Rinse vs. Systemic Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of LP10, a novel topical liposomal tacrolimus (B1663567) formulation, with established systemic formulations of tacrolimus, including immediate-release (IR), extended-release (ER), and LCPT (MeltDose®) formulations. The information is intended to highlight the distinct characteristics, intended clinical applications, and pharmacokinetic profiles of these different drug delivery systems for researchers and professionals in drug development.

Overview of Tacrolimus Formulations

Tacrolimus is a potent calcineurin inhibitor widely used for immunosuppression.[1] Its therapeutic applications have led to the development of various formulations designed to optimize drug delivery for different clinical needs. These formulations can be broadly categorized into two groups: systemic and topical.

  • Systemic Formulations (IR, ER, LCPT): These are designed for oral administration to achieve systemic immunosuppression, primarily for the prophylaxis of organ rejection in transplant recipients.[2] They include immediate-release capsules and extended-release tablets and capsules.[3][4]

  • Topical Formulation (this compound): this compound is a novel liposomal tacrolimus oral rinse developed for the localized treatment of inflammatory mucosal conditions, specifically Oral Lichen Planus (OLP).[5][6] Its primary goal is to act directly on the oral mucosa with minimal systemic absorption.[5]

Comparative Data of Tacrolimus Formulations

The following tables summarize the key characteristics and pharmacokinetic parameters of this compound and various systemic tacrolimus formulations.

Table 1: General Characteristics of Tacrolimus Formulations

FeatureThis compoundImmediate-Release (IR) TacrolimusExtended-Release (ER) TacrolimusLCPT (Envarsus XR®)
Formulation Type Liposomal Oral RinseCapsules, Granules for Oral SuspensionCapsules (e.g., Advagraf®)Tablets (MeltDose® Technology)
Route of Administration Topical (Oral Rinse)OralOralOral
Primary Indication Symptomatic Oral Lichen Planus (OLP)[5]Prophylaxis of organ rejection in transplantation[2]Prophylaxis of organ rejection in transplantation[7]Prophylaxis of organ rejection in transplantation[8]
Dosing Frequency Twice daily[5]Twice daily[9]Once daily[7]Once daily[8]
Drug Delivery Goal Localized delivery to oral mucosa with minimal systemic exposure[5]Rapid systemic absorption for immunosuppression[9]Prolonged systemic drug release over 24 hours[7]Improved bioavailability and consistent systemic exposure[8][10]

Table 2: Pharmacokinetic Profile Comparison

Pharmacokinetic ParameterThis compound (Oral Rinse)Immediate-Release (IR) TacrolimusExtended-Release (ER) TacrolimusLCPT (Envarsus XR®)
Systemic Bioavailability Minimal; designed to be low[5][11]Low and variable (11-20%)[9]Comparable to IR formulation[12]~50% greater than IR-Tacrolimus[8][10]
Time to Peak Concentration (Tmax) Not applicable (local action)1-2 hours[9]Delayed compared to IR[7]Longer than IR and ER formulations[8][10]
Peak Concentration (Cmax) Very low in systemic circulation (<1.0 ng/mL in 75% of measurements)[5]Higher peak concentrations[10]Lower Cmax compared to IR[7]~30% reduction in peak concentrations compared to IR[10]
Area Under the Curve (AUC) Not applicable for systemic comparisonStandard for systemic exposureComparable to IR formulation[7]Similar overall exposure (AUC) at a reduced dose compared to IR[10]
Systemic Trough Levels (Cmin) Mean levels < 1.0 ng/mL[5]Therapeutic monitoring required (target ranges vary)Therapeutic monitoring required (target ranges vary)Therapeutic monitoring required (target ranges vary)

Experimental Protocols and Methodologies

The data presented in this guide are derived from various clinical studies. The methodologies for key experiments are summarized below.

This compound Phase 2a Clinical Trial for Oral Lichen Planus
  • Study Design: A multicenter, dose-ranging study evaluating the safety and efficacy of LP-10 in patients with symptomatic OLP.[5]

  • Treatment Protocol: Patients received a 10-mL oral rinse of LP-10 at concentrations of 0.25 mg, 0.5 mg, or 1.0 mg of tacrolimus. The rinse was administered for 3 minutes twice daily for 4 weeks.[5]

  • Pharmacokinetic Analysis: Tacrolimus blood levels were monitored to assess systemic absorption. The results showed that mean tacrolimus levels remained below 1.0 ng/mL in 75% of post-baseline measurements, with a maximum individual level of 4.5 ng/mL, well below the toxicity threshold of 15 ng/mL.[5]

  • Efficacy Assessment: Efficacy was measured by Investigator Global Assessment (IGA), Reticulation/Erythema/Ulceration (REU) score, and patient-reported outcomes on pain and sensitivity.[5]

Pharmacokinetic Studies of Systemic Tacrolimus Formulations
  • Study Design: Randomized, parallel-group, open-label, multicenter studies in de novo kidney or liver transplant recipients.[13][14]

  • Treatment Protocol: Patients were randomized to receive different formulations of tacrolimus (e.g., LCPT vs. IR-Tac or PR-Tac). Doses were adjusted to maintain target trough concentrations.[13][14]

  • Pharmacokinetic Analysis: 24-hour pharmacokinetic profiles were obtained on multiple days post-transplant. Blood samples were collected at various time points to determine Cmax, Tmax, and AUC.[13][14]

  • Bioequivalence Assessment: The pharmacokinetic parameters of different formulations were compared to assess for bioequivalence and differences in bioavailability.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct mechanisms of action and clinical workflows for this compound and systemic tacrolimus formulations.

G cluster_0 This compound: Localized Oral Delivery cluster_1 Systemic Tacrolimus: Oral Absorption for Systemic Immunosuppression This compound Oral Rinse This compound Oral Rinse Liposomal Tacrolimus Liposomal Tacrolimus This compound Oral Rinse->Liposomal Tacrolimus Adherence to Oral Mucosa Adherence to Oral Mucosa Liposomal Tacrolimus->Adherence to Oral Mucosa Minimal Systemic Absorption Minimal Systemic Absorption Liposomal Tacrolimus->Minimal Systemic Absorption Low Permeation Localized Immunosuppression in OLP Lesions Localized Immunosuppression in OLP Lesions Adherence to Oral Mucosa->Localized Immunosuppression in OLP Lesions Symptom Reduction in OLP Symptom Reduction in OLP Localized Immunosuppression in OLP Lesions->Symptom Reduction in OLP Oral Administration (IR/ER/LCPT) Oral Administration (IR/ER/LCPT) Dissolution in GI Tract Dissolution in GI Tract Oral Administration (IR/ER/LCPT)->Dissolution in GI Tract Systemic Absorption Systemic Absorption Dissolution in GI Tract->Systemic Absorption Distribution to Target Organs Distribution to Target Organs Systemic Absorption->Distribution to Target Organs Systemic Immunosuppression Systemic Immunosuppression Distribution to Target Organs->Systemic Immunosuppression Prevention of Organ Rejection Prevention of Organ Rejection Systemic Immunosuppression->Prevention of Organ Rejection

Caption: Drug delivery mechanisms of this compound vs. systemic tacrolimus formulations.

G cluster_0 Clinical Workflow: this compound for OLP cluster_1 Clinical Workflow: Systemic Tacrolimus for Transplant Diagnosis of OLP Diagnosis of OLP Prescription of this compound Oral Rinse Prescription of this compound Oral Rinse Diagnosis of OLP->Prescription of this compound Oral Rinse Patient Self-Administration (Twice Daily) Patient Self-Administration (Twice Daily) Prescription of this compound Oral Rinse->Patient Self-Administration (Twice Daily) Monitoring of Oral Lesions and Symptoms Monitoring of Oral Lesions and Symptoms Patient Self-Administration (Twice Daily)->Monitoring of Oral Lesions and Symptoms Dose/Frequency Adjustment Dose/Frequency Adjustment Monitoring of Oral Lesions and Symptoms->Dose/Frequency Adjustment Organ Transplantation Organ Transplantation Initiation of Systemic Tacrolimus Initiation of Systemic Tacrolimus Organ Transplantation->Initiation of Systemic Tacrolimus Therapeutic Drug Monitoring (TDM) of Blood Levels Therapeutic Drug Monitoring (TDM) of Blood Levels Initiation of Systemic Tacrolimus->Therapeutic Drug Monitoring (TDM) of Blood Levels Dose Adjustment to Target Trough Levels Dose Adjustment to Target Trough Levels Therapeutic Drug Monitoring (TDM) of Blood Levels->Dose Adjustment to Target Trough Levels Long-term Immunosuppression Long-term Immunosuppression Dose Adjustment to Target Trough Levels->Long-term Immunosuppression

Caption: Clinical application workflows for this compound and systemic tacrolimus.

Tacrolimus Signaling Pathway

Tacrolimus, regardless of its formulation, exerts its immunosuppressive effects by inhibiting calcineurin. The following diagram illustrates this key signaling pathway.

G Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 binds to Calcineurin Calcineurin FKBP12->Calcineurin complex inhibits NFAT (dephosphorylated) NFAT (dephosphorylated) Calcineurin->NFAT (dephosphorylated) dephosphorylates NFAT (phosphorylated) NFAT (phosphorylated) NFAT (phosphorylated)->Calcineurin IL-2 Gene Transcription IL-2 Gene Transcription NFAT (dephosphorylated)->IL-2 Gene Transcription activates T-cell Activation T-cell Activation IL-2 Gene Transcription->T-cell Activation

Caption: Tacrolimus mechanism of action via calcineurin inhibition.

Conclusion

This compound represents a targeted approach to delivering tacrolimus for a localized inflammatory condition, with a formulation designed to maximize efficacy at the site of application while minimizing systemic exposure and associated toxicities. In contrast, systemic tacrolimus formulations are engineered for controlled release and absorption into the bloodstream to provide broad immunosuppression for the prevention of organ rejection. The choice of formulation is therefore critically dependent on the therapeutic objective. The distinct pharmacokinetic profiles and intended uses of these formulations underscore the importance of tailored drug delivery systems in optimizing therapeutic outcomes.

References

A Comparative Analysis of LP10 and Standard of Care in Managing Hemorrhagic Cystitis and Oral Lichen Planus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of LP10 with the current standard of care for two distinct conditions: hemorrhagic cystitis (HC) and oral lichen planus (OLP). This analysis is based on available clinical trial data and aims to present an objective overview of efficacy, safety, and methodologies.

This compound: A Novel Formulation of Tacrolimus (B1663567)

This compound is a liposomal formulation of tacrolimus, a potent calcineurin inhibitor. Its mechanism of action involves binding to the immunophilin FKBP-12, creating a complex that inhibits the phosphatase activity of calcineurin. This ultimately suppresses T-lymphocyte activation and the production of inflammatory cytokines, key drivers in the pathophysiology of immune-mediated conditions like hemorrhagic cystitis and oral lichen planus.

Signaling Pathway of Tacrolimus (Active Ingredient in this compound)

cluster_cell T-Cell TCR T-Cell Receptor Ca_ion Ca²⁺ TCR->Ca_ion Signal Transduction Calmodulin Calmodulin Ca_ion->Calmodulin activates Calcineurin Calcineurin Calmodulin->Calcineurin activates NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFATa NFAT (active) NFATp->NFATa Nucleus Nucleus NFATa->Nucleus translocates to IL2_gene IL-2 Gene IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA transcription IL2 Interleukin-2 IL2_mRNA->IL2 translation This compound This compound (Tacrolimus) FKBP12 FKBP-12 This compound->FKBP12 binds to Complex This compound-FKBP12 Complex FKBP12->Complex Complex->Calcineurin inhibits

Caption: Tacrolimus inhibits T-cell activation by blocking calcineurin.

Part 1: this compound vs. Standard of Care for Hemorrhagic Cystitis

Hemorrhagic cystitis (HC) is a severe inflammation of the bladder characterized by persistent hematuria. There is currently no FDA-approved drug treatment for HC, and the standard of care involves a stepwise approach to manage symptoms and control bleeding.

Standard of Care for Hemorrhagic Cystitis

The management of HC typically begins with conservative measures and progresses to more invasive therapies if bleeding persists.

Stepwise Treatment Approach for Hemorrhagic Cystitis:

  • Conservative Management:

    • Hydration and forced diuresis.

    • Continuous bladder irrigation to prevent clot formation.

  • Intravesical Therapies:

    • Hyaluronic Acid: Aims to regenerate the glycosaminoglycan layer of the bladder mucosa.

    • Formalin: Used in refractory cases, it acts by causing protein fixation in the capillaries. Due to its potential for significant side effects, it is often reserved for severe, intractable bleeding.

  • Systemic Therapies & Other Interventions:

    • Hyperbaric oxygen therapy.

    • In rare, severe cases, surgical intervention may be necessary.

Clinical Trial Data: this compound in Hemorrhagic Cystitis

A Phase 2a multicenter, dose-escalation study evaluated the safety and efficacy of intravesical this compound in 13 patients with refractory moderate to severe HC.

Experimental Protocol: this compound Phase 2a Trial (NCT01393223)

  • Study Design: Open-label, dose-escalation.

  • Participants: 13 male patients with a mean age of 67 years, with a history of prostate cancer (n=9), bladder cancer (n=2), or lymphoma (n=2). The mean duration of HC was 4 years.

  • Intervention: Up to two intravesical instillations of this compound at doses of 2 mg, 4 mg, or 8 mg of tacrolimus.

  • Primary Efficacy Outcomes:

    • Change from baseline in the number of bleeding sites on cystoscopy.

    • Change in microscopic urine analysis for red blood cells (RBCs).

    • Change in hematuria on dipstick.

  • Additional Efficacy Measures:

    • Urinary incontinence, frequency, and urgency assessed via a 3-day diary.

    • Cystoscopy global response assessment (GRA).

Data Presentation: this compound vs. Standard of Care for Hemorrhagic Cystitis
TreatmentStudy DesignNumber of PatientsKey Efficacy EndpointsResultsAdverse Events
This compound Phase 2a, Open-label, Dose-escalation13Change in cystoscopic bleeding sites, hematuria, and urinary incontinence.Significant improvements in bleeding on cystoscopy, RBC counts in urine, hematuria on dipstick, and urinary incontinence. A dose-dependent improvement was observed, particularly in the 4 mg and 8 mg groups.[1]Well-tolerated. Three drug-related adverse events were reported: artificial urinary sphincter malfunction, dysuria, and bladder spasms. No treatment-related severe or serious adverse events.[1]
Intravesical Formalin Retrospective Cohort8Resolution of hematuria during hospitalization.75% of patients achieved treatment success with a median time to resolution of four days.[2][3]Risk of bladder dysfunction.[2][3]
Intravesical Formalin Retrospective Cohort35Complete and partial response after a single instillation.89% complete response and 8% partial response. A 1% solution was as effective as higher concentrations with less morbidity.[4]Minor complications in 54% of patients, and major complications in 31%, with 5 cases requiring urinary diversion.[4]
Intravesical Hyaluronic Acid Prospective Pilot Study18Complete and partial remission at 6 and 12 months.At 6 months, 87.5% of patients had complete remission. At 12 months, 77% maintained complete remission, and 23.3% had a partial response.[5]No side effects were reported.[5]
Intravesical Hyaluronic Acid Prospective Cohort30Reduction in pelvic pain, hematuria, and urinary frequency.Significant reduction in pelvic pain intensity (-45.81%), hematuria (-26.87%), and total 24-hour voids (-23.92%).[6]Two treatment-related adverse events (6.6%) of grade 1 hematuria were reported.[6]

Experimental Workflow: this compound Phase 2a Clinical Trial

Screening Patient Screening (N=15) Enrollment Enrollment (N=13) Screening->Enrollment Dose_Escalation Dose Escalation Groups (2mg, 4mg, 8mg this compound) Enrollment->Dose_Escalation Treatment Up to 2 Intravesical This compound Instillations Dose_Escalation->Treatment Follow_up Follow-up Assessments Treatment->Follow_up Endpoints Primary & Secondary Efficacy Endpoints Assessed Follow_up->Endpoints

Caption: Workflow of the this compound Phase 2a trial for hemorrhagic cystitis.

Part 2: this compound vs. Standard of Care for Oral Lichen Planus

Oral lichen planus (OLP) is a chronic inflammatory condition affecting the mucous membranes of the mouth. The standard of care aims to reduce symptoms and manage the inflammatory process.

Standard of Care for Oral Lichen Planus

Topical corticosteroids are the cornerstone of treatment for symptomatic OLP.

First-Line Therapy:

Second-Line and Other Therapies:

  • For recalcitrant cases, other options include topical calcineurin inhibitors (like tacrolimus), systemic corticosteroids, retinoids, and other immunosuppressants.[7][8][9]

Clinical Trial Data: Standard of Care for Oral Lichen Planus

A randomized, placebo-controlled, double-blind study evaluated the efficacy of clobetasol propionate 0.05% in patients with symptomatic OLP.

Experimental Protocol: Clobetasol Propionate for OLP

  • Study Design: Randomized, placebo-controlled, double-blind.

  • Participants: 32 patients with symptomatic OLP.

  • Intervention: Topical application of clobetasol propionate 0.05% mixed with 4% hydroxyethyl (B10761427) cellulose (B213188) gel, compared to the gel alone (placebo).

  • Follow-up: 6 months.

  • Primary Outcomes: Improvement in symptoms and clinical signs.

Data Presentation: this compound (as Tacrolimus) vs. Standard of Care for Oral Lichen Planus

While a specific clinical trial for an this compound oral rinse formulation is in the planning stages, data for topical tacrolimus (the active ingredient in this compound) is available and provides a relevant comparison.

TreatmentStudy DesignNumber of PatientsKey Efficacy EndpointsResults
Clobetasol Propionate 0.05% Randomized, Placebo-Controlled, Double-Blind32Symptom and clinical sign improvement.Symptoms improved in 100% of clobetasol-treated patients vs. 50% in the placebo group. Clinical signs improved in 87.5% of the clobetasol group vs. 62.5% in the placebo group.[1][10]
Clobetasol Propionate 0.05% Randomized Clinical Trial (vs. Photodynamic Therapy)29Complete remission at 3 months.62% of patients treated with clobetasol achieved complete remission at 3 months.[7]
Topical Tacrolimus 0.1% Randomized, Double-Blind (vs. Clobetasol)Not specifiedComplete response rate.Tacrolimus resulted in a higher complete response rate (70%) compared to clobetasol (40%).[11]
Topical Tacrolimus Network Meta-Analysis34 studiesClinical response rate and symptom reduction.Compared to placebo, tacrolimus had the best clinical response rate and the best symptom-reducing effect among eight interventions.[12][13]

Logical Relationship: Treatment Selection for Oral Lichen Planus

OLP_Diagnosis Symptomatic Oral Lichen Planus Diagnosis First_Line First-Line Therapy: Topical Corticosteroids (e.g., Clobetasol) OLP_Diagnosis->First_Line Response_Assessment Assess Response First_Line->Response_Assessment Adequate_Response Adequate Response: Continue/Taper Treatment Response_Assessment->Adequate_Response Yes Inadequate_Response Inadequate Response or Contraindications Response_Assessment->Inadequate_Response No Second_Line Second-Line Therapy: Topical Calcineurin Inhibitors (e.g., Tacrolimus/LP10) or other agents Inadequate_Response->Second_Line

Caption: Treatment algorithm for symptomatic oral lichen planus.

Conclusion

This compound, as a liposomal formulation of tacrolimus, shows promise in the treatment of refractory hemorrhagic cystitis, a condition with no currently approved drug therapies. The Phase 2a trial demonstrated a favorable safety profile and a signal of efficacy, particularly at higher doses. For oral lichen planus, while direct clinical trial data for an this compound oral rinse is pending, existing evidence for topical tacrolimus suggests it is a potent second-line therapy for cases that are unresponsive to first-line topical corticosteroids. Further larger, controlled clinical trials are necessary to definitively establish the comparative efficacy and safety of this compound against the current standards of care for both conditions.

References

LP10 Phase 2a Trial Data for Oral Lichen Planus: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical validation and comparative analysis of the publicly available data from the Phase 2a clinical trial of LP10 for the treatment of Oral Lichen Planus (OLP). This compound, a proprietary liposomal tacrolimus (B1663567) oral rinse developed by Lipella Pharmaceuticals, has shown promising results in addressing this chronic inflammatory condition with no current FDA-approved therapies.[1][2] This document objectively compares this compound's performance with the standard of care and another investigational therapy, supported by experimental data.

Executive Summary

The Phase 2a trial of this compound met its primary safety and all secondary efficacy endpoints, demonstrating statistically significant improvements in both investigator- and patient-reported outcomes for symptomatic OLP.[1][3][4] The treatment was well-tolerated with minimal systemic absorption of tacrolimus.[1][3] A comparison with existing treatments and emerging therapies suggests this compound is a potentially strong candidate for OLP management.

Data Presentation: this compound vs. Competitors

The following tables summarize the quantitative data from the this compound Phase 2a trial and compare it with the standard of care (topical corticosteroids) and a competing drug in development, Rivelin®-CLO, a mucoadhesive clobetasol (B30939) patch.

Table 1: this compound Phase 2a Efficacy and Safety Data [4]

EndpointBaseline (Mean ± SD)Week 4 (Mean ± SD)p-value
Efficacy
Investigator Global Assessment (IGA)3.5 ± 0.511.8 ± 1.37< 0.0001
Reticulation/Erythema/Ulceration (REU) Score26.5 ± 10.413.2 ± 8.15< 0.0001
Pain Numerical Rating Scale (NRS)6.8 ± 1.902.3 ± 2.53< 0.0001
Sensitivity Numerical Rating Scale (NRS)7.2 ± 1.712.9 ± 2.29< 0.0001
Safety
Tacrolimus Blood Levels > 1.0 ng/mLN/A25% of post-baseline measurementsN/A
Serious Adverse Events00N/A
Most Common Adverse EventDry Mouth (18.5% of patients)N/AN/A

Table 2: Comparison with Standard of Care and Investigational Therapy

TreatmentMechanism of ActionKey Efficacy FindingKey Safety/Tolerability Finding
This compound (Topical Tacrolimus) Calcineurin inhibitor; inhibits T-cell activation and IL-2 production.[5]Statistically significant improvement in IGA, REU, pain, and sensitivity scores (p < 0.0001).[4]Minimal systemic absorption; mild to moderate dry mouth was the most common adverse event.[1][3]
Topical Corticosteroids (e.g., Clobetasol) Anti-inflammatory and immunosuppressive.Meta-analysis shows no significant difference in clinical resolution compared to topical tacrolimus.[6][7]Potential for mucosal atrophy, oral candidiasis with long-term use.
Rivelin®-CLO (Mucoadhesive Clobetasol Patch) Corticosteroid; anti-inflammatory.Significant improvement in ulcer area (p=0.047) and pain (p=0.012) vs. placebo for the 20-μg dose.[1]Mild/moderate adverse events; low incidence of candidiasis (2%).[1]

Experimental Protocols

This compound Phase 2a Trial Protocol (NCT06233591) [3][8]

  • Study Design: A multicenter, open-label, dose-ranging study.

  • Participants: 27 adult subjects with a biopsy-confirmed diagnosis of symptomatic OLP, an Investigator Global Assessment (IGA) score of ≥ 3, and a pain and sensitivity Numerical Rating Scale (NRS) score of ≥ 3.[3][4] Patients who had failed previous tacrolimus treatment were excluded.[3]

  • Intervention: Participants were sequentially enrolled into three dose cohorts (0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus) and administered a 10 mL this compound oral rinse for 3 minutes twice daily for 4 weeks.[4][8] A 4-week washout period was required for patients on prescription oral steroids or rinses.[8]

  • Primary Outcome Measures: Safety and tolerability.

  • Secondary Outcome Measures: Efficacy was assessed by IGA, Reticulation/Erythema/Ulceration (REU) score, pain/sensitivity NRS, OLP Symptom Severity Measure (OLPSSM), and Patient Global Response Assessment (GRA).[4]

Mandatory Visualizations

Below are diagrams illustrating the signaling pathway of tacrolimus and the experimental workflow of the this compound Phase 2a trial.

LP10_Mechanism_of_Action cluster_nucleus Nucleus Tacrolimus Tacrolimus (this compound) FKBP12 FKBP12 Tacrolimus->FKBP12 Complex Tacrolimus-FKBP12 Complex Tacrolimus->Complex FKBP12->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFATp NFAT (phosphorylated) (Inactive) Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) (Active) NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation IL2_Gene IL-2 Gene NFAT_n->IL2_Gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_Protein IL-2 Protein IL2_mRNA->IL2_Protein Translation T_Cell_Activation T-Cell Activation & Proliferation IL2_Protein->T_Cell_Activation

Caption: Tacrolimus mechanism of action in T-cells.

LP10_Phase_2a_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (4 Weeks) cluster_followup Follow-up & Analysis arrow arrow s1 Recruit 27 Adults with Symptomatic OLP s2 Confirm Diagnosis (Biopsy, IGA>=3, NRS>=3) s1->s2 s3 Informed Consent & 4-Week Washout s2->s3 t1 Sequential Dose Escalation: Cohort 1: 0.25 mg Cohort 2: 0.5 mg Cohort 3: 1.0 mg s3->t1 t2 This compound Oral Rinse (10 mL, 3 min, BID) t1->t2 f1 2-Week Post-Treatment Follow-up Visit t2->f1 f2 Assess Safety: Adverse Events, Tacrolimus Blood Levels f1->f2 f3 Assess Efficacy: IGA, REU, NRS, OLPSSM, GRA f1->f3 f4 Statistical Analysis f2->f4 f3->f4

Caption: this compound Phase 2a clinical trial workflow.

References

LP-10: A Comparative Guide to Long-Term Safety and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

LP-10, a proprietary liposomal formulation of the calcineurin inhibitor tacrolimus (B1663567), is an emerging therapy under development by Lipella Pharmaceuticals. It is being investigated for two distinct indications: Oral Lichen Planus (OLP), administered as an oral rinse, and Hemorrhagic Cystitis (HC), delivered via intravesical instillation. While long-term clinical data for LP-10 is still forthcoming as it advances through clinical trials, this guide provides a comprehensive comparison based on available Phase 2a data, long-term data for its active ingredient (tacrolimus) in similar applications, and current standard-of-care treatments for both conditions.

Oral Lichen Planus (OLP)

Oral Lichen Planus is a chronic, T-cell-mediated autoimmune disease that affects the oral mucosa, leading to painful lesions and inflammation.[1] There is currently no FDA-approved therapy for OLP.[2]

LP-10 for OLP: Safety and Efficacy Data

A recently completed Phase 2a multicenter, dose-ranging study of LP-10 oral rinse in 27 adults with symptomatic OLP who had previously failed standard therapies demonstrated a favorable safety and efficacy profile over a 4-week treatment period.[3][4]

Safety Profile:

  • All 27 patients completed the 4-week treatment without any serious adverse events.[3][4]

  • The treatment was well-tolerated, with mild to moderate treatment-related adverse events reported. The most common was dry mouth, occurring in 18.5% of patients.[3][4]

  • Pharmacokinetic analysis confirmed minimal systemic exposure, with 76% of tacrolimus blood measurements below the detection limit (<1.0 ng/mL).[3]

Efficacy Outcomes:

  • Statistically significant improvements (p<0.05) were observed across all efficacy endpoints at the 4-week mark for all three dose groups (0.25 mg, 0.5 mg, and 1.0 mg).[3][4]

  • Investigator Global Assessment (IGA) showed clear reductions in ulceration and erythema scores.[3]

  • Patients reported meaningful reductions in pain and sensitivity.[3]

  • The therapeutic benefits were generally maintained through a 2-week follow-up period.[3][4]

Based on these results, Lipella Pharmaceuticals is preparing to advance LP-10 into a pivotal Phase 2b study.[3][4]

Comparison with Alternative Treatments for OLP

The current standard of care for OLP primarily involves topical corticosteroids to reduce inflammation.[3][5] For more severe or recalcitrant cases, other immunosuppressive agents are used off-label.

TreatmentMechanism of ActionLong-Term EfficacyCommon Long-Term Side Effects
LP-10 (Liposomal Tacrolimus) Calcineurin inhibitor; inhibits T-cell activation.Data limited to 4-week treatment + 2-week follow-up. Showed significant reduction in symptoms.[3][4]Long-term data not yet available. Short-term: Dry mouth (18.5%). Minimal systemic absorption observed.[3][4]
Topical Corticosteroids (e.g., Clobetasol) Anti-inflammatory; suppresses local immune response.[3]Effective for many patients, but OLP is chronic and can be recalcitrant.[2][5]Oral candidiasis (thrush), mucosal atrophy (thinning).
Topical Tacrolimus (Non-liposomal) Calcineurin inhibitor; inhibits T-cell activation.Effective in long-term use (mean 19.8 months). 14% complete resolution, 80% partial resolution.[2][6] Relapse is common after discontinuation.[7]Local burning sensation (16%), transient taste disturbance (8%).[2][6]
Systemic Therapies (e.g., Prednisone, Retinoids) Systemic immunosuppression or cell differentiation modulation.[3][8]Reserved for severe, widespread, or refractory cases.[3]Numerous systemic side effects, including increased risk of infection, metabolic changes, and others.
Experimental Protocols

LP-10 Phase 2a Study for OLP:

  • Design: Multicenter, dose-ranging trial.

  • Participants: 27 adults with biopsy-confirmed symptomatic OLP who had previously failed standard therapies.[3][4]

  • Intervention: Patients used a 3-minute LP-10 oral rinse twice daily for 4 weeks. Three dose cohorts were evaluated: 0.25 mg, 0.5 mg, and 1.0 mg.[3][4]

  • Follow-up: A 2-week safety follow-up was conducted after the treatment period.[3][4]

  • Primary Endpoint: Safety and tolerability.

  • Secondary Endpoints: Investigator Global Assessment (IGA), patient-reported pain and sensitivity, and OLP Symptom Severity Measure (OLPSSM).[3]

Visualizations

OLP_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase (4 Weeks) cluster_followup Follow-Up & Endpoints P1 Adults with Symptomatic OLP P2 Biopsy-Confirmed Diagnosis P1->P2 P3 Failed Standard Therapies P2->P3 T1 Randomized to Dose Cohort (0.25, 0.5, or 1.0 mg) P3->T1 T2 LP-10 Oral Rinse (3-min, twice daily) T1->T2 F1 Assess Safety & Efficacy (Week 4) T2->F1 F2 Safety Follow-Up (Week 6) F1->F2

Caption: Experimental workflow for the LP-10 Phase 2a trial in Oral Lichen Planus.

Tacrolimus_Pathway cluster_cell T-Cell cluster_nucleus Nucleus Tac Tacrolimus (LP-10) FKBP12 FKBP12 Tac->FKBP12 binds Complex Tacrolimus-FKBP12 Complex FKBP12->Complex Calcineurin Calcineurin Complex->Calcineurin inhibits NFATp NFAT (phosphorylated) (Inactive) Calcineurin->NFATp dephosphorylates NFATa NFAT (dephosphorylated) (Active) NFATp->NFATa Translocation Translocation to Nucleus NFATa->Translocation NFATa->Translocation Genes IL-2, IFN-γ, TNF-α Gene Transcription Translocation->Genes blocks Cytokines Pro-inflammatory Cytokines Genes->Cytokines Genes->Cytokines Inflammation Inflammation (OLP Symptoms) Cytokines->Inflammation Cytokines->Inflammation

Caption: Simplified signaling pathway for Tacrolimus in T-cell activation inhibition.

Hemorrhagic Cystitis (HC)

Hemorrhagic Cystitis is a severe inflammation of the bladder marked by sustained hematuria (blood in the urine). It is often a complication of cancer therapies like pelvic radiation and certain chemotherapies.[9][10] There is currently no FDA-approved drug treatment for HC.[9]

LP-10 for HC: Safety and Efficacy Data

Lipella Pharmaceuticals completed a Phase 2a, multicenter, dose-escalation clinical trial of intravesical LP-10 in 13 patients with moderate to severe refractory HC.[9][10][11]

Safety Profile:

  • Intravesical LP-10 was well-tolerated.[11][12]

  • No treatment-related severe or serious adverse events were reported.[11]

  • Only three drug-related adverse events were noted: artificial urinary sphincter malfunction, dysuria, and bladder spasms.[11]

  • Pharmacokinetic analysis showed minimal and brief systemic uptake of tacrolimus.[11][13]

Efficacy Outcomes:

  • Treatment resulted in significant improvements in cystoscopic bleeding, red blood cell counts in urine, and hematuria on dipstick.[11][14]

  • Urinary incontinence also showed dose-dependent improvements, particularly in the 4 mg and 8 mg dose groups.[11]

  • The benefit-risk profile from this study supports further clinical development, with a recommended dose of 4 mg.[11]

Comparison with Alternative Treatments for HC

Management of HC is typically stepwise, starting with conservative measures and escalating to more invasive procedures if bleeding persists.

TreatmentProcedure/MechanismEfficacyCommon Side Effects / Complications
LP-10 (Liposomal Tacrolimus) Intravesical instillation; local immunosuppression to reduce inflammation.Phase 2a showed significant improvement in bleeding and urinary symptoms.[11][14]Well-tolerated in Phase 2a. Dysuria, bladder spasms. Minimal systemic absorption.[11]
Supportive Care Hydration, continuous bladder irrigation (CBI) to prevent clots.[15][16]First-line approach; often effective for mild to moderate cases.Catheter-related discomfort, bladder spasms, potential for infection.
Intravesical Instillations (Alum, Silver Nitrate, Formalin) Chemical cauterization or hemostasis.[10][15][17]Variable success rates. Formalin is reserved for severe, refractory cases due to toxicity.Bladder irritation, pain (may require anesthesia), bladder fibrosis, potential for systemic toxicity (alum).[15][17]
Hyperbaric Oxygen (HBO) Therapy Patient breathes 100% oxygen at high pressure to promote healing of damaged tissue.Effective, particularly for radiation-induced HC, but requires multiple sessions.[9]Barotrauma (ear or sinus pain), temporary vision changes, confinement anxiety.
Surgical Interventions (Fulguration, Embolization, Cystectomy) Cauterization of bleeding points, blocking blood supply to the bladder, or bladder removal.Reserved for intractable, life-threatening hemorrhage.[15][16]Highly invasive with significant risks, including pain, infection, and loss of bladder function (cystectomy).[15][16]
Experimental Protocols

LP-10 Phase 2a Study for HC:

  • Design: Multicenter, open-label, dose-escalation study.[10][11]

  • Participants: 13 patients with refractory moderate to severe sterile HC.[10][11]

  • Intervention: Up to two intravesical instillations of LP-10. Three dose groups were assessed: 2 mg, 4 mg, and 8 mg of tacrolimus.[10][11]

  • Primary Efficacy Outcomes: Changes from baseline in the number of bleeding sites on cystoscopy, microscopic urine analysis for red blood cells (RBCs), and hematuria on dipstick.[11][14]

  • Additional Measures: Urinary symptoms (incontinence, frequency, urgency) and cystoscopy global response assessment (GRA).[11]

Visualizations

HC_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase cluster_endpoints Outcome Assessment P1 Refractory Moderate to Severe Hemorrhagic Cystitis P2 Baseline Assessments (Cystoscopy, Urinalysis) P1->P2 T1 Dose Escalation Cohorts (2, 4, or 8 mg) P2->T1 T2 Up to 2 Intravesical LP-10 Instillations T1->T2 E1 Primary Endpoints: - Bleeding Sites (Cystoscopy) - Hematuria (Urine Dipstick, RBCs) T2->E1 E2 Additional Measures: - Urinary Symptoms - Safety & Tolerability E1->E2

Caption: Experimental workflow for the LP-10 Phase 2a dose-escalation trial in Hemorrhagic Cystitis.

HC_Treatment_Pyramid Stepwise Treatment Approach for Hemorrhagic Cystitis N1 Surgical Interventions (Embolization, Cystectomy) N2 Intravesical Instillations (Formalin) Hyperbaric Oxygen (HBO) N3 LP-10 (Investigational) Other Instillations (Alum) N4 Supportive Care (Hydration, Bladder Irrigation)

Caption: Logical relationship of treatment escalation for severe Hemorrhagic Cystitis.

References

A Comparative Guide to the Bioavailability of LP10 and Other Tacrolimus Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability and pharmacokinetic profiles of various tacrolimus (B1663567) formulations, with a special focus on the novel liposomal oral rinse, LP10. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the distinct characteristics of these formulations and their respective therapeutic applications.

Executive Summary

Tacrolimus is a cornerstone immunosuppressant for preventing organ rejection and treating various inflammatory conditions. Its narrow therapeutic index and variable pharmacokinetics have driven the development of multiple formulations aimed at optimizing its delivery and efficacy. This guide contrasts this compound, a locally acting oral rinse with minimal systemic absorption, against systemically absorbed immediate-release (IR) and extended-release (ER) oral formulations of tacrolimus.

This compound, a liposomal tacrolimus formulation developed by Lipella Pharmaceuticals, is designed for topical application within the oral cavity to treat conditions like oral lichen planus.[1][2][3] Its primary therapeutic goal is to achieve high local drug concentrations with minimal systemic exposure, thereby reducing the risk of systemic side effects. In stark contrast, oral tacrolimus formulations such as Prograf® (immediate-release), Astagraf XL®, and Envarsus XR® (extended-release) are engineered for high systemic bioavailability to achieve immunosuppression in solid organ transplant recipients.

This fundamental difference in their intended sites of action and pharmacokinetic goals is crucial for researchers and developers working with these compounds.

Data Presentation: Comparative Pharmacokinetics

The following table summarizes the key pharmacokinetic parameters of this compound and various oral tacrolimus formulations. The data for this compound highlights its minimal systemic exposure, while the data for the oral formulations provide a basis for comparing their systemic bioavailability.

FormulationActive IngredientDosing FormIntended UseCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)BioavailabilityKey Findings
This compound Liposomal TacrolimusOral RinseOral Lichen Planus< 1.0 (in 75% of measurements)N/AN/AMinimal Systemic AbsorptionDesigned for local action; 76% of blood measurements were below the detection limit in a Phase 2a trial.[1][3]
Prograf® TacrolimusImmediate-Release CapsuleOrgan Transplant Rejection Prophylaxis24.31.5234.42~17-22%Twice-daily dosing leads to higher peak concentrations.
Astagraf XL® TacrolimusExtended-Release CapsuleOrgan Transplant Rejection Prophylaxis12.12.0217.75Lower than Prograf®Once-daily dosing with a delayed peak compared to Prograf®.
Envarsus XR® TacrolimusExtended-Release TabletOrgan Transplant Rejection Prophylaxis10.84.0260.6Higher than Prograf® and Astagraf XL®Once-daily dosing with a flatter pharmacokinetic profile and higher bioavailability.

Experimental Protocols

This compound: Phase 2a Clinical Trial for Oral Lichen Planus
  • Study Design: A multicenter, open-label, dose-ranging study to evaluate the safety, tolerability, and efficacy of this compound in adult subjects with symptomatic Oral Lichen Planus (OLP).

  • Subject Population: Adult male and female subjects (≥ 18 years old) with a diagnosis of symptomatic OLP.

  • Dosing Regimen: Subjects received a 10 mL oral rinse of this compound containing 0.25 mg, 0.5 mg, or 1.0 mg of tacrolimus. The rinse was administered twice daily for four weeks.

  • Pharmacokinetic Analysis: Blood samples were collected to measure systemic tacrolimus concentrations and assess the extent of absorption.

  • Analytical Method: Tacrolimus concentrations in whole blood were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

ASTCOFF Study: Comparing Prograf®, Astagraf XL®, and Envarsus XR®
  • Study Design: A steady-state pharmacokinetic comparison of the three tacrolimus formulations in a randomized, two-arm, three-period crossover study.

  • Subject Population: Stable adult kidney transplant recipients.

  • Dosing Regimen: Each participant received each of the three formulations for a period of 7 days to reach steady-state. Doses were based on their pre-study tacrolimus dose.

  • Pharmacokinetic Analysis: On day 7 of each treatment period, serial blood samples were collected over a 24-hour interval to determine the pharmacokinetic profiles of each formulation.

  • Analytical Method: Whole blood tacrolimus concentrations were measured using a validated LC-MS/MS method.

Mandatory Visualizations

Signaling Pathway of Tacrolimus

Caption: Tacrolimus signaling pathway.

Experimental Workflow for Bioavailability Studies

Bioavailability_Workflow cluster_study_design Study Design cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis sd1 Subject Screening & Enrollment sd2 Randomization to Treatment Arms sd1->sd2 sd3 Drug Administration sd2->sd3 sc1 Serial Blood Sampling sd3->sc1 sc2 Sample Processing (e.g., Centrifugation) sc1->sc2 sc3 Sample Storage sc2->sc3 ba1 LC-MS/MS Analysis sc3->ba1 ba2 Concentration-Time Data Generation ba1->ba2 pk1 Calculation of PK Parameters (Cmax, Tmax, AUC) ba2->pk1 pk2 Statistical Analysis & Comparison pk1->pk2

Caption: General experimental workflow for a pharmacokinetic study.

Conclusion

The comparison of this compound to other tacrolimus formulations underscores a critical principle in drug development: formulation design is dictated by the intended therapeutic application. This compound's liposomal oral rinse formulation is optimized for local delivery to the oral mucosa with the explicit goal of minimizing systemic absorption, which has been demonstrated in clinical trials. This makes it a promising candidate for treating localized inflammatory conditions without the systemic side effects associated with conventional tacrolimus therapy.

Conversely, oral tacrolimus formulations like Prograf®, Astagraf XL®, and Envarsus XR® are designed to maximize systemic bioavailability to ensure effective immunosuppression in transplant recipients. The choice between immediate-release and extended-release formulations in this context is guided by the desire to optimize the pharmacokinetic profile for improved patient adherence and potentially reduced toxicity.

For researchers and drug development professionals, it is imperative to consider these distinct formulation strategies and their resulting pharmacokinetic profiles when designing studies, interpreting data, and developing new therapeutic agents. The data and protocols summarized in this guide provide a foundational understanding for the continued innovation in tacrolimus delivery.

References

LP-10 for Oral Lichen Planus: A Comparative Analysis of an Emerging Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on LP-10 (liposomal tacrolimus (B1663567) oral rinse), an investigational therapy for Oral Lichen Planus (OLP). This guide provides an indirect comparison with established OLP treatments, based on available Phase 2a clinical trial data for LP-10 and published literature for comparator therapies.

Oral Lichen Planus (OLP) is a chronic, T-cell-mediated autoimmune disease that affects the oral mucosa, causing painful lesions and carrying a potential for malignant transformation. Currently, there are no FDA-approved therapies for OLP, creating a significant unmet medical need for the estimated six million Americans affected by the condition.[1][2][3] The current standard of care primarily involves the off-label use of topical corticosteroids to manage symptoms.

LP-10, developed by Lipella Pharmaceuticals, is an investigational oral rinse formulation of liposomal tacrolimus. Tacrolimus is a calcineurin inhibitor that works by suppressing T-cell activation.[4] The proprietary liposomal delivery system of LP-10 is designed to enhance the local administration of tacrolimus to the oral mucosa while minimizing systemic absorption. This guide summarizes the findings from the LP-10 Phase 2a clinical trial and places them in the context of other therapeutic options for OLP.

Comparative Efficacy: An Indirect Analysis

Direct head-to-head clinical trials comparing LP-10 with other OLP treatments have not yet been published. The following tables provide an indirect comparison based on the results of the Phase 2a dose-ranging study of LP-10 and data from systematic reviews and clinical trials of other common OLP therapies.

Table 1: Efficacy of LP-10 vs. Standard OLP Treatments (Indirect Comparison)

TreatmentEfficacy MeasuresNotable Findings
LP-10 (Liposomal Tacrolimus Oral Rinse) Statistically significant improvements in Investigator Global Assessment (IGA), Reticulation/Erythema/Ulceration (REU) score, Pain and Sensitivity Numerical Rating Scale (NRS), and OLP Symptom Severity Measure (OLPSSM) at Week 4 (p<0.05 for all).All three dose groups (0.25 mg, 0.5 mg, and 1.0 mg) demonstrated efficacy. Benefits were generally maintained through a 2-week follow-up period. All five patients who had previously failed corticosteroid therapy responded to LP-10.
Topical Corticosteroids (e.g., Clobetasol (B30939), Triamcinolone) Considered the first-line treatment for symptomatic OLP. Effective in reducing pain and clinical signs of OLP.A network meta-analysis found topical corticosteroids to be significantly effective in achieving clinical improvement of OLP. Complete remission of signs was observed in approximately 69.6% of patients treated with topical clobetasol in one study.
Other Topical Calcineurin Inhibitors (e.g., Tacrolimus, Pimecrolimus) Effective in improving symptoms, particularly in steroid-resistant cases.A network meta-analysis showed topical calcineurin inhibitors significantly improve clinical symptoms but also have a higher incidence of adverse effects.

Table 2: Safety and Tolerability Profile (Indirect Comparison)

TreatmentKey Safety FindingsCommon Adverse Events
LP-10 (Liposomal Tacrolimus Oral Rinse) No serious adverse events reported in the Phase 2a trial. Minimal systemic exposure, with 76% of tacrolimus blood measurements below the level of detection (<1.0 ng/mL). The maximum detected individual blood level was well below the toxicity threshold.Mild to moderate treatment-related adverse events. The most common was dry mouth (18.5% of patients).
Topical Corticosteroids (e.g., Clobetasol, Triamcinolone) Generally well-tolerated for short-term use.The most common adverse effect with prolonged use is an increased risk of oral candidiasis (thrush).
Other Topical Calcineurin Inhibitors (e.g., Tacrolimus, Pimecrolimus) Higher incidence of adverse effects compared to other topical treatments.A significant burning sensation during the initial application phase is a known side effect.

Experimental Protocols

LP-10 Phase 2a Clinical Trial (NCT06233591)

The Phase 2a study was a multicenter, open-label, dose-ranging trial designed to evaluate the safety, tolerability, and efficacy of LP-10 in patients with symptomatic OLP.

  • Study Population: 27 adult patients with a biopsy-confirmed diagnosis of moderate symptomatic OLP.

  • Intervention: Patients were assigned to one of three dose cohorts: 0.25 mg, 0.5 mg, or 1.0 mg of tacrolimus in a 10 mL oral rinse.

  • Administration: Patients used the oral rinse twice daily for four weeks, holding the rinse in their mouth for three minutes before spitting it out.

  • Primary Endpoint: The primary endpoint of the study was safety and tolerability.

  • Secondary Efficacy Endpoints:

    • Investigator Global Assessment (IGA)

    • Reticulation/Erythema/Ulceration (REU) score

    • Pain and Sensitivity Numerical Rating Scale (NRS)

    • OLP Symptom Severity Measure (OLPSSM)

    • Patient Global Response Assessment (GRA)

  • Follow-up: A follow-up visit was conducted two weeks after the final dose to assess sustained effects.

Visualizing the Science: Diagrams and Pathways

To better understand the experimental design and mechanism of action, the following diagrams have been generated.

LP10_Trial_Workflow cluster_doses Dose-Ranging Cohorts Screening Patient Screening (N=27) - Biopsy-confirmed OLP - Moderate symptoms Enrollment Enrollment & Consent Screening->Enrollment Dose_Assignment Dose Cohort Assignment Enrollment->Dose_Assignment Dose1 Cohort 1 (0.25 mg Tacrolimus) Dose2 Cohort 2 (0.5 mg Tacrolimus) Dose3 Cohort 3 (1.0 mg Tacrolimus) Treatment 4-Week Treatment Period (10 mL oral rinse, twice daily) Dose1->Treatment Dose2->Treatment Dose3->Treatment Assessments Weekly Assessments - Safety (AEs, Blood Levels) - Efficacy (IGA, NRS, etc.) Treatment->Assessments EOT End of Treatment (Week 4) Final Efficacy Assessment Assessments->EOT FollowUp 2-Week Follow-Up (Post-Treatment) EOT->FollowUp Final_Analysis Final Data Analysis FollowUp->Final_Analysis

LP-10 Phase 2a Clinical Trial Workflow

Tacrolimus_Pathway TCR T-Cell Receptor (TCR) Activation Ca_influx Increased Intracellular Calcium (Ca2+) TCR->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT_P NF-AT (Phosphorylated) (Inactive) Calcineurin->NFAT_P dephosphorylates NFAT_A NF-AT (Active) (Dephosphorylated) NFAT_P->NFAT_A Nucleus Nucleus NFAT_A->Nucleus translocates to Gene_Tx Gene Transcription Nucleus->Gene_Tx Cytokines IL-2 & other Pro-inflammatory Cytokines Released Gene_Tx->Cytokines T_Cell_Activation T-Cell Activation & Proliferation Cytokines->T_Cell_Activation Tacrolimus Tacrolimus (LP-10) FKBP12 FKBP12 Tacrolimus->FKBP12 binds to Complex Tacrolimus-FKBP12 Complex FKBP12->Complex Complex->Calcineurin INHIBITS

Mechanism of Action of Tacrolimus
Tacrolimus Signaling Pathway Explained

Oral Lichen Planus is understood to be a T-cell-mediated autoimmune disease. The therapeutic action of tacrolimus, the active agent in LP-10, centers on disrupting the activation pathway of these immune cells.

  • T-Cell Activation: The process begins when a T-cell receptor is activated, leading to a rise in intracellular calcium levels.

  • Calcineurin Activation: This calcium influx activates calcineurin, a crucial protein phosphatase.

  • NF-AT Dephosphorylation: Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NF-AT), a transcription factor. This "switches on" NF-AT.

  • Nuclear Translocation and Gene Transcription: The activated NF-AT moves into the T-cell's nucleus, where it initiates the transcription of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).

  • Immune Response: The release of IL-2 and other cytokines promotes the activation and proliferation of T-cells, driving the inflammatory response characteristic of OLP.

  • Inhibition by Tacrolimus: Tacrolimus disrupts this cascade. It binds to an intracellular protein called FKBP-12. This newly formed tacrolimus-FKBP12 complex then binds to and inhibits calcineurin. By blocking calcineurin's activity, tacrolimus prevents the activation of NF-AT, thereby halting the production of IL-2 and other inflammatory cytokines and suppressing the T-cell mediated immune response.

Conclusion

The results from the Phase 2a clinical trial position LP-10 as a promising candidate for the treatment of symptomatic Oral Lichen Planus. The proprietary liposomal oral rinse formulation demonstrated a favorable safety profile with minimal systemic absorption and showed statistically significant and clinically meaningful improvements across multiple efficacy endpoints. Notably, its efficacy in patients who had previously failed corticosteroid therapy suggests it could fill a critical treatment gap.

While direct comparative data is not yet available, this guide provides an essential overview for the scientific community by contextualizing the emerging data on LP-10 against the landscape of current OLP management strategies. As LP-10 advances to pivotal Phase 2b studies, further data will be crucial to definitively establish its role in the OLP treatment paradigm.

References

Safety Operating Guide

Proper Disposal Procedures for Laboratory Chemicals: A General Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following provides a general framework for the proper disposal of laboratory chemicals. The term "LP10" is not a standard chemical identifier and can refer to various products with different compositions and hazards. It is absolutely critical to identify the specific chemical and consult its unique Safety Data Sheet (SDS) for detailed and accurate disposal instructions. This guide is intended to supplement, not replace, the specific guidance provided in the SDS and by your institution's Environmental Health and Safety (EHS) department.

Essential Steps for Safe Chemical Disposal

Proper disposal of laboratory chemicals is not only a regulatory requirement but also a critical aspect of ensuring the safety of laboratory personnel and protecting the environment. The following step-by-step procedure outlines the general workflow for managing chemical waste in a research, scientific, or drug development setting.

Step 1: Waste Identification and Characterization

Before disposal, you must accurately identify the chemical waste. This involves:

  • Consulting the Safety Data Sheet (SDS): The SDS is the primary source of information for a specific chemical, including its hazards and disposal requirements.

  • Determining if it is a Hazardous Waste: Most laboratory chemicals are considered hazardous waste. Hazardous waste can be categorized as flammable, corrosive, reactive, or toxic.[1][2] Unidentified substances must be treated as hazardous until they can be properly identified.[1]

Step 2: Segregation of Chemical Waste

To prevent dangerous reactions, it is crucial to segregate chemical waste based on compatibility, not alphabetically.[3] Incompatible wastes, when mixed, can generate heat, toxic gases, or violent reactions.[1]

General Segregation Guidelines:

Waste CategoryIncompatible WithStorage Container
Flammable Solvents Oxidizers, CorrosivesGrounded metal drums or approved safety cans
Halogenated Solvents Non-halogenated solvents (in some collection schemes), reactive metalsGlass or HDPE bottles
Corrosive - Acids Bases, Cyanides, Sulfides, Organic materials, Reactive metalsGlass or HDPE bottles (avoid steel containers)
Corrosive - Bases Acids, Organic materials, Metals that react with basesGlass or HDPE bottles
Oxidizers Flammable/Combustible materials, Reducing agents, Organic materialsGlass or other inert material containers
Reactive Materials Water, Air, or other specific materials (consult SDS)Specialized, compatible containers
Toxic/P-Listed Wastes Other chemical waste streams (often collected separately)The original container or a designated, compatible container

HDPE: High-Density Polyethylene

Step 3: Proper Containerization and Labeling

All chemical waste must be stored in appropriate, compatible containers that are in good condition with no leaks or cracks.[2]

  • Container Selection: Use containers made of materials that will not react with the waste.[1] For instance, acids should not be stored in steel containers.[1] Whenever possible, use the original manufacturer's container.

  • Labeling: Each waste container must be clearly labeled.[2][3] The label should include:

    • The words "Hazardous Waste".[2]

    • The full chemical name(s) of the contents (no abbreviations or formulas).[2][3]

    • The approximate percentage of each component in a mixture.

    • The date of waste generation.[3]

    • The principal investigator's name and contact information.[3]

    • The laboratory room number.[3]

  • Container Management: Keep waste containers closed except when adding waste.[2] Do not fill containers beyond 90% capacity to allow for expansion.[1]

Step 4: Storage of Chemical Waste

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel. Ensure secondary containment is used to capture any potential leaks or spills.

Step 5: Arranging for Disposal

Chemical waste cannot be disposed of in the regular trash or down the drain.[3][4] Your institution's Environmental Health and Safety (EHS) department is responsible for the collection and proper disposal of hazardous waste.

  • Requesting a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a form or using an online system.[3][4]

  • Empty Containers: Procedures for disposing of empty chemical containers vary. Some may require triple-rinsing, with the rinsate collected as hazardous waste, before the container can be discarded.[2] Containers that held acutely hazardous (P-listed) wastes must be disposed of as hazardous waste.[4]

Chemical Waste Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of laboratory chemicals.

A Identify Chemical Waste (Consult SDS) B Determine if Hazardous A->B C Segregate by Compatibility B->C D Select Compatible Container C->D E Label Container Correctly ('Hazardous Waste', Contents, Date, etc.) D->E F Store in Satellite Accumulation Area (with Secondary Containment) E->F G Request EHS Pickup F->G H EHS Collects and Disposes G->H

Caption: A workflow diagram for the proper disposal of laboratory chemical waste.

References

Essential Safety and Logistical Information for Handling "LP10" Products

Author: BenchChem Technical Support Team. Date: December 2025

The designation "LP10" is applied to a variety of chemical products with distinct properties and applications. For researchers, scientists, and drug development professionals, it is crucial to identify the specific "this compound" product in use to ensure proper handling and safety protocols are followed. This guide provides essential safety and logistical information for several common laboratory-relevant substances identified as "this compound" or similar designations.

I. Product Identification and Properties

Due to the varied nature of products labeled "this compound," it is imperative to confirm the exact chemical identity before handling. The following table summarizes the key properties of four distinct "this compound" substances relevant to a laboratory setting.

Product NameChemical IdentityCAS NumberMolecular/Chemical FormulaPhysical StateKey Application
Talc this compound Natural magnesium-silicate-hydrate14807-96-6Mg3Si4O10(OH)2White to off-white powderExcipient, industrial coatings
EPO-LP (Liquid Pigment) LP-10 Ocean Blue Mixture including Titanium Dioxide and Carbon BlackMixtureMixtureGray colored liquidIndustrial flooring coloring agent
JMAC LP 10 Silver chloride on Titanium Dioxide7783-90-6 (AgCl), 13463-67-7 (TiO2)AgCl on TiO2White liquid dispersionAntimicrobial preservative
LP-01 Ionizable cationic lipid1799316-64-5C50H93NO9Oily LiquidLipid nanoparticle (LNP) drug delivery

II. Personal Protective Equipment (PPE)

Appropriate PPE is critical to ensure personal safety when handling any chemical substance. The following table outlines the recommended PPE for each identified "this compound" product.

Product NameEye/Face ProtectionHand ProtectionSkin and Body ProtectionRespiratory Protection
Talc this compound Safety glasses with side-shields[1]Impervious gloves[1]Overalls, safety shoes or boots[1]Dust mask/particulate respirator in case of inadequate ventilation or dust generation[1]
EPO-LP (Liquid Pigment) LP-10 Ocean Blue Safety glasses or face shield[2]Protective gloves[2]Protective clothing[2]May be needed if occupational exposure limits are exceeded or if aerosol/mist is formed[2]
JMAC LP 10 Safety glassesProtective glovesProtective clothingNot specified under normal use, ensure adequate ventilation
LP-01 Safety glassesProtective glovesLab coatNot specified under normal use, handle in a well-ventilated area

III. Handling, Storage, and Disposal

Proper operational and disposal plans are essential for maintaining a safe laboratory environment.

Experimental Workflow for Handling Laboratory Chemicals

G General Workflow for Handling Laboratory Chemicals cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal A Identify Chemical Hazards (Review SDS) B Don Appropriate PPE A->B C Prepare Work Area (e.g., fume hood) B->C D Retrieve Chemical from Storage C->D E Perform Experimental Procedure D->E F Return Unused Chemical to Storage E->F G Segregate Chemical Waste E->G I Dispose of Waste via Authorized Channels H Label Waste Container G->H H->I

Caption: A generalized workflow for the safe handling of laboratory chemicals.

Operational and Disposal Plans:

Product NameHandling ProceduresStorage ConditionsDisposal Considerations
Talc this compound Handle in a well-ventilated area to avoid dust generation. Avoid breathing dust and contact with eyes and skin.[1]Store in a dry, well-ventilated place. Keep containers tightly closed. Protect from moisture.[1]Recover or recycle if possible. Otherwise, dispose of in accordance with local, state, and federal regulations.[3]
EPO-LP (Liquid Pigment) LP-10 Ocean Blue Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid splashes or spray in enclosed areas. Provide adequate ventilation.[2]Keep container closed in a dry and well-ventilated place. Avoid storage near extreme heat, ignition sources, or open flame. Keep out of reach of children.[2]Dispose of contents/container in accordance with local/regional/national/international regulations.
JMAC LP 10 Use biocides safely. Always read the label and product information before use.[4] Ensure thorough ventilation of stores and work areas.[5]Store in a cool, dry, well-ventilated area.Dispose of in accordance with local regulations. Avoid release to the environment.
LP-01 For research use only. Avoid inhalation, ingestion, and contact with skin and eyes.Store at -20°C for long-term stability.[6]Dispose of in accordance with all applicable federal, state, and local environmental regulations.

IV. First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

Product NameInhalationSkin ContactEye ContactIngestion
Talc this compound Remove to fresh air. Get medical attention in case of serious respiratory problems.[7]Wash with soap and water.[1]Rinse with plenty of water. Seek medical attention if irritation persists.[7]Do NOT induce vomiting. If large quantities are swallowed, call a physician.[8]
EPO-LP (Liquid Pigment) LP-10 Ocean Blue Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell.[2]Remove contaminated clothing. Wash skin with soap and water. If irritation develops and persists, get medical attention.[2]Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
JMAC LP 10 Move to fresh air.Wash with soap and water.Rinse with plenty of water.Consult a physician.
LP-01 Move to fresh air. If breathing is difficult, give oxygen.Wash off with soap and plenty of water.Flush eyes with water as a precaution.Never give anything by mouth to an unconscious person. Rinse mouth with water.

This guide is intended to provide essential, immediate safety and logistical information. Always refer to the specific Safety Data Sheet (SDS) for the exact "this compound" product you are handling for comprehensive safety information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.